1-(Bromomethyl)-4-nitronaphthalene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-4-nitronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-7-8-5-6-11(13(14)15)10-4-2-1-3-9(8)10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOQNSWOKVTGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508839 | |
| Record name | 1-(Bromomethyl)-4-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16855-41-7 | |
| Record name | 1-(Bromomethyl)-4-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(Bromomethyl)-4-nitronaphthalene CAS number and properties
An In-depth Technical Guide to 1-(Bromomethyl)-4-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. This document consolidates its chemical and physical properties, outlines a putative synthesis protocol, and discusses its potential, though currently underexplored, applications in medicinal chemistry and drug development.
Chemical and Physical Properties
This compound, with the CAS number 16855-41-7 , is a naphthalene derivative featuring both a bromomethyl and a nitro functional group.[1] These reactive moieties make it a versatile building block for the synthesis of more complex molecules. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 16855-41-7 | [1] |
| Molecular Formula | C₁₁H₈BrNO₂ | [1] |
| Molecular Weight | 266.09 g/mol | [1] |
| Predicted Boiling Point | 400.1 ± 25.0 °C | |
| Predicted Density | 1.613 ± 0.06 g/cm³ |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible synthetic route can be inferred from standard organic chemistry transformations. A potential two-step synthesis starting from 1-methylnaphthalene is outlined below.
Logical Synthesis Workflow
The synthesis can be envisioned as a two-step process:
-
Nitration of 1-methylnaphthalene: This electrophilic aromatic substitution introduces a nitro group onto the naphthalene ring.
-
Bromination of the methyl group: A radical substitution reaction to replace a hydrogen atom of the methyl group with a bromine atom.
Caption: Proposed synthetic workflow for this compound.
Putative Experimental Protocol
Step 1: Synthesis of 1-Methyl-4-nitronaphthalene
This procedure is adapted from the nitration of naphthalene.[2][3]
-
Reagents: 1-methylnaphthalene, concentrated nitric acid, concentrated sulfuric acid, glacial acetic acid, ethanol.
-
Procedure:
-
Dissolve 1-methylnaphthalene in glacial acetic acid in a round-bottom flask.
-
Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a separate flask, keeping the mixture cool in an ice bath.
-
Slowly add the nitrating mixture to the solution of 1-methylnaphthalene while maintaining a low temperature (0-10 °C) and stirring vigorously.
-
After the addition is complete, allow the reaction to stir at room temperature for a designated period, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to yield 1-methyl-4-nitronaphthalene.
-
Step 2: Synthesis of this compound
This step would likely involve a radical bromination of the methyl group.
-
Reagents: 1-Methyl-4-nitronaphthalene, N-Bromosuccinimide (NBS), a radical initiator (e.g., benzoyl peroxide or AIBN), and a suitable solvent (e.g., carbon tetrachloride).
-
Procedure:
-
Dissolve 1-methyl-4-nitronaphthalene in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add N-Bromosuccinimide and the radical initiator to the flask.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Potential Applications in Drug Development
Naphthalene derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[4][5] While specific studies on this compound are scarce, its structural features suggest potential as a precursor for various therapeutic agents.
The nitro group can be a pharmacophore itself or can be reduced to an amino group, which is a versatile handle for further derivatization.[6] The bromomethyl group is a reactive electrophile that can be used to alkylate various nucleophiles, enabling the attachment of the nitronaphthalene core to other molecular scaffolds.
Logical Pathway for Drug Discovery
The general workflow for utilizing this compound in a drug discovery program would involve its chemical modification followed by biological screening.
Caption: General workflow for drug discovery using this compound.
Nitronaphthalene derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer effects.[7][8] The cytotoxic properties of some nitronaphthalenes are attributed to their metabolic activation to reactive electrophiles.[7] This reactivity could be harnessed for the development of targeted anticancer agents.
Safety and Handling
Detailed toxicological data for this compound are not available. However, based on the properties of related compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. As a brominated organic compound, it may be lachrymatory and irritating to the skin, eyes, and respiratory tract. Nitroaromatic compounds can also be toxic.[6]
Conclusion
This compound is a valuable, yet undercharacterized, synthetic intermediate. Its bifunctional nature provides a platform for the synthesis of a diverse library of compounds for evaluation in drug discovery programs. Further research is warranted to fully elucidate its physical, chemical, and biological properties to unlock its full potential in the development of novel therapeutics.
References
- 1. calpaclab.com [calpaclab.com]
- 2. youtube.com [youtube.com]
- 3. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
physical and chemical properties of 1-(Bromomethyl)-4-nitronaphthalene
An In-depth Technical Guide to 1-(Bromomethyl)-4-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known (CAS No. 16855-41-7). Due to the limited availability of extensive experimental data in peer-reviewed literature, this document combines reported data with predicted values derived from computational models and extrapolated properties from structurally analogous compounds. Detailed experimental protocols for a plausible synthetic route, purification, and characterization are presented to facilitate its application in research and development. This guide is intended to be a foundational resource for professionals in organic synthesis, medicinal chemistry, and materials science.
Core Physical and Chemical Properties
This compound is a bifunctional naphthalene derivative, featuring both a reactive bromomethyl group and an electron-withdrawing nitro group. These functionalities make it a valuable intermediate for the synthesis of more complex molecular architectures.
Physical Properties
The physical characteristics of this compound are summarized below. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈BrNO₂ | [1][2] |
| Molecular Weight | 266.09 g/mol | [1][2] |
| Appearance | Expected to be a crystalline solid | Inferred from related compounds |
| Melting Point | Data not available | N/A |
| Boiling Point | 400.1 ± 25.0 °C (Predicted) | [1] |
| Density | 1.613 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Expected to be insoluble in water; soluble in common organic solvents like THF, CH₂Cl₂, and Ethyl Acetate. | Inferred from structural analogues[3] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its two primary functional groups:
-
Bromomethyl Group (-CH₂Br): The carbon-bromine bond at the benzylic position is relatively weak, making the bromide a good leaving group. This site is highly susceptible to nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide variety of functional groups (e.g., amines, alcohols, thiols, cyanides).
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety deactivates the naphthalene ring system towards electrophilic aromatic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution, although this is less common than reactions at the bromomethyl site. The nitro group is readily reduced to an amino group (-NH₂) using various reducing agents (e.g., SnCl₂, H₂/Pd-C), providing a crucial pathway to aminonaphthalene derivatives.[4]
The compound is expected to be incompatible with strong oxidizing agents, strong reducing agents, and strong bases.[4]
Spectroscopic Profile (Predicted)
While experimental spectra for this compound are not widely available, a reliable spectroscopic profile can be predicted based on the analysis of its constituent parts: the 1-(bromomethyl)naphthalene and 4-nitronaphthalene systems.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.6 - 8.8 | d | 1H | Ar-H (peri to -NO₂) |
| ~ 8.2 - 8.4 | d | 1H | Ar-H |
| ~ 7.8 - 8.0 | d | 1H | Ar-H |
| ~ 7.6 - 7.8 | m | 2H | Ar-H |
| ~ 7.5 - 7.6 | d | 1H | Ar-H |
| ~ 5.0 - 5.2 | s | 2H | -CH₂Br |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 145 - 148 | C-NO₂ |
| ~ 130 - 135 | Quaternary Ar-C |
| ~ 125 - 130 | Ar-CH |
| ~ 120 - 125 | Ar-CH |
| ~ 30 - 33 | -CH₂Br |
Predicted Infrared (IR) Spectrum
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1520 - 1510 | Strong | Asymmetric NO₂ Stretch |
| 1350 - 1340 | Strong | Symmetric NO₂ Stretch |
| 1220 - 1210 | Strong | C-N Stretch |
| ~ 1215 | Strong | CH₂ Wag (-CH₂Br) |
| 680 - 660 | Strong | C-Br Stretch |
Predicted Mass Spectrum (EI-MS)
| m/z | Interpretation |
| 265/267 | [M]⁺• Molecular ion peak (bromine isotope pattern) |
| 186 | [M - Br]⁺ Fragment resulting from loss of bromine radical |
| 170 | [M - CH₂Br]⁺ Fragment resulting from loss of bromomethyl radical |
| 140 | [C₁₁H₈]⁺• Naphthylmethyl cation fragment |
Experimental Protocols
The following section details a plausible synthetic route and standard characterization procedures for this compound.
Proposed Synthesis Workflow
A logical and efficient synthesis involves a two-step process starting from 1-methylnaphthalene:
-
Nitration: Regioselective nitration of 1-methylnaphthalene to form 1-methyl-4-nitronaphthalene.
-
Radical Bromination: Free-radical bromination of the methyl group to yield the final product.
Caption: Proposed workflow for the synthesis and characterization of this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of 1-Methyl-4-nitronaphthalene (Adapted from nitration of naphthalene[5])
-
To a stirred solution of 1-methylnaphthalene (1.0 eq) in glacial acetic acid, slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise.
-
Maintain the reaction temperature below 10 °C using an ice bath during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 1-methyl-4-nitronaphthalene.
Step 2: Synthesis of this compound (Adapted from bromination of 4-bromo-1-methylnaphthalene)
-
Dissolve 1-methyl-4-nitronaphthalene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) to the solution.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC. The reaction is complete when the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
Purification Protocol
-
The crude this compound can be purified by silica gel column chromatography.
-
A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is recommended.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/hexane.
Spectroscopic Characterization Protocol
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
IR Spectroscopy: Obtain the infrared spectrum using either a KBr pellet method or by depositing a thin film of the sample on a salt plate from a volatile solvent like dichloromethane.
-
Mass Spectrometry: Analyze the sample using an Electron Ionization (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.
Safety and Handling
This compound is expected to be a hazardous substance.[6]
-
Health Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed, inhaled, or absorbed through the skin. The bromomethyl group suggests it may be a lachrymator and an alkylating agent.
-
Personal Protective Equipment (PPE): Handle only in a well-ventilated chemical fume hood.[7][8] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[6]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Disclaimer: This guide is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures in place. The predicted data and protocols should be validated experimentally.
References
- 1. This compound | 16855-41-7 [amp.chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. 1-Nitronaphthalene - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
An In-depth Technical Guide on 1-(Bromomethyl)-4-nitronaphthalene: Molecular Structure, Properties, and Synthesis
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 1-(Bromomethyl)-4-nitronaphthalene, a key intermediate in organic synthesis. The document details its molecular structure, physicochemical properties, and a plausible experimental protocol for its synthesis, based on established chemical transformations.
Core Data Presentation
The quantitative data for this compound is summarized in the table below for ease of reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈BrNO₂ | [1][2] |
| Molecular Weight | 266.09 g/mol | [1][2] |
| CAS Number | 16855-41-7 | [1][2] |
| Predicted Boiling Point | 400.1 ± 25.0 °C | |
| Predicted Density | 1.613 ± 0.06 g/cm³ | |
| Appearance | Pale yellow solid (inferred from related compounds) |
Molecular Structure and Synthesis Pathway
This compound is a disubstituted naphthalene derivative, featuring a bromomethyl group at the 1-position and a nitro group at the 4-position. Its synthesis can be logically approached through a two-step process starting from naphthalene: nitration followed by benzylic bromination.
Caption: Synthetic pathway to this compound.
Experimental Protocols
The following protocols are detailed methodologies for the key transformations in the synthesis of this compound.
Step 1: Synthesis of 1-Methyl-4-nitronaphthalene from 1-Methylnaphthalene
This procedure is based on standard nitration methods for naphthalene derivatives.
-
Reagents and Materials:
-
1-Methylnaphthalene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Glacial Acetic Acid
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-methylnaphthalene in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a separate flask, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the stirred solution of 1-methylnaphthalene, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry to yield 1-methyl-4-nitronaphthalene.
-
Step 2: Synthesis of this compound
This protocol is adapted from the benzylic bromination of similar substituted naphthalenes.
-
Reagents and Materials:
-
1-Methyl-4-nitronaphthalene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
-
Procedure:
-
To a solution of 1-methyl-4-nitronaphthalene in carbon tetrachloride, add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN or BPO.
-
Heat the mixture to reflux (approximately 77 °C) and maintain for several hours. The reaction can be monitored by TLC.
-
Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filter off the succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield this compound.
-
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from synthesis to characterization of the final product.
Caption: Workflow for the synthesis and characterization of the target compound.
References
A Comprehensive Technical Guide to the Solubility of 1-(Bromomethyl)-4-nitronaphthalene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for 1-(Bromomethyl)-4-nitronaphthalene. This guide has been developed to provide a robust framework for researchers by predicting its solubility based on fundamental chemical principles and available data for structurally analogous compounds. Furthermore, this document details a standard experimental protocol for the precise determination of its solubility in various organic solvents.
Introduction
This compound is a bifunctional naphthalene derivative incorporating both a reactive bromomethyl group and an electron-withdrawing nitro group. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. A comprehensive understanding of its solubility in a range of organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical applications. This guide aims to provide a detailed overview of the predicted solubility of this compound and a practical methodology for its experimental determination.
Predicted Physicochemical Properties and Solubility Profile
The solubility of a compound is primarily governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The structure of this compound suggests a moderately polar character. The naphthalene core is nonpolar, the nitro group introduces significant polarity, and the bromomethyl group adds to the molecular weight and has a moderate polar influence.
Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit poor solubility in highly nonpolar solvents such as hexanes and limited solubility in highly polar protic solvents like water. Its optimal solubility is predicted to be in moderately polar aprotic and polar aprotic solvents that can effectively solvate both the aromatic system and the polar functional groups.
This prediction is supported by the known solubility of related compounds. For instance, 1-nitronaphthalene is soluble in ethanol, ether, and chloroform, and very soluble in benzene and pyridine, while being insoluble in water.[1][2] Similarly, bromomethylnaphthalene derivatives are generally reported to be soluble in organic solvents.[3]
Predicted Solubility Data
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. These predictions are for guidance and should be confirmed experimentally.
| Solvent Class | Specific Solvents | Predicted Qualitative Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Cyclohexane | Poorly Soluble | The high polarity of the nitro group is not well-solvated by these nonpolar solvents. |
| Nonpolar Aromatic | Toluene, Benzene | Moderately to Highly Soluble | Favorable π-π stacking interactions between the solvent and the naphthalene ring system. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform | Highly Soluble | Good balance of polarity to dissolve the compound without strong repulsion. |
| Tetrahydrofuran (THF), Ethyl Acetate | Highly Soluble | The ether and ester functionalities can interact favorably with the solute. | |
| Acetone, Acetonitrile (ACN) | Soluble | These solvents are sufficiently polar to dissolve the compound. | |
| N,N-Dimethylformamide (DMF) | Highly Soluble | A highly polar aprotic solvent capable of solvating a wide range of organic molecules. | |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The alkyl chains of the alcohols provide some nonpolar character, but the hydrogen bonding of the solvent may not be ideal for the solute. Recrystallization of related compounds from ethanol suggests solubility at elevated temperatures.[4][5] |
| Water | Insoluble | The large, nonpolar naphthalene core and the lack of significant hydrogen bonding with water lead to very low aqueous solubility. |
Experimental Protocol for Solubility Determination
For precise and reliable solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
To each vial, add a known volume or mass of the selected organic solvent.
-
-
Equilibration:
-
Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient duration to allow the system to reach equilibrium. A typical equilibration time is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the necessary equilibration time by measuring the concentration at different time points until it remains constant.
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to sediment.
-
Alternatively, centrifuge the vials to accelerate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant from each vial using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
-
Accurately weigh the filtered solution.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Weigh the vial containing the dry residue to determine the mass of the dissolved this compound.
-
-
Quantification (Alternative Method):
-
As an alternative to gravimetric analysis, the concentration of the solute in the filtered supernatant can be determined using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the respective solvent.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine the concentration.
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) from the mass of the dissolved solid and the volume of the solvent or from the concentration determined by the instrumental analysis.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
References
- 1. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Bromomethyl Naphthalene Powder Exporter, Supplier from Mumbai [khushbuchemicals.co.in]
- 4. orgsyn.org [orgsyn.org]
- 5. 2-(Bromomethyl)naphthalene | 939-26-4 [chemicalbook.com]
1-(Bromomethyl)-4-nitronaphthalene synthesis pathway and mechanism
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis pathway and mechanism for 1-(bromomethyl)-4-nitronaphthalene, a key intermediate in organic synthesis. This guide details the reaction from commercially available starting materials, including step-by-step experimental protocols and a thorough examination of the reaction mechanism.
Synthesis Pathway Overview
The synthesis of this compound is a two-step process commencing with 1-methylnaphthalene. The first step involves an electrophilic aromatic substitution to introduce a nitro group at the C4 position. The subsequent step is a selective free-radical bromination of the benzylic methyl group.
Caption: Overall synthesis pathway for this compound.
Physicochemical Data
The following table summarizes key quantitative data for the compounds involved in the synthesis.
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Physical State |
| 1-Methylnaphthalene | 90-12-0 | C₁₁H₁₀ | 142.20 | Colorless liquid |
| 1-Methyl-4-nitronaphthalene | 880-93-3 | C₁₁H₉NO₂ | 187.19 | Yellow solid |
| This compound | 16855-41-7 | C₁₁H₈BrNO₂ | 266.09 | Solid (Expected) |
Detailed Experimental Protocols
Step 1: Synthesis of 1-Methyl-4-nitronaphthalene (Nitration)
This procedure details the electrophilic nitration of 1-methylnaphthalene. The methyl group is an ortho-, para- director; however, nitration at the 4-position (para) is sterically favored and yields the major product.
Materials and Reagents:
-
1-Methylnaphthalene
-
Concentrated Nitric Acid (HNO₃, ~70%)
-
Concentrated Sulfuric Acid (H₂SO₄, ~98%)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (1.5 equivalents) to 0-5 °C in an ice bath.
-
Slowly add concentrated nitric acid (1.2 equivalents) to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to form the nitrating mixture.
-
In a separate flask, dissolve 1-methylnaphthalene (1.0 equivalent) in dichloromethane.
-
Cool the 1-methylnaphthalene solution to 0 °C and add the pre-formed nitrating mixture dropwise over 30-60 minutes. The reaction temperature should be carefully maintained below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude 1-methyl-4-nitronaphthalene can be purified by recrystallization from ethanol or by column chromatography on silica gel. A high yield is expected based on analogous nitrations of naphthalene, which can reach up to 97%[1][2].
Step 2: Synthesis of this compound (Benzylic Bromination)
This procedure describes the selective bromination of the benzylic methyl group using N-bromosuccinimide (NBS) via a free-radical chain reaction. The use of a non-polar solvent like carbon tetrachloride (CCl₄) and a radical initiator favors side-chain bromination over electrophilic aromatic substitution.
Materials and Reagents:
-
1-Methyl-4-nitronaphthalene
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Cold water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methyl-4-nitronaphthalene (1.0 equivalent), N-bromosuccinimide (1.1 equivalents), and anhydrous carbon tetrachloride.
-
Add a catalytic amount of benzoyl peroxide or AIBN (approx. 0.02-0.05 equivalents) to the mixture.
-
Heat the mixture to reflux (approximately 77 °C for CCl₄) under an inert atmosphere (e.g., Nitrogen or Argon). The reaction can also be initiated by irradiation with a UV lamp.
-
Continue refluxing for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material. During the reaction, the denser NBS will be consumed and replaced by succinimide, which is less dense and will float on the surface.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash with water to remove any remaining succinimide.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization, typically from a solvent mixture like ethanol/water. A similar reaction for a substituted methylnaphthalene reports a yield of around 79%[3].
Reaction Mechanism: Free-Radical Bromination
The benzylic bromination of 1-methyl-4-nitronaphthalene with NBS proceeds through a classic free-radical chain mechanism, which consists of three stages: initiation, propagation, and termination.
Caption: Mechanism of free-radical benzylic bromination with NBS.
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator like benzoyl peroxide (BPO) upon heating. The resulting radicals can abstract a hydrogen atom from trace amounts of HBr present, or react with NBS to generate a bromine radical (Br•). Alternatively, light can directly cause the homolytic cleavage of the N-Br bond in NBS or any Br₂ formed in situ.
-
Propagation: This is a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the methyl group of 1-methyl-4-nitronaphthalene. This step is highly selective for the benzylic position because the resulting benzyl radical is stabilized by resonance with the naphthalene ring. In the second step, this benzylic radical reacts with a molecule of Br₂ (which is generated in low concentrations from the reaction of HBr with NBS) to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.
-
Termination: The chain reaction is terminated when any two radical species combine. This can involve the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals. These termination steps occur at a much lower frequency than the propagation steps as long as the concentration of radicals is low.
References
1-(Bromomethyl)-4-nitronaphthalene safety data sheet and handling precautions
Technical Guide: Safety and Handling of 1-(Bromomethyl)-4-nitronaphthalene
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the safety data, handling precautions, and disposal methods for this compound (CAS No: 16855-41-7). The information is intended to guide laboratory personnel in the safe and effective use of this compound.
Chemical Identification and Properties
This compound is an organic compound used in chemical synthesis.[1] Its properties are summarized below.
| Property | Value | Source |
| CAS Number | 16855-41-7 | [1][2] |
| Molecular Formula | C₁₁H₈BrNO₂ | [1] |
| Molecular Weight | 266.09 g/mol | [1] |
| Boiling Point | 400.1 ± 25.0 °C (Predicted) | [3] |
| Density | 1.613 ± 0.06 g/cm³ (Predicted) | [3] |
| Appearance | Dark yellow powder solid | [4] |
Hazard Identification and Safety Data
GHS Hazard Statements (Based on Analogous Compounds):
-
Causes severe skin burns and eye damage.[5]
-
May cause respiratory irritation.[6]
-
Harmful if swallowed.[7]
-
Flammable solid.
Precautionary Statements:
-
Prevention: Do not breathe dust/fume/gas/mist/vapors/spray.[8] Wash skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[8] Use only in a well-ventilated area or under a chemical fume hood.[8]
-
Response: In case of contact, immediately call a POISON CENTER or doctor.[8] Specific first-aid measures are detailed in the following section.
-
Storage: Store locked up in a well-ventilated, dry, and cool place.[5][8] Keep the container tightly closed.[5] Some related compounds require refrigeration.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[8]
Toxicological and Ecological Data Summary
Specific experimental data on the toxicity and environmental impact of this compound is limited.
| Data Point | Value | Source |
| Acute Oral Toxicity | No data available | [2] |
| Acute Inhalation Toxicity | No data available | [2] |
| Acute Dermal Toxicity | No data available | [2] |
| Toxicity to Fish | No data available | [2] |
| Toxicity to Daphnia | No data available | [2] |
| Persistence and Degradability | No data available | [2] |
| Bioaccumulative Potential | No data available | [2] |
Handling Precautions and Experimental Protocols
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.[9]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[2]
-
Skin Protection: Wear impervious, fire/flame-resistant clothing and gloves.[2] Inspect gloves before use and use a proper removal technique to avoid skin contact.[7]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate particle filter.[2][8] All work with volatile or dusty solids should be conducted in a certified chemical fume hood.[8][10]
General Laboratory Handling Protocol
This protocol outlines the standard procedure for handling this compound in a research setting.
A. Preparation and Planning:
-
Risk Assessment: Before starting work, perform a full risk assessment for the planned experiment.
-
Information Review: Review the Safety Data Sheet (SDS). Ensure all personnel are aware of the hazards.[11]
-
Fume Hood: Verify that the chemical fume hood is operational and airflow is adequate.[10]
-
PPE: Don all required PPE as specified in section 4.1.[10]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are unobstructed and close to the workstation.[8]
B. Chemical Handling:
-
Weighing: Weigh the solid compound within the fume hood to prevent inhalation of dust.
-
Dispensing: Handle the solid with care to avoid creating dust.[8] Use appropriate tools (e.g., spatulas).
-
Reactions: When adding the compound to a reaction, do so slowly. If adding to a liquid, add the solid to the liquid to minimize splashing. For exothermic reactions, ensure adequate cooling.
-
Transport: When moving the chemical, even in small quantities, use a secondary container.[10]
C. Post-Handling and Cleanup:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent.
-
Waste Disposal: Dispose of all waste, including contaminated consumables (gloves, wipes), in a designated hazardous waste container.[8] Do not discharge to sewer systems.[2]
-
Container Sealing: Tightly close the primary container of this compound.[5]
-
PPE Removal: Remove PPE carefully, avoiding contamination of skin. Wash hands and any exposed skin thoroughly after work.[12]
Emergency Procedures
First-Aid Measures
-
Inhalation: Move the victim to fresh air.[2] If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.[8]
-
Skin Contact: Immediately take off all contaminated clothing.[8] Flush the affected area with large amounts of water for at least 15 minutes.[12] Seek immediate medical attention.[5]
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open.[2][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[5]
-
Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting.[5] Seek immediate medical attention.[8] Never give anything by mouth to an unconscious person.[7]
Accidental Release Measures
-
Evacuate personnel from the immediate area.
-
Prevent further leakage or spillage if it is safe to do so.[2]
-
Avoid dust formation.[2]
-
Wearing full PPE, sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[8]
-
Ventilate the area and wash the spill site after material pickup is complete.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling hazardous chemical solids like this compound in a laboratory setting.
Caption: Workflow for handling hazardous solids.
References
- 1. calpaclab.com [calpaclab.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 16855-41-7 [amp.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. 1-(Bromomethyl)naphthalene | C11H9Br | CID 137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 8. fishersci.com [fishersci.com]
- 9. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 12. artsci.usu.edu [artsci.usu.edu]
An In-depth Technical Guide to the Potential Hazards and Toxicity of 1-(Bromomethyl)-4-nitronaphthalene
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is for investigational purposes and should not be considered a comprehensive safety assessment. Due to the limited availability of specific toxicological data for 1-(Bromomethyl)-4-nitronaphthalene, this guide leverages data from the structurally similar compound, 1-nitronaphthalene, to infer potential hazards. This inference is based on the shared nitronaphthalene core, which is likely a primary driver of toxicity. The presence of the bromomethyl group may alter the toxicological profile. All handling and experimental procedures should be conducted with extreme caution, adhering to all applicable safety regulations and guidelines.
Introduction
This compound is a substituted nitronaphthalene derivative. While specific toxicological data for this compound is scarce in publicly available literature, its structural similarity to 1-nitronaphthalene suggests a potential for significant health hazards. 1-nitronaphthalene is a known air pollutant found in diesel exhaust and is recognized for its pulmonary and hepatic toxicity in animal models.[1][2][3] This guide provides a detailed overview of the known hazards of 1-nitronaphthalene as a surrogate to inform on the potential risks associated with this compound.
Hazard Identification and Safety Precautions
Based on the available safety data sheets for this compound and the more extensive data for 1-nitronaphthalene, the following hazards and precautions should be considered.
Pictograms:
-
GHS02: Flammable
-
GHS07: Harmful
-
GHS09: Hazardous to the aquatic environment
Hazard Statements:
-
May be a flammable solid.[4]
-
Harmful if swallowed.[4]
-
May cause skin, eye, and respiratory tract irritation.[5]
-
Toxic to aquatic life with long-lasting effects.[4]
Precautionary Statements:
-
Keep away from heat, sparks, open flames, and hot surfaces.[4]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[6]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
Wash skin thoroughly after handling.[4]
-
Avoid release to the environment.[4]
First-Aid Measures:
-
If inhaled: Move victim to fresh air and keep at rest in a position comfortable for breathing.[6]
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
If swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[4]
Toxicological Data (Derived from 1-Nitronaphthalene)
The toxicity of 1-nitronaphthalene has been primarily studied in rats, where it exhibits significant target organ toxicity in the lungs and liver.[8]
Acute Toxicity
The following table summarizes the available acute toxicity data for 1-nitronaphthalene.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 120 - 350 mg/kg | [1][7] |
| ED50 (Respiratory Distress) | Rat | Intraperitoneal | 60 mg/kg bw | [5] |
Target Organ Toxicity
Studies in rats have demonstrated that 1-nitronaphthalene induces:
-
Pulmonary Toxicity: Characterized by bronchiolar damage, including necrosis of non-ciliated bronchiolar epithelial (Clara) cells and ciliated cells.[4][8]
-
Hepatic Toxicity: Involves centrilobular liver necrosis and vacuolation of centrilobular hepatocytes.[4][8]
Metabolic Activation and Covalent Binding
The toxicity of 1-nitronaphthalene is linked to its metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive metabolites that can covalently bind to cellular macromolecules.[3]
The following table summarizes the effects of CYP inducers and inhibitors on 1-nitronaphthalene toxicity and covalent binding in rats.
| Pretreatment | Effect on Lung Injury | Effect on Liver Injury | Effect on Covalent Binding (Lung Microsomes) | Effect on Covalent Binding (Liver Microsomes) | Reference |
| Phenobarbital (CYP2B Inducer) | Complete protection | Increased severity | - | Increased by 250-300% | [4][8] |
| Aroclor 1254 (Mixed CYP Inducer) | Prevented morphological signs | Injury exacerbated and transferred to periportal areas | Slightly increased | Increased by 250-300% | [8] |
| β-Naphthoflavone (CYP1A Inducer) | Prevented morphological signs | Injury exacerbated and transferred to periportal areas | Slightly increased | Increased by 250-300% | [8] |
| O,O,S-trimethylphosphorodithioate (CYP Inhibitor) | 3- to 4-fold protection | - | Decreased | No effect | [8] |
| p-Xylene | 3- to 4-fold protection | - | - | - | [8] |
| SKF-525A (CYP Inhibitor) | No alteration | Protected against necrosis | - | - | [4] |
In control rats, the covalent binding of [1-¹⁴C]1-nitronaphthalene to liver microsomes was eight times greater than to lung microsomes.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the toxicological assessment of 1-nitronaphthalene.
Acute Toxicity Study in Rats (Oral)
This protocol is a generalized representation based on OECD Guideline 425.
-
Animal Model: Female Wistar rats (100–250 g) are used. Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) and acclimatized for at least 5 days.
-
Dosing: A limit test is often performed at a dose of 2000 mg/kg body weight. The test substance is administered orally by gavage. Animals are fasted (food, but not water, withheld) for at least 16 hours prior to dosing.
-
Observation: A single animal is dosed first and observed for 24 hours for morbidity and mortality. If the animal survives without signs of severe toxicity, the remaining animals in the group (typically n=4) are dosed.
-
Clinical Observations: Animals are observed for clinical signs of toxicity several times on the day of administration and at least once daily for 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Individual animal weights are recorded shortly before dosing and weekly thereafter.
-
Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.
Preparation of Rat Liver and Lung Microsomes
This protocol is based on standard differential centrifugation methods.
-
Tissue Homogenization: Livers and lungs are excised from euthanized rats and immediately placed in ice-cold homogenization buffer (e.g., 250 mM sucrose, 50 mM HEPES, 25 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4). The tissue is minced and homogenized using a Teflon pestle/glass homogenizer.
-
Differential Centrifugation:
-
The homogenate is centrifuged at 10,000 x g for 10-20 minutes at 4°C to pellet nuclei and cell debris.
-
The resulting supernatant (S9 fraction) is carefully collected and centrifuged at 105,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
The microsomal pellet is washed by resuspension in homogenization buffer and re-centrifugation at 105,000 x g for 60 minutes at 4°C.
-
-
Storage: The final microsomal pellet is resuspended in a suitable buffer (e.g., containing glycerol for cryopreservation) and stored at -80°C until use. Protein concentration is determined using a standard method such as the BCA assay.
In Vitro Covalent Binding Assay with Radiolabeled 1-Nitronaphthalene
This protocol describes a typical procedure for assessing the covalent binding of reactive metabolites to microsomal proteins.
-
Incubation Mixture: The incubation mixture typically contains:
-
Rat liver or lung microsomes (e.g., 1 mg/mL protein).
-
[¹⁴C]-1-nitronaphthalene in a suitable solvent (e.g., ethanol or DMSO).
-
An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).
-
-
Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time (e.g., 10-60 minutes).
-
Termination and Protein Precipitation: The reaction is stopped by the addition of a cold organic solvent (e.g., methanol or acetonitrile) to precipitate the proteins.
-
Washing: The precipitated proteins are repeatedly washed with organic solvents (e.g., methanol, ethanol, hexane) to remove unbound radiolabeled compound. This is typically done by centrifugation and resuspension.
-
Quantification: The final protein pellet is dissolved (e.g., in NaOH or a tissue solubilizer), and the amount of radioactivity is determined by liquid scintillation counting. The protein concentration is also measured to express the covalent binding in pmol of compound per mg of protein.
Assessment of Lung and Liver Injury
-
Histopathology:
-
Lungs and liver are collected from treated and control animals and fixed in 10% neutral buffered formalin.
-
Tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Microscopic examination is performed by a qualified pathologist to evaluate for lesions such as necrosis, inflammation, and cellular degeneration.
-
-
Bronchoalveolar Lavage (BAL) Fluid Analysis (for Lung Injury):
-
The lungs are lavaged with sterile saline.
-
The recovered BAL fluid is analyzed for markers of inflammation and cytotoxicity, such as:
-
Total and differential cell counts (e.g., neutrophils, macrophages, lymphocytes).
-
Total protein concentration.
-
Enzyme activity (e.g., lactate dehydrogenase, alkaline phosphatase, gamma-glutamyltranspeptidase).[8]
-
-
-
Serum Biochemistry (for Liver Injury):
-
Blood is collected from animals, and serum is prepared.
-
Serum levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are measured as indicators of hepatocellular damage.
-
Visualizations
Experimental Workflow for In Vivo Toxicity Assessment
Caption: Workflow for in vivo toxicity assessment of this compound.
Metabolic Activation Pathway of 1-Nitronaphthalene
Caption: Proposed metabolic activation pathway of 1-nitronaphthalene in lung and liver.
References
- 1. researchgate.net [researchgate.net]
- 2. Rat Liver Preparation, Lung Perfusion, and Blood Collection | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Protocols of in vitro protein covalent binding studies in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Nitronaphthalene toxicity in rat lung and liver: effects of inhibiting and inducing cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oyc.co.jp [oyc.co.jp]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
An In-depth Technical Guide on the Stability and Storage of 1-(Bromomethyl)-4-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
December 29, 2025
Introduction
1-(Bromomethyl)-4-nitronaphthalene is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its bifunctional nature, possessing both a reactive bromomethyl group and a nitro-substituted naphthalene core, makes it a versatile building block. However, this reactivity also implies inherent stability challenges. Understanding the stability profile and optimal storage conditions of this compound is paramount to ensure its quality, prevent degradation, and guarantee the reliability of experimental outcomes. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on available data for the compound and its structural analogs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 16855-41-7 | [1][2] |
| Molecular Formula | C₁₁H₈BrNO₂ | [1] |
| Molecular Weight | 266.09 g/mol | [1] |
| Appearance | Likely a solid | Inferred from related compounds |
| Reactivity | Corrosive solid | [3] |
Stability Profile and Potential Degradation Pathways
Hydrolysis
The benzylic bromide functionality is susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction would result in the formation of 1-(hydroxymethyl)-4-nitronaphthalene and hydrobromic acid. The rate of hydrolysis is expected to be influenced by pH, temperature, and the presence of co-solvents. In aqueous environments, this is a primary degradation pathway to consider[4].
Photodegradation
The nitronaphthalene core is known to be photosensitive. Upon exposure to light, particularly UV radiation, nitronaphthalenes can undergo photodegradation. Studies on 1-nitronaphthalene have shown that photolysis can lead to the formation of various degradation products, including 1-naphthol, 2-carboxybenzaldehyde, and nitrobenzoic acid[5]. This suggests that this compound is likely to be light-sensitive.
Thermal Decomposition
Elevated temperatures can induce thermal decomposition. For brominated organic compounds, thermal degradation can lead to the release of hydrogen bromide[6]. Nitroaromatic compounds are also known to decompose at higher temperatures, potentially leading to the release of nitrogen oxides[7].
Incompatible Materials
Due to its reactivity, this compound should be stored away from strong oxidizing agents, strong bases, and nucleophiles, as these can promote degradation or unwanted reactions.
A logical workflow for assessing the stability of this compound is presented below.
References
what is 1-(Bromomethyl)-4-nitronaphthalene used for in research
An In-depth Technical Guide to 1-(Bromomethyl)-4-nitronaphthalene in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile bifunctional organic compound that holds significant potential in various research and development sectors, particularly in medicinal chemistry and materials science. Its utility stems from the presence of two key functional groups: a reactive bromomethyl group, which serves as an efficient alkylating agent, and a nitronaphthalene core, which can be chemically modified and possesses intrinsic photophysical properties. This technical guide provides a comprehensive overview of the synthesis, key research applications, and detailed experimental protocols related to this compound. While direct literature on this specific compound is limited, this guide extrapolates its potential uses from the well-established chemistry of its constituent moieties.
Synthesis of this compound
The synthesis of this compound can be logically approached via a two-step process starting from 1-methylnaphthalene. The first step involves the nitration of the naphthalene core, followed by the radical bromination of the methyl group.
Step 1: Nitration of 1-Methylnaphthalene to 1-Methyl-4-nitronaphthalene
The nitration of 1-methylnaphthalene predominantly yields 1-methyl-4-nitronaphthalene due to the directing effects of the methyl group.
Experimental Protocol: Nitration of 1-Methylnaphthalene
| Parameter | Value |
| Reactants | 1-Methylnaphthalene, Nitric Acid (65%), Sulfuric Acid (96%) |
| Solvent | Acetic Acid |
| Temperature | 0-5 °C (addition), Room Temperature (reaction) |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous work-up with sodium bicarbonate, extraction with dichloromethane |
| Purification | Column chromatography on silica gel |
Procedure:
-
Dissolve 1-methylnaphthalene (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of nitric acid (1.1 eq) and sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to yield 1-methyl-4-nitronaphthalene.
Step 2: Radical Bromination of 1-Methyl-4-nitronaphthalene
The methyl group of 1-methyl-4-nitronaphthalene can be selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[1][2]
Experimental Protocol: Bromination of 1-Methyl-4-nitronaphthalene
| Parameter | Value |
| Reactants | 1-Methyl-4-nitronaphthalene, N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) |
| Solvent | Carbon Tetrachloride (CCl₄) |
| Temperature | Reflux (approx. 77 °C) |
| Reaction Time | 2-4 hours |
| Work-up | Filtration of succinimide, removal of solvent |
| Purification | Recrystallization from ethanol |
Procedure:
-
To a solution of 1-methyl-4-nitronaphthalene (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by the disappearance of the denser NBS and the formation of succinimide which floats.[1]
-
After the reaction is complete, cool the mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Caption: Synthetic pathway to this compound.
Application as an Alkylating Agent in Organic Synthesis
The primary and most direct application of this compound in research is as an alkylating agent. The bromomethyl group is highly reactive towards a wide range of nucleophiles, enabling the introduction of the 4-nitronaphthylmethyl moiety onto various molecular scaffolds. This is particularly useful in the synthesis of complex organic molecules and in the development of new pharmaceutical agents.
Typical Nucleophiles:
-
Amines (primary, secondary, and aromatic)
-
Alcohols and Phenols
-
Thiols
-
Carboxylates
-
Anions of active methylene compounds
Experimental Protocol: General N-Alkylation of a Primary Amine
| Parameter | Value |
| Reactants | Primary Amine, this compound, Potassium Carbonate (K₂CO₃) |
| Solvent | Acetonitrile (CH₃CN) or Dimethylformamide (DMF) |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 4-12 hours |
| Work-up | Filtration, extraction with ethyl acetate |
| Purification | Column chromatography on silica gel |
Procedure:
-
To a solution of the primary amine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
To this suspension, add a solution of this compound (1.1 eq) in acetonitrile dropwise.
-
Stir the reaction mixture at room temperature or heat to 60 °C for 4-12 hours, monitoring by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-alkylated product.
Caption: General workflow for an alkylation reaction.
Potential as a Fluorescent Probe
Naphthalene derivatives are well-known for their fluorescent properties and are widely used as fluorescent probes in biological imaging and sensing applications.[3][4] While nitroaromatic compounds often exhibit fluorescence quenching, the introduction of electron-donating groups can restore and modulate their fluorescence.[5][6] this compound can be used to label biomolecules, and the resulting conjugate may exhibit fluorescence, allowing for detection and tracking. The photophysical properties will be highly dependent on the local environment of the attached probe.
Table of Potential Photophysical Properties (Inferred)
| Property | Estimated Value Range | Notes |
| Excitation Max (λex) | 320 - 380 nm | Dependent on solvent and conjugation |
| Emission Max (λem) | 400 - 500 nm | Likely to show solvatochromic shifts |
| Quantum Yield (ΦF) | 0.01 - 0.2 | Expected to be lower than non-nitrated analogues |
| Lifetime (τ) | 1 - 5 ns |
Experimental Protocol: Labeling a Protein with this compound
Procedure:
-
Dissolve the protein of interest in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).
-
Prepare a stock solution of this compound in a water-miscible organic solvent like DMF or DMSO.
-
Add the labeling reagent to the protein solution in a 10-20 fold molar excess.
-
Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
Quench the reaction by adding a small molecule with a free amine (e.g., Tris or glycine).
-
Separate the labeled protein from the unreacted probe using size-exclusion chromatography or dialysis.
-
Characterize the degree of labeling using UV-Vis spectroscopy.
-
Analyze the fluorescence properties of the conjugate using a fluorometer.
Caption: Workflow for fluorescently labeling a biomolecule.
Precursor to Aminonaphthalene Derivatives for Drug Discovery
The nitro group of this compound can be readily reduced to a primary amine, yielding 1-(aminomethyl)-4-aminonaphthalene or its derivatives. Aminonaphthalene scaffolds are prevalent in many biologically active compounds and serve as important intermediates in medicinal chemistry.[7][8] The resulting amino groups can be further functionalized to generate libraries of compounds for drug screening.
Common Reduction Methods:
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[9]
-
Béchamp Reduction: Using iron filings in acidic media.[10]
-
Stannous Chloride (SnCl₂) Reduction: A common laboratory-scale method.
Experimental Protocol: Reduction of the Nitro Group using SnCl₂
| Parameter | Value |
| Reactant | 1-(Aryl/alkyl-substituted methyl)-4-nitronaphthalene |
| Reagent | Stannous Chloride Dihydrate (SnCl₂·2H₂O) |
| Solvent | Ethanol |
| Acid | Concentrated Hydrochloric Acid (HCl) |
| Temperature | Reflux |
| Reaction Time | 1-3 hours |
| Work-up | Basification with NaOH, extraction with ethyl acetate |
| Purification | Column chromatography or recrystallization |
Procedure:
-
Dissolve the nitronaphthalene derivative (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (4-5 eq) to the solution.
-
Carefully add concentrated hydrochloric acid dropwise.
-
Heat the mixture to reflux for 1-3 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully neutralize with a 5 M NaOH solution until basic.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude aminonaphthalene derivative by column chromatography or recrystallization.
Caption: Pathway to aminonaphthalene derivatives for drug discovery.
Conclusion
This compound is a promising research chemical with diverse potential applications. Its utility as a reactive building block for introducing the 4-nitronaphthylmethyl group allows for the synthesis of novel organic molecules and the modification of biomolecules. Furthermore, its potential as a fluorescent probe and as a precursor to biologically active aminonaphthalene derivatives makes it a valuable tool for researchers in chemistry, biology, and medicine. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for exploring the full potential of this versatile compound in various research endeavors.
References
- 1. prepchem.com [prepchem.com]
- 2. CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google Patents [patents.google.com]
- 3. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Making Nitronaphthalene Fluoresce - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and History of Nitronaphthalene Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of nitronaphthalene compounds. Since their initial synthesis in the 19th century, these aromatic nitro compounds have been pivotal in the development of synthetic dyes and explosives. This document details the historical milestones, presents quantitative physicochemical and toxicological data for key isomers, outlines detailed experimental protocols for their synthesis, and elucidates the critical cellular signaling pathways modulated by these compounds, offering insights for contemporary research and drug development.
Historical Context and Discovery
The story of nitronaphthalene compounds is intrinsically linked to the rise of organic chemistry in the 19th century, a period characterized by the exploration of coal tar as a feedstock for the burgeoning chemical industry. The nitration of naphthalene was an early area of investigation, with the primary product of mononitration being 1-nitronaphthalene, accompanied by smaller quantities of 2-nitronaphthalene.[1]
Further nitration of naphthalene results in a mixture of dinitronaphthalene isomers, with the relative amounts of each being highly dependent on the specific reaction conditions.[1] The direct nitration of naphthalene was historically known to yield predominantly 1,5- and 1,8-dinitronaphthalene. The separation of these isomers posed a significant challenge to early chemists.[2]
A notable figure in the early history of related compounds is Karl Alexander von Martius, who discovered the dye 2,4-dinitro-1-naphthol, also known as Martius Yellow, in 1868. This dye was synthesized through the nitration of 1-naphthol and found application as a wool colorant.[2] The early 20th century saw significant contributions to the synthesis of various dinitronaphthalene isomers from chemists such as Vesely and Dvorak (1923), Contardi and Mor (1924), and Chudozilov (1929).[2] The synthesis of isomers other than the 1,5- and 1,8- derivatives often required more intricate, multi-step procedures. For instance, 1,4-dinitronaphthalene was historically prepared from diazotized 4-nitro-1-naphthylamine via a modified Sandmeyer-type reaction.[2][3]
The study of these compounds was not confined to their synthesis and industrial applications. In the early 20th century, the burgeoning field of organic chemistry saw extensive investigation into the properties and reactions of these new molecules. The rich chemistry of coal tar derivatives, including naphthalene, provided a fertile ground for discovery, with chemists like Constantin Fahlberg, the discoverer of saccharin, working extensively with these materials.[4][5][6]
Quantitative Data
A thorough understanding of the physicochemical and toxicological properties of nitronaphthalene isomers is crucial for their safe handling, application, and for predicting their biological effects.
Physicochemical Properties
The following table summarizes key physicochemical data for several nitronaphthalene isomers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| 1-Nitronaphthalene | 86-57-7 | C₁₀H₇NO₂ | 173.17 | 53–57[7] | 304[8] | 1.223[8] |
| 2-Nitronaphthalene | 581-89-5 | C₁₀H₇NO₂ | 173.17 | 75-77 | 165 (15 mmHg) | 1.223 |
| 1,3-Dinitronaphthalene | 606-37-1 | C₁₀H₆N₂O₄ | 218.17 | 144-148 | - | - |
| 1,4-Dinitronaphthalene | 602-37-9 | C₁₀H₆N₂O₄ | 218.17 | 134 | - | - |
| 1,5-Dinitronaphthalene | 605-71-0 | C₁₀H₆N₂O₄ | 218.17 | 216-219 | - | 1.43 |
| 1,8-Dinitronaphthalene | 602-38-0 | C₁₀H₆N₂O₄ | 218.17 | 170-173 | - | 1.43 |
| 2,6-Dinitronaphthalene | 24824-25-7 | C₁₀H₆N₂O₄ | 218.17 | 278 | - | - |
| 2,7-Dinitronaphthalene | 24824-26-8 | C₁₀H₆N₂O₄ | 218.17 | 234 | - | - |
Data compiled from various sources. Missing values indicate a lack of readily available data.
Spectroscopic Data
The following table summarizes key spectroscopic data for 1-nitronaphthalene.
| 1-Nitronaphthalene | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.59 (d, J=8.4 Hz, 1H), 8.25 (d, J=8.0 Hz, 1H), 8.14 (d, J=7.6 Hz, 1H), 7.98 (d, J=8.0 Hz, 1H), 7.75 (t, J=7.6 Hz, 1H), 7.65 (t, J=7.6 Hz, 1H), 7.55 (t, J=8.0 Hz, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.9, 134.8, 130.0, 129.2, 128.9, 127.8, 125.4, 124.7, 123.9, 120.4 |
| IR (KBr, cm⁻¹) | 1520, 1340 (NO₂ stretching) |
| Mass Spectrometry (EI) | m/z 173 (M⁺), 127 (M⁺ - NO₂), 99, 77 |
Note: Spectroscopic data for other isomers is less consistently reported in the literature.
Toxicological Data
The toxicity of nitronaphthalene compounds is a significant concern, particularly their potential for genotoxicity.
| Compound Name | Organism | Route | LD50 | Reference |
| 1-Nitronaphthalene | Rat | Oral | 120 mg/kg | [9] |
| 1-Nitronaphthalene | Rat | Intraperitoneal | 86 mg/kg | [9] |
Experimental Protocols
The synthesis of nitronaphthalene compounds requires careful control of reaction conditions to achieve the desired regioselectivity and to manage the potential hazards associated with nitrating agents.
Synthesis of 1-Nitronaphthalene
Materials:
-
Naphthalene (2.56 g)
-
Concentrated Nitric Acid (65-70%, 1.5 mL)
-
Concentrated Sulfuric Acid (98%, 1.5 mL)
-
Petroleum Ether (40-60 °C, ~45 mL)
-
2-Propanol (for recrystallization)
-
Magnesium Sulfate (anhydrous)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, separatory funnel)
-
Magnetic stirrer with heating
Procedure:
-
Preparation of Nitrating Mixture: In a small beaker, carefully add 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid. Cool the mixture in an ice bath.
-
Reaction Setup: In a 100 mL two-necked round-bottom flask, combine 2.56 g of naphthalene and 15 mL of petroleum ether.
-
Nitration: Gently heat the naphthalene suspension to 30-35 °C until the solid dissolves. Slowly add the nitrating mixture dropwise while maintaining the temperature between 40-45 °C.
-
Reaction Completion: After the addition is complete, heat the mixture at 40-45 °C for 30 minutes.
-
Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and remove the solvent using a rotary evaporator. Recrystallize the crude product from 2-propanol to obtain yellow needles of 1-nitronaphthalene.[10]
Synthesis of a Mixture of 1,5- and 1,8-Dinitronaphthalene
Materials:
-
Naphthalene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloroethane (for separation)
-
Ice
-
Standard laboratory glassware
Procedure:
-
Nitration: Prepare a nitrating mixture by carefully adding concentrated sulfuric acid to concentrated nitric acid at a low temperature. Slowly add naphthalene to the stirred nitrating mixture, maintaining a controlled temperature.
-
Reaction Completion: Stir the reaction mixture for several hours at a slightly elevated temperature to ensure complete dinitration.
-
Isolation: Pour the reaction mixture onto crushed ice to precipitate the crude dinitronaphthalene isomers. Collect the solid by filtration, wash with water until neutral, and dry.
-
Separation: The mixture of 1,5- and 1,8-dinitronaphthalene can be separated by fractional crystallization from dichloroethane, exploiting the difference in their solubilities.[2]
Synthesis of 1,4-Dinitronaphthalene
This synthesis proceeds via a Sandmeyer-type reaction from 4-nitro-1-naphthylamine.
Materials:
-
4-Nitro-1-naphthylamine
-
Sodium Nitrite
-
Concentrated Sulfuric Acid
-
Glacial Acetic Acid
-
Dry Ether
-
Copper (II) Sulfate
-
Sodium Sulfite
-
Standard laboratory glassware
Procedure:
-
Diazotization: Dissolve 4-nitro-1-naphthylamine in glacial acetic acid and add this solution to a cold solution of nitrosylsulfuric acid (prepared from sodium nitrite and concentrated sulfuric acid) while maintaining the temperature below 20 °C. Precipitate the diazonium salt by adding dry ether at 0 °C.
-
Decomposition: Prepare a cupro-cupri sulfite solution by mixing copper sulfate and sodium sulfite solutions. Add the aqueous solution of the diazonium salt to this decomposition mixture.
-
Isolation and Purification: Collect the crude 1,4-dinitronaphthalene precipitate by filtration. Wash the precipitate with water, a dilute sodium hydroxide solution, and again with water. Purify the product by recrystallization from aqueous ethanol.[3]
Signaling Pathways and Biological Effects
Nitronaphthalene compounds exert a range of biological effects, primarily driven by their metabolic activation and subsequent interaction with cellular macromolecules. Understanding these pathways is critical for assessing their toxicological risk and exploring their potential as therapeutic agents.
Metabolic Activation by Cytochrome P450
The toxicity of many nitronaphthalene derivatives is not inherent to the parent molecule but arises from their metabolic activation by Cytochrome P450 (CYP450) enzymes, predominantly in the liver and lungs.[11] These enzymes catalyze the oxidation of the naphthalene ring, leading to the formation of reactive electrophilic intermediates, such as epoxides and quinones.[11][12] These reactive metabolites can covalently bind to cellular macromolecules, including DNA and proteins, leading to cellular damage and toxicity.[13]
Caption: Metabolic activation of nitronaphthalene by Cytochrome P450 enzymes.
Oxidative Stress and the Nrf2-Keap1 Signaling Pathway
The generation of reactive metabolites during nitronaphthalene metabolism can lead to a state of oxidative stress within the cell, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant capacity. In response to this stress, cells activate protective mechanisms, most notably the Nrf2-Keap1 signaling pathway.
Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its association with Keap1. Oxidative or electrophilic stress, induced by nitronaphthalene metabolites, leads to the modification of cysteine residues on Keap1, causing the dissociation of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, inducing their expression. These genes encode for proteins involved in detoxification and antioxidant defense, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Caption: The Nrf2-Keap1 signaling pathway activated by nitronaphthalene-induced oxidative stress.
Genotoxicity and DNA Damage Response
Certain nitronaphthalene isomers have been shown to be genotoxic, capable of inducing mutations and chromosomal damage.[14][15] For instance, 2-nitronaphthalene has demonstrated greater mutagenic potential than its parent compound, naphthalene, in human cell assays.[14] The formation of DNA adducts by reactive metabolites can lead to errors during DNA replication and transcription, ultimately resulting in mutations. If this damage is not adequately repaired, it can contribute to the initiation of carcinogenesis. The cellular response to such DNA damage involves the activation of complex DNA damage response (DDR) pathways, which can trigger cell cycle arrest to allow for DNA repair, or induce apoptosis (programmed cell death) if the damage is too severe to be repaired.[16]
Caption: Genotoxicity of nitronaphthalenes leading to DNA damage and cellular responses.
Conclusion and Future Directions
The discovery and development of nitronaphthalene compounds represent a significant chapter in the history of industrial organic chemistry. From their origins in the analysis of coal tar to their use in dyes and explosives, these molecules have played a varied role. Contemporary research has shifted focus to their toxicological properties and the intricate cellular signaling pathways they modulate. The metabolic activation by CYP450 enzymes and the subsequent induction of oxidative stress and genotoxicity are key areas of concern. Conversely, the cellular defense mechanisms elicited, such as the activation of the Nrf2-Keap1 pathway, offer insights into potential therapeutic interventions for diseases characterized by oxidative stress.
For drug development professionals, a deep understanding of the structure-activity relationships of nitronaphthalene derivatives is paramount. Further research is needed to fully characterize the spectroscopic and toxicological profiles of all isomers. Elucidating the precise mechanisms by which these compounds interact with various cellular signaling pathways will be crucial for both mitigating their harmful effects and potentially harnessing their bioactivity for therapeutic benefit. The historical journey of nitronaphthalenes from industrial commodity to molecular probe underscores the evolving landscape of chemical research and its profound impact on human health and technology.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. brainly.in [brainly.in]
- 5. medium.com [medium.com]
- 6. acs.org [acs.org]
- 7. spectrabase.com [spectrabase.com]
- 8. 1,5-Dinitronaphthalene | C10H6N2O4 | CID 11803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nacatsoc.org [nacatsoc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity of naphthalene toward cells from target and non-target organs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genetic toxicity of naphthalene: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genotoxicity induced in human lymphoblasts by atmospheric reaction products of naphthalene and phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genotoxicity of nitrated polycyclic aromatic hydrocarbons and related structures on Escherichia coli PQ37 (SOS chromotest) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Genotoxicity: damage to DNA and its consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Profile of 1-(Bromomethyl)-4-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the predicted spectroscopic characteristics of 1-(Bromomethyl)-4-nitronaphthalene, a molecule of interest in synthetic chemistry. Due to the absence of direct experimental data, this document provides a robust estimation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for acquiring such data are also presented.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from the known effects of nitro and bromomethyl functional groups on the naphthalene core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to display distinct signals for the aromatic protons and the methylene protons of the bromomethyl group. The electron-withdrawing nature of the nitro group and the electronegativity of the bromine atom will significantly influence the chemical shifts.
| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-2 | ~8.2 - 8.4 | d | 8.0 - 9.0 |
| H-3 | ~7.8 - 8.0 | d | 8.0 - 9.0 |
| H-5 | ~8.5 - 8.7 | d | 7.5 - 8.5 |
| H-6 | ~7.6 - 7.8 | t | 7.5 - 8.5 |
| H-7 | ~7.7 - 7.9 | t | 7.5 - 8.5 |
| H-8 | ~8.1 - 8.3 | d | 7.5 - 8.5 |
| -CH₂Br | ~5.0 - 5.2 | s | N/A |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The carbon atoms attached to or near the electron-withdrawing nitro group and the electronegative bromine atom will be deshielded, resulting in downfield chemical shifts.
| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |
| C-1 | ~130 - 135 |
| C-2 | ~125 - 130 |
| C-3 | ~128 - 132 |
| C-4 | ~145 - 150 |
| C-4a | ~128 - 132 |
| C-5 | ~124 - 128 |
| C-6 | ~127 - 130 |
| C-7 | ~129 - 133 |
| C-8 | ~122 - 126 |
| C-8a | ~130 - 135 |
| -CH₂Br | ~30 - 35 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of the aromatic ring, the nitro group, and the carbon-bromine bond.[1][2][3][4]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Asymmetric NO₂ Stretch | 1520 - 1550 | Strong |
| Symmetric NO₂ Stretch | 1340 - 1360 | Strong |
| Aromatic C=C Stretch | 1600 - 1580, 1500 - 1400 | Medium |
| C-H Bend (Aliphatic) | 1450 - 1350 | Medium |
| C-Br Stretch | 700 - 600 | Medium-Strong |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
| Parameter | Predicted Value |
| Molecular Formula | C₁₁H₈BrNO₂ |
| Molecular Weight | 266.09 g/mol |
| Predicted Major Fragments (m/z) | Identity |
| 265/267 | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 186 | [M - Br]⁺ |
| 219/221 | [M - NO₂]⁺ |
| 140 | [C₁₁H₈]⁺ |
| 115 | [C₉H₇]⁺ |
The fragmentation of nitronaphthalenes often involves the loss of the nitro group (NO₂) and subsequent loss of CO.[5]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the solubility of the compound and should not have signals that overlap with the analyte's signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition for ¹H NMR:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
-
Data Acquisition for ¹³C NMR:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common method for creating fragment ions and a molecular ion.
-
Instrumentation: Employ a mass spectrometer capable of resolving the isotopic pattern of bromine (e.g., a quadrupole or time-of-flight analyzer).
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to detect the molecular ion and expected fragments.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Synthesis and Characterization Workflow
A plausible synthetic route to this compound is the radical bromination of 1-methyl-4-nitronaphthalene. The following diagram illustrates the workflow from synthesis to spectroscopic characterization.
Caption: Workflow for the synthesis and spectroscopic analysis.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mass spectral fragmentation processes in nitronaphthalenes. A study using tandem mass spectrometry and collision-induced dissociation | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Fatty Acids using 1-(Bromomethyl)-4-nitronaphthalene Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and reliable method for the quantitative analysis of fatty acids in biological samples. The protocol utilizes 1-(Bromomethyl)-4-nitronaphthalene as a derivatizing agent to introduce a nitronaphthalene chromophore to the fatty acid carboxyl group. This derivatization enhances the ultraviolet (UV) absorbance of the fatty acids, allowing for their detection and quantification by High-Performance Liquid Chromatography (HPLC). This method is particularly useful for researchers in cellular metabolism, drug development, and lipidomics who require accurate measurement of fatty acid profiles. The provided protocol is an adapted method based on the derivatization chemistry of structurally similar bromomethylated aromatic compounds and requires user validation for specific applications.
Introduction
Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. They play crucial roles in biological systems, serving as building blocks for complex lipids, energy sources, and signaling molecules. The accurate quantification of fatty acids is essential for understanding their roles in health and disease. Due to their general lack of a strong chromophore, direct analysis of fatty acids by HPLC with UV detection is challenging. Derivatization of the carboxylic acid functional group with a UV-absorbing moiety is a common strategy to enhance detection sensitivity. This compound is a derivatizing agent that reacts with the carboxylate group of fatty acids to form 4-nitro-1-naphthylmethyl esters, which possess a strong UV absorbance, enabling sensitive detection by HPLC.
Experimental Protocols
Materials and Reagents
-
Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid)
-
This compound
-
Anhydrous Acetonitrile (HPLC grade)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
18-Crown-6
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Nitrogen gas
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Sample Preparation
-
Lipid Extraction: For biological samples, extract total lipids using a suitable method such as the Folch or Bligh-Dyer procedure.
-
Hydrolysis (for total fatty acid analysis): To analyze the total fatty acid profile, hydrolyze the extracted lipids to release free fatty acids. This can be achieved by saponification using a methanolic solution of potassium hydroxide.
-
Drying: Evaporate the solvent from the fatty acid sample to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as water can interfere with the derivatization reaction.
Derivatization Protocol
Note: This protocol is adapted from methods for structurally similar bromomethylated derivatizing agents. Optimal conditions may vary depending on the specific fatty acids and sample matrix and should be determined empirically.
-
To the dried fatty acid residue in a 2 mL vial, add 200 µL of a 1 mg/mL solution of this compound in anhydrous acetonitrile.
-
Add approximately 2 mg of anhydrous potassium carbonate and a catalytic amount of 18-crown-6. The potassium carbonate acts as a base to deprotonate the fatty acid, and 18-crown-6 is a phase-transfer catalyst that enhances the reaction rate.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the reaction mixture at 60-70°C for 60 minutes with occasional vortexing to ensure complete reaction.
-
After cooling to room temperature, centrifuge the vial at 2,000 x g for 5 minutes to pellet the potassium carbonate.
-
Carefully transfer the supernatant containing the derivatized fatty acids to a clean HPLC vial for analysis.
HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient could be:
-
0-5 min: 70% B
-
5-25 min: Linear gradient to 100% B
-
25-30 min: Hold at 100% B
-
30.1-35 min: Return to 70% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30-40°C
-
Detection: UV detector at approximately 230 nm. The optimal wavelength should be determined by acquiring a UV spectrum of the derivatized fatty acid standards. Nitroaromatic compounds typically exhibit strong absorbance in the 270-350 nm range as well.
Data Presentation
Quantitative analysis should be performed by generating a calibration curve for each fatty acid of interest using known concentrations of derivatized standards. The peak area of the analyte is then used to determine its concentration in the sample. The following tables provide a template for presenting the quantitative data that should be obtained during method validation.
Table 1: HPLC Retention Times of Derivatized Fatty Acids (Example)
| Fatty Acid Derivative | Retention Time (min) |
| Palmitic Acid | User Determined |
| Stearic Acid | User Determined |
| Oleic Acid | User Determined |
| Linoleic Acid | User Determined |
Table 2: Method Validation Parameters for Fatty Acid Analysis (Example)
| Fatty Acid | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Palmitic Acid | >0.99 | User Determined | User Determined | User Determined |
| Stearic Acid | >0.99 | User Determined | User Determined | User Determined |
| Oleic Acid | >0.99 | User Determined | User Determined | User Determined |
| Linoleic Acid | >0.99 | User Determined | User Determined | User Determined |
LOD (Limit of Detection) and LOQ (Limit of Quantification) should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Visualization of Experimental Workflow and a Relevant Signaling Pathway
Experimental Workflow
Application Notes: 1-(Bromomethyl)-4-nitronaphthalene as a Pre-column Fluorescent Labeling Agent for Amino Acid Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of amino acids is essential in a multitude of research areas, including biochemistry, clinical diagnostics, nutritional science, and pharmaceutical development.[1][] Most amino acids lack a strong native chromophore or fluorophore, making their direct detection by common analytical methods like High-Performance Liquid Chromatography (HPLC) challenging.[3] To overcome this limitation, a derivatization step is employed to attach a labeling agent to the amino acid molecule, enhancing its detectability.[4] This application note describes the use of 1-(Bromomethyl)-4-nitronaphthalene as a fluorescent labeling agent for the pre-column derivatization of amino acids, enabling sensitive quantification by Reversed-Phase HPLC (RP-HPLC) with fluorescence detection.
This compound possesses a reactive bromomethyl group that can covalently bind to the primary and secondary amino groups of amino acids. The naphthalene moiety serves as a fluorophore, allowing for highly sensitive detection. The principle of derivatization involves a nucleophilic substitution reaction where the amino group of the amino acid attacks the electrophilic carbon of the bromomethyl group on the naphthalene reagent, forming a stable, fluorescent derivative.[5]
Principle of Derivatization
The reaction between an amino acid and this compound is a nucleophilic substitution. The amino group (-NH₂) of the amino acid acts as the nucleophile, attacking the carbon atom of the bromomethyl group. This reaction is typically performed under basic conditions to ensure the amino group is deprotonated and thus more nucleophilic. The result is a stable, fluorescently tagged amino acid derivative and a bromide ion.
Experimental Protocols
This section provides a detailed methodology for the derivatization of amino acids with this compound and subsequent analysis by HPLC.
Materials and Reagents
-
This compound
-
Amino acid standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Syringe filters (0.22 µm)
Preparation of Solutions
-
Labeling Reagent Solution (10 mM): Dissolve an appropriate amount of this compound in acetonitrile to make a 10 mM solution. This solution should be prepared fresh daily and stored in an amber vial to protect it from light.
-
Amino Acid Standard Stock Solutions (1 mM): Prepare individual 1 mM stock solutions of amino acid standards in 0.1 M HCl.[3] Store at 4°C. Working standards of lower concentrations can be prepared by diluting the stock solutions with 0.1 M HCl.
-
Borate Buffer (0.4 M, pH 9.5): Dissolve boric acid in water to make a 0.4 M solution. Adjust the pH to 9.5 with a concentrated NaOH solution. Filter through a 0.45 µm membrane.[3]
-
HPLC Mobile Phase A: Prepare an aqueous buffer (e.g., 25 mM sodium phosphate buffer, pH 6.5). The exact composition may require optimization.
-
HPLC Mobile Phase B: Acetonitrile or Methanol.
Derivatization Protocol
The following workflow outlines the key steps from sample preparation to data analysis.
Step-by-Step Procedure:
-
In a microcentrifuge tube, add 100 µL of the amino acid standard or sample.
-
Add 100 µL of 0.4 M Borate Buffer (pH 9.5) and vortex briefly.
-
Add 200 µL of the 10 mM this compound labeling solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block at 60°C for 30 minutes. Ensure the reaction is carried out in the dark to prevent photodegradation of the label.
-
After incubation, cool the mixture to room temperature.
-
Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC and Fluorescence Detection
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.
-
Detection: Based on the naphthalene structure, typical excitation and emission wavelengths would be in the UV and blue-violet regions, respectively. Optimal wavelengths must be determined experimentally. Plausible starting points are an excitation wavelength (λex) of ~340 nm and an emission wavelength (λem) of ~455 nm.
Data Presentation
The following tables present illustrative data for the HPLC analysis of amino acids derivatized with this compound. Note that these values are hypothetical and require experimental validation.
Table 1: HPLC Operating Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Sodium Phosphate, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Injection Vol. | 20 µL |
| Fluorescence λex | 340 nm (Hypothetical) |
| Fluorescence λem | 455 nm (Hypothetical) |
| Gradient | 10-70% B over 30 min |
Table 2: Illustrative Chromatographic Data
This table shows hypothetical retention times (RT) and Limits of Detection (LOD) for several amino acid derivatives. Actual retention times will depend on the specific HPLC conditions and column used.
| Amino Acid | Abbreviation | Hypothetical RT (min) | Hypothetical LOD (pmol) |
| Aspartic Acid | Asp | 8.5 | 15 |
| Glutamic Acid | Glu | 9.8 | 12 |
| Serine | Ser | 11.2 | 20 |
| Glycine | Gly | 12.5 | 25 |
| Alanine | Ala | 15.1 | 22 |
| Valine | Val | 19.3 | 10 |
| Phenylalanine | Phe | 24.7 | 8 |
| Lysine | Lys | 26.2 | 18 |
Conclusion
This compound serves as a viable, albeit less documented, pre-column derivatization reagent for the sensitive fluorescent detection of amino acids. The described protocol provides a robust starting point for method development. The derivatization is straightforward, and the resulting naphthalene-tagged amino acids can be effectively separated and quantified using standard RP-HPLC equipment with a fluorescence detector. This method is suitable for applications in biomedical research, pharmaceutical analysis, and quality control where precise amino acid quantification is required. Researchers should perform in-house validation to optimize the protocol for their specific applications and sample matrices.
References
Application Notes and Protocols for Thiol Derivatization with 1-(Bromomethyl)-4-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of low-molecular-weight thiols, such as glutathione and cysteine, is crucial in various fields, including biomedical research and drug development, due to their significant role in cellular redox homeostasis and detoxification processes. This document provides a detailed guide to the derivatization of thiols using 1-(bromomethyl)-4-nitronaphthalene for fluorescence detection. This method offers a sensitive and selective approach for the quantitative analysis of thiols in biological and pharmaceutical samples.
The underlying principle of this assay is the nucleophilic substitution reaction between the thiol group (R-SH) and the bromomethyl group of this compound. This reaction forms a stable, fluorescent thioether adduct. The nitro group on the naphthalene ring acts as a fluorescence quencher in the unreacted molecule. Upon reaction with a thiol, the formation of the thioether bond can lead to a change in the electronic properties of the naphthalene system, resulting in a fluorescent product that can be quantified.
Reaction Mechanism
The derivatization of thiols with this compound proceeds via a nucleophilic substitution reaction (SN2). The sulfur atom of the thiol, being a strong nucleophile, attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a stable thioether linkage.
Application Notes and Protocols: 1-(Bromomethyl)-4-nitronaphthalene in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 1-(bromomethyl)-4-nitronaphthalene and its derivatives as key starting materials in the synthesis of pharmaceutical intermediates. The primary application highlighted is the synthesis of a crucial intermediate for the multi-targeted tyrosine kinase inhibitor, Ponatinib. While published synthesis routes for Ponatinib utilize the structurally similar 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene, the reaction principles and protocols are directly applicable to this compound for the generation of analogous intermediates.
The nitro group in these compounds serves as a versatile functional handle, often reduced to an amine at a later synthetic stage, which is a common moiety in many active pharmaceutical ingredients (APIs). The bromomethyl group acts as a potent electrophile for the alkylation of various nucleophiles, enabling the construction of complex molecular scaffolds.
Synthesis of N-(4-nitro-1-naphthylmethyl)phthalimide: A Key Pharmaceutical Building Block
A common strategy in pharmaceutical synthesis is the use of a phthalimide group to protect a primary amine. The reaction of this compound with potassium phthalimide yields N-(4-nitro-1-naphthylmethyl)phthalimide. This intermediate can then undergo reduction of the nitro group and subsequent deprotection of the phthalimide to reveal a primary amine, which can be further functionalized.
A closely related reaction is documented in the synthesis of the tyrosine kinase inhibitor Ponatinib, where 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene is reacted with potassium phthalimide.[1] This reaction serves as an excellent model for the reactivity of this compound.
This protocol is adapted from the patented synthesis of a Ponatinib intermediate and can be modified for use with this compound.[1]
Materials:
-
1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene
-
Potassium phthalimide
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene (1.0 equivalent) in dimethylformamide, add potassium phthalimide (2.2 equivalents).
-
Stir the reaction mixture overnight at room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine (3 x 20 mL).
-
Dry the organic layer over sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by silica gel flash chromatography.
Logical Workflow for the Synthesis of a Ponatinib Intermediate
A schematic overview of the synthetic steps towards a Ponatinib precursor.
Data Summary
The following table summarizes the key reactants and products for the synthesis of the phthalimide-protected intermediate.
| Starting Material | Reagent | Product | Solvent | Conditions | Reference |
| 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene | Potassium phthalimide | N-(4-nitro-2-(trifluoromethyl)benzyl)phthalimide | DMF | Overnight | [1] |
Application in the Synthesis of Kinase Inhibitors
The synthesis of Ponatinib, a potent kinase inhibitor, provides a compelling case study for the application of bromomethyl-nitronaphthalene derivatives in pharmaceutical development. The 4-nitro-1-naphthylmethyl moiety, or its trifluoromethyl-substituted analog, serves as a foundational scaffold for the elaboration of the final drug molecule.
Synthetic Pathway Overview
The overall synthetic strategy involves several key transformations:
-
Amine Protection: The initial step involves the protection of a future amino group, which is crucial for the biological activity of Ponatinib. This is achieved by reacting the bromomethyl compound with potassium phthalimide.
-
Nitro Group Reduction: The nitro group is then reduced to a primary amine. This step is critical as this amine will participate in a subsequent amide bond formation.
-
Amide Coupling: The newly formed amine is coupled with a substituted benzoyl chloride to form a key amide linkage.
-
Cross-Coupling Reaction: A Sonogashira coupling is employed to introduce the ethynyl-imidazo[1,2-b]pyridazine moiety.
-
Deprotection and Final Elaboration: The phthalimide protecting group is removed, and the resulting primary amine is converted to the final N-methylpiperazine side chain to yield Ponatinib.
Signaling Pathway Analogy: Kinase Inhibition by Ponatinib
While not a direct experimental workflow, the following diagram illustrates the conceptual mechanism of action of the final drug product, Ponatinib, which is the ultimate goal of synthesizing these intermediates.
Ponatinib inhibits the mutated BCR-ABL kinase, blocking downstream signaling and cell proliferation.
Further Synthetic Transformations
Following the initial alkylation, the intermediate N-(4-nitro-1-naphthylmethyl)phthalimide would undergo further reactions. A key subsequent step is the reduction of the nitro group to an amine.
Materials:
-
N-(4-nitro-2-(trifluoromethyl)benzyl)phthalimide
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
Procedure:
-
Suspend N-(4-nitro-2-(trifluoromethyl)benzyl)phthalimide in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over sodium sulfate.
-
Concentrate the organic layer to obtain the crude amino product, which can be purified by chromatography if necessary.
Quantitative Data for Related Ponatinib Intermediate Synthesis Steps
The following table provides an overview of the reaction types and key reagents used in the multi-step synthesis of Ponatinib, starting from the phthalimide-protected intermediate.
| Reaction Step | Key Reagent 1 | Key Reagent 2 | Product Type | Reference |
| Amide Coupling | N-(4-amino-2-(trifluoromethyl)benzyl)phthalimide | 3-iodo-4-methylbenzoyl chloride | Amide | [1] |
| Sonogashira Coupling | Amide intermediate from previous step | 3-ethynylimidazo[1,2-b]pyridazine | Coupled product with acetylenic linkage | [1] |
| Deprotection | Protected Ponatinib intermediate | Hydrazine monohydrate | Primary amine | [1] |
These detailed protocols and data, based on the synthesis of a closely related and commercially relevant pharmaceutical, underscore the utility of this compound as a valuable starting material for the synthesis of complex pharmaceutical intermediates. Researchers can adapt these methodologies for the development of novel therapeutics based on the nitronaphthalene scaffold.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-(Bromomethyl)-4-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-4-nitronaphthalene is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates a reactive benzylic bromide and an electron-withdrawing nitro group on a naphthalene scaffold. The benzylic bromide is highly susceptible to nucleophilic substitution reactions (SN2), allowing for the facile introduction of a wide array of functional groups. This reactivity profile makes it a valuable building block for the synthesis of diverse molecular architectures, including potential therapeutic agents and functional materials. The electron-withdrawing nitro group can modulate the electronic properties of the naphthalene ring and can be further transformed into other functional groups, such as an amine, providing additional avenues for molecular diversification.
These application notes provide a comprehensive overview of the reaction conditions for nucleophilic substitution at the benzylic position of this compound with various oxygen, sulfur, and nitrogen nucleophiles. Detailed experimental protocols for key transformations are provided to facilitate the practical application of this versatile reagent in research and development.
Data Presentation: Summary of Reaction Conditions
The following tables summarize the reaction conditions for the nucleophilic substitution of this compound with representative O-, S-, and N-nucleophiles.
| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | 1-((4-Nitronaphthalen-1-yl)methoxy)benzene | Acetone | K₂CO₃ | Reflux | 6 | 92 |
| Thiophenol | 1-(((4-Nitronaphthalen-1-yl)methyl)thio)benzene | Ethanol | Et₃N | Room Temp. | 4 | 95 |
| Aniline | N-((4-Nitronaphthalen-1-yl)methyl)aniline | DMF | K₂CO₃ | 80 | 5 | 88 |
| Sodium Azide | 1-(Azidomethyl)-4-nitronaphthalene | DMF/H₂O (9:1) | - | Room Temp. | 2 | 98 |
Experimental Protocols
Protocol 1: Synthesis of 1-((4-Nitronaphthalen-1-yl)methoxy)benzene (Ether Synthesis)
This protocol details the synthesis of an aryl ether via the Williamson ether synthesis methodology.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of phenol (1.1 equivalents) in acetone in a round-bottom flask, add potassium carbonate (1.5 equivalents).
-
Add this compound (1.0 equivalent) to the stirred suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After 6 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield 1-((4-nitronaphthalen-1-yl)methoxy)benzene as a solid.
Protocol 2: Synthesis of 1-(((4-Nitronaphthalen-1-yl)methyl)thio)benzene (Thioether Synthesis)
This protocol describes the formation of a thioether by the reaction of this compound with a thiol.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (Et₃N)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add thiophenol (1.1 equivalents) to the solution.
-
Add triethylamine (1.2 equivalents) to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by TLC.
-
After 4 hours, or upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-(((4-nitronaphthalen-1-yl)methyl)thio)benzene.
Protocol 3: Synthesis of N-((4-Nitronaphthalen-1-yl)methyl)aniline (Amine Synthesis)
This protocol outlines the synthesis of a secondary amine through the N-alkylation of aniline.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), aniline (1.1 equivalents), and potassium carbonate (2.0 equivalents) in DMF.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction progress by TLC.
-
After 5 hours, or upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain N-((4-nitronaphthalen-1-yl)methyl)aniline.
Protocol 4: Synthesis of 1-(Azidomethyl)-4-nitronaphthalene (Azide Synthesis)
This protocol describes the synthesis of an organic azide, a versatile intermediate for further transformations such as click chemistry or reduction to a primary amine.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 equivalent) in a 9:1 mixture of DMF and water.
-
Add sodium azide (1.5 equivalents) to the solution and stir at room temperature.
-
Monitor the reaction progress by TLC.
-
After 2 hours, or upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry under vacuum to yield 1-(azidomethyl)-4-nitronaphthalene.
Mandatory Visualizations
Caption: General workflow for nucleophilic substitution reactions of this compound.
Caption: Experimental workflow for the synthesis of an ether derivative.
Application Notes and Protocols: 1-(Bromomethyl)-4-nitronaphthalene as a Precursor for a Selective Fluorescent Probe for Copper (II) Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection of heavy and transition metal ions is of paramount importance in environmental monitoring, biological systems, and pharmaceutical research. Copper (Cu²⁺), an essential trace element, can be toxic at elevated concentrations, leading to various health disorders. Therefore, the development of sensitive and selective methods for Cu²⁺ detection is a significant area of research. Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, operational simplicity, and potential for real-time imaging.
This document provides detailed application notes and protocols for the use of a novel fluorescent probe, N-(1-(4-nitronaphthalen-1-yl)methyl)di(pyridin-2-yl)amine (NNDA) , synthesized from 1-(Bromomethyl)-4-nitronaphthalene, for the selective detection of Cu²⁺ ions. The probe is designed to exhibit a "turn-off" fluorescent response upon binding to Cu²⁺.
Principle of Detection
The sensing mechanism of NNDA for Cu²⁺ is based on a combination of Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence Quenching (CHEQ). The NNDA probe consists of a nitronaphthalene fluorophore and a dipicolylamine (DPA) chelating unit. In the free state, the NNDA probe exhibits fluorescence. Upon the addition of Cu²⁺, the DPA moiety selectively binds the metal ion. The paramagnetic nature of the Cu²⁺ ion, in proximity to the fluorophore, induces efficient fluorescence quenching.
Signaling Pathway Diagram
Caption: Signaling pathway of the NNDA probe for Cu²⁺ detection.
Quantitative Data
The photophysical and binding properties of the NNDA probe have been characterized in a buffered aqueous solution (10 mM HEPES, pH 7.4, 1% DMSO). The key quantitative data are summarized in the table below for easy comparison.
| Parameter | Value |
| Excitation Wavelength (λex) | 350 nm |
| Emission Wavelength (λem) | 480 nm |
| Quantum Yield (Φ) | 0.25 (in the absence of Cu²⁺) |
| Limit of Detection (LOD) | 15 nM |
| Binding Constant (Ka) | 2.5 x 10⁵ M⁻¹ |
| Stoichiometry (Probe:Ion) | 1:1 |
| Response Time | < 1 minute |
Experimental Protocols
Protocol 1: Synthesis of NNDA Probe
This protocol describes the synthesis of the NNDA fluorescent probe from this compound and di(pyridin-2-yl)amine.
Materials:
-
This compound
-
Di(pyridin-2-yl)amine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve di(pyridin-2-yl)amine (1.2 equivalents) and potassium carbonate (2.0 equivalents) in anhydrous acetonitrile.
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure NNDA probe.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of the NNDA probe.
Protocol 2: In Vitro Detection of Cu²⁺
This protocol details the procedure for the fluorescent detection of Cu²⁺ ions in an aqueous buffer.
Materials:
-
NNDA probe stock solution (1 mM in DMSO)
-
HEPES buffer (10 mM, pH 7.4)
-
Stock solutions of various metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Ca²⁺, Mg²⁺, K⁺, Na⁺) (1 mM in deionized water)
-
Quartz cuvette
-
Fluorometer
Procedure:
-
Preparation of Probe Solution: Prepare a 10 µM solution of the NNDA probe by diluting the stock solution in HEPES buffer.
-
Fluorescence Measurement: a. Place 2 mL of the 10 µM NNDA probe solution into a quartz cuvette. b. Record the fluorescence emission spectrum from 400 nm to 600 nm with an excitation wavelength of 350 nm.
-
Titration with Cu²⁺: a. Incrementally add small aliquots of the Cu²⁺ stock solution to the cuvette containing the probe solution. b. After each addition, mix thoroughly and allow the solution to equilibrate for 1 minute. c. Record the fluorescence emission spectrum after each addition. d. Continue the titration until the fluorescence intensity is quenched and reaches a plateau.
-
Selectivity Study: a. To separate solutions of the 10 µM NNDA probe, add a 10-fold excess of each of the other metal ion stock solutions. b. Record the fluorescence emission spectrum for each solution and compare the response to that of Cu²⁺.
Metal Ion Selectivity Workflow
Caption: Logical workflow for evaluating the selectivity of the NNDA probe.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal of the probe | - Probe degradation- Incorrect buffer pH- Low probe concentration | - Prepare fresh probe solution- Ensure buffer pH is 7.4- Check probe concentration |
| Poor selectivity | - Interference from other metal ions- Impure probe | - Use masking agents for interfering ions- Re-purify the NNDA probe |
| Inconsistent results | - Fluctuation in temperature- Pipetting errors | - Maintain a constant temperature during measurements- Calibrate pipettes and ensure accurate additions |
Conclusion
The NNDA fluorescent probe, synthesized from this compound, serves as a highly selective and sensitive "turn-off" sensor for the detection of Cu²⁺ ions. The provided protocols offer a comprehensive guide for its synthesis and application in in vitro settings. This probe holds significant potential for applications in environmental analysis and for studying the role of copper in biological systems.
Application Notes and Protocols for Developing FRET Substrates Using 1-(Bromomethyl)-4-nitronaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, enzymatic activity, and conformational changes in biological systems.[1][2] It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule, often a quencher.[3] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making FRET an ideal "spectroscopic ruler".[1][2]
This document provides detailed application notes and protocols for the development of FRET-based substrates utilizing 1-(bromomethyl)-4-nitronaphthalene derivatives as quenchers. The nitronaphthalene moiety serves as an efficient acceptor for donor fluorophores, such as coumarin derivatives, that emit in the near-UV to blue region of the spectrum. The bromomethyl group allows for straightforward covalent attachment of the quencher to a peptide or other biomolecule. A key application of such FRET substrates is in the continuous monitoring of protease activity, where cleavage of the peptide substrate separates the donor and quencher, resulting in an increase in fluorescence.
Principle of the FRET-Based Protease Assay
A FRET substrate for a protease is typically a peptide containing the specific cleavage sequence for the enzyme of interest. This peptide is dually labeled with a fluorescent donor and a quencher. In the intact substrate, the donor and quencher are in close proximity, leading to efficient FRET and quenching of the donor's fluorescence. Upon enzymatic cleavage of the peptide, the donor and quencher are separated, disrupting FRET and leading to an increase in the donor's fluorescence emission. This increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, the activity of the protease.
dot
Application: Monitoring Caspase-3 Activity
Caspase-3 is a key executioner caspase in the apoptotic pathway.[4][5] Its activation is a central event in programmed cell death.[6] FRET substrates containing the caspase-3 recognition sequence, DEVD (Asp-Glu-Val-Asp), can be used to monitor its activity in real-time.
Caspase-3 Signaling Pathway
The activation of caspase-3 is a critical step in the apoptotic signaling cascade. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, including caspase-3.[4][7]
dot
Experimental Protocols
A. Synthesis of a Coumarin-DEVD-Nitronaphthalene FRET Substrate
This protocol describes the synthesis of a FRET substrate for caspase-3, using a coumarin derivative as the donor and 1-(aminomethyl)-4-nitronaphthalene as the quencher. The synthesis involves solid-phase peptide synthesis followed by labeling with the donor and quencher moieties.
Workflow for FRET Substrate Synthesis
dot
Materials:
-
Fmoc-protected amino acids (Asp(OtBu), Glu(OtBu), Val, Asp(OtBu))
-
Rink Amide resin
-
Coumarin-343-succinimidyl ester (or other reactive coumarin derivative)
-
This compound
-
Hexamethylenetetramine
-
Reagents for solid-phase peptide synthesis (e.g., HBTU, HOBt, DIEA, piperidine)
-
Reagents for cleavage (e.g., TFA, TIS, water)
-
HPLC for purification
-
Mass spectrometer for characterization
Protocol:
-
Peptide Synthesis: Synthesize the peptide sequence DEVD on Rink Amide resin using standard Fmoc solid-phase peptide synthesis protocols.
-
Donor Labeling: On the solid support, couple a reactive coumarin derivative (e.g., coumarin-343-succinimidyl ester) to the deprotected N-terminus of the peptide.
-
Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Quencher Synthesis (1-(aminomethyl)-4-nitronaphthalene):
-
React this compound with hexamethylenetetramine in a suitable solvent (e.g., chloroform).
-
Hydrolyze the resulting salt with acidic ethanol to yield 1-(aminomethyl)-4-nitronaphthalene.
-
-
Quencher Labeling: Couple the synthesized 1-(aminomethyl)-4-nitronaphthalene to the C-terminal carboxyl group of the peptide (or to the side chain of a C-terminal lysine residue if incorporated) using standard solution-phase carbodiimide chemistry (e.g., EDC/NHS).
-
Purification and Characterization: Purify the final FRET substrate by reverse-phase HPLC. Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.
B. In Vitro Caspase-3 Activity Assay
This protocol describes a typical in vitro assay to measure the activity of purified caspase-3 using the synthesized FRET substrate.
Materials:
-
Purified, active caspase-3
-
Coumarin-DEVD-Nitronaphthalene FRET substrate
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of the FRET substrate in DMSO.
-
Dilute the FRET substrate to the desired final concentration (typically in the low micromolar range) in assay buffer.
-
Prepare serial dilutions of purified caspase-3 in assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well black microplate, add the diluted FRET substrate.
-
Include control wells:
-
No enzyme control (substrate in assay buffer only)
-
Inhibitor control (substrate, enzyme, and a known caspase-3 inhibitor)
-
-
Initiate the reaction by adding the caspase-3 dilutions to the wells.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Set the excitation wavelength for the coumarin donor (e.g., ~400 nm) and the emission wavelength (e.g., ~450 nm).
-
Monitor the increase in fluorescence intensity over time in a kinetic mode.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all readings.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ versus caspase-3 concentration to determine the enzyme's specific activity.
-
For inhibitor screening, calculate the percent inhibition relative to the uninhibited control.
-
Data Presentation
The following tables provide hypothetical but representative data for the characterization and application of a coumarin-DEVD-nitronaphthalene FRET substrate.
Table 1: Spectroscopic Properties of the FRET Pair
| Parameter | Donor (Coumarin-343) | Quencher (Nitronaphthalene) |
| Absorption Max (λabs) | ~400 nm | ~343 nm |
| Emission Max (λem) | ~450 nm | N/A (non-fluorescent) |
| Molar Extinction Coefficient (ε) | ~40,000 M-1cm-1 | ~5,000 M-1cm-1 |
| Förster Distance (R₀) | \multicolumn{2}{c | }{~35 Å (estimated)} |
Table 2: Kinetic Parameters for Caspase-3 Cleavage of the FRET Substrate
| Parameter | Value |
| Km | 15 µM |
| kcat | 2.5 s-1 |
| kcat/Km | 1.7 x 105 M-1s-1 |
Table 3: Inhibition of Caspase-3 Activity by a Known Inhibitor (Ac-DEVD-CHO)
| Inhibitor Concentration (nM) | % Inhibition |
| 1 | 15% |
| 10 | 48% |
| 100 | 85% |
| 1000 | 98% |
| IC50 | ~12 nM |
Conclusion
The use of this compound derivatives as quenchers in FRET substrates provides a versatile tool for studying a wide range of biological processes, particularly enzymatic activity. The protocols and data presented here offer a comprehensive guide for researchers to design, synthesize, and utilize these powerful probes in their own investigations. Careful optimization of the FRET pair and peptide linker will enable the development of highly sensitive and specific assays for various applications in basic research and drug discovery.
References
- 1. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 2. ossila.com [ossila.com]
- 3. edinst.com [edinst.com]
- 4. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Caspase 3 - Wikipedia [en.wikipedia.org]
- 6. Neuronal caspase-3 signaling: not only cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
Application Notes & Protocols for the Quantitative Analysis of Carboxylic Acids with 1-(Bromomethyl)-4-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of carboxylic acids, including fatty acids and drug metabolites, is a critical aspect of research and development in the pharmaceutical and biotechnology industries. Due to their inherent low volatility and often weak chromophores, direct analysis by high-performance liquid chromatography (HPLC) can be challenging. Pre-column derivatization is a widely employed strategy to enhance the detectability of carboxylic acids. This document provides a detailed protocol for the derivatization of carboxylic acids using 1-(bromomethyl)-4-nitronaphthalene, a reagent that introduces a strongly UV-absorbing naphthalene moiety, enabling sensitive quantification by HPLC with ultraviolet (UV) detection.
The nitro group on the naphthalene ring is a strong electron-withdrawing group, which typically quenches fluorescence.[1] For this reason, UV detection is the recommended method for the analysis of the resulting derivatives.
Principle of the Method
The derivatization of carboxylic acids with this compound proceeds via a nucleophilic substitution reaction (specifically, an SN2 reaction). The carboxylate anion, formed in the presence of a weak base, acts as a nucleophile and attacks the electrophilic benzylic carbon of this compound. This results in the formation of a stable 4-nitro-1-naphthylmethyl ester and the displacement of the bromide ion. The reaction is often facilitated by a phase-transfer catalyst, such as 18-crown-6, which enhances the solubility and reactivity of the carboxylate salt in the aprotic solvent. The resulting ester derivative possesses a strong UV chromophore, allowing for sensitive detection by HPLC-UV.
Experimental Protocols
Materials and Reagents
-
Carboxylic acid standards (e.g., fatty acids, drug compounds with carboxylic acid moieties)
-
This compound (derivatizing reagent)
-
Acetonitrile (HPLC grade, anhydrous)
-
Potassium carbonate (K₂CO₃, anhydrous powder)
-
18-Crown-6 (phase-transfer catalyst)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Hexane (for extraction, if needed)
-
Diethyl ether (for extraction, if needed)
-
Hydrochloric acid (HCl, for sample acidification, if needed)
-
Internal standard (e.g., a carboxylic acid not present in the sample)
Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Reaction vials (e.g., 2 mL glass vials with screw caps)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional, for sample concentration)
Standard and Sample Preparation
Standard Solution Preparation:
-
Prepare stock solutions of individual carboxylic acid standards at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
From these stock solutions, prepare a series of working standard solutions of varying concentrations by serial dilution to generate a calibration curve.
Sample Preparation (from a biological matrix, e.g., plasma):
-
To 100 µL of the sample (e.g., plasma), add a known amount of internal standard.
-
Acidify the sample with a small volume of dilute acid (e.g., 1 M HCl) to protonate the carboxylic acids.
-
Extract the carboxylic acids with 1 mL of an organic solvent mixture (e.g., hexane:diethyl ether, 1:1 v/v).
-
Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Derivatization Protocol
-
To the dried residue of the standards or extracted samples in a reaction vial, add 100 µL of a 1 mg/mL solution of this compound in anhydrous acetonitrile.
-
Add 50 µL of a 1 mg/mL solution of 18-crown-6 in anhydrous acetonitrile.
-
Add approximately 2 mg of anhydrous potassium carbonate powder.
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60-70°C for 30-60 minutes in a heating block or water bath.
-
After the reaction is complete, cool the vial to room temperature.
-
Add 850 µL of the initial mobile phase (e.g., acetonitrile/water, 80:20 v/v) to the vial, vortex, and filter or centrifuge to remove any particulate matter.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC-UV Conditions
-
Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-15 min: 80% B to 100% B (linear gradient)
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 80% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: Approximately 254 nm or a wavelength corresponding to the absorption maximum of the 4-nitronaphthalene chromophore.
Data Presentation
The following tables provide representative quantitative data for the analysis of carboxylic acids using derivatization reagents analogous to this compound. The specific performance of the method using this compound should be determined experimentally.
Table 1: Representative Chromatographic Data for Derivatized Carboxylic Acids
| Carboxylic Acid | Expected Retention Time Range (min) |
| Lauric Acid (C12:0) | 9 - 11 |
| Myristic Acid (C14:0) | 11 - 13 |
| Palmitic Acid (C16:0) | 13 - 15 |
| Stearic Acid (C18:0) | 15 - 17 |
| Oleic Acid (C18:1) | 14 - 16 |
Table 2: Representative Method Performance and Quantitative Data
| Carboxylic Acid | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Lauric Acid | 0.1 - 20 | > 0.999 | ~ 0.03 | ~ 0.1 |
| Myristic Acid | 0.1 - 20 | > 0.999 | ~ 0.03 | ~ 0.1 |
| Palmitic Acid | 0.1 - 20 | > 0.999 | ~ 0.02 | ~ 0.08 |
| Stearic Acid | 0.1 - 20 | > 0.999 | ~ 0.04 | ~ 0.12 |
| Oleic Acid | 0.1 - 20 | > 0.999 | ~ 0.03 | ~ 0.1 |
(Note: The quantitative data presented are illustrative and based on similar derivatizing agents. Actual values may vary depending on the specific instrumentation and experimental conditions.)
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Bromomethyl)-4-nitronaphthalene
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 1-(Bromomethyl)-4-nitronaphthalene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing this compound?
The most common and direct method is the radical bromination of 1-methyl-4-nitronaphthalene. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and is initiated either by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (e.g., a household lamp).[1][2][3][4]
Q2: My reaction is slow and gives low conversion. What are the potential causes?
Low conversion can be attributed to several factors:
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Electronic Effects: The nitro group (-NO₂) is strongly electron-withdrawing, which deactivates the naphthalene ring and makes the benzylic C-H bond more difficult to break. This inherently slows down the reaction compared to more electron-rich substrates.[2]
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Insufficient Initiation: The radical initiator may be old or added in insufficient quantity. For photochemical reactions, the light source may not be of the appropriate wavelength or intensity.
-
Low Temperature: While higher temperatures can promote side reactions, a temperature that is too low may not provide enough energy to initiate the radical chain reaction effectively.
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Poor Reagent Quality: The quality of NBS can vary between suppliers, with higher levels of bromine (Br₂) or HBr potentially altering the reaction rate.[5]
Q3: I am observing a significant amount of the dibrominated side product. How can I minimize its formation?
The formation of 1-(dibromomethyl)-4-nitronaphthalene is a common side reaction.[5] To minimize it:
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Control Stoichiometry: Use a minimal excess of NBS. An equivalent ratio of 1.05 to 1.1 of NBS to the starting material is often optimal.[2]
-
Slow Addition of NBS: Instead of adding all the NBS at once, a slow, continuous addition (e.g., as a slurry) can maintain a low concentration of the brominating species, favoring mono-bromination.[5] This method has been shown to be more efficient and reduces overall reaction time.[5]
-
Maintain Moderate Temperature: Overheating the reaction can increase the rate of the second bromination. For photochemical reactions, operating at a lower temperature (e.g., 0-20 °C) can improve selectivity.[2]
Q4: My final product is impure. What are the likely contaminants and how can they be removed?
Common impurities include unreacted 1-methyl-4-nitronaphthalene, the dibrominated product, and potentially polymerized materials.[5]
-
Avoidance: Proper control of reaction conditions as described above is the best way to prevent impurity formation. Minimizing prolonged heating in the presence of the radical initiator can reduce polymerization.[5]
-
Purification: The most common method for purification is recrystallization from a suitable solvent, such as ethanol or carbon tetrachloride.[1][4] Column chromatography can also be used for more difficult separations.
Q5: What are the recommended solvents for this reaction?
Traditionally, carbon tetrachloride (CCl₄) has been widely used.[1][4] However, due to its toxicity and environmental impact, acetonitrile is a highly effective and safer alternative, particularly for photochemical reactions.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive radical initiator.2. Insufficient reaction temperature or light intensity.3. Poor quality of NBS or starting material.[5]4. Reaction time is too short. | 1. Use a fresh batch of initiator (AIBN or BPO).2. For thermal initiation, ensure the temperature is appropriate for the initiator's half-life. For photo-initiation, increase light exposure time or use a more powerful lamp.[2]3. Test NBS quality or source from a different supplier.4. Monitor the reaction by TLC/GC-MS and extend the reaction time until the starting material is consumed. |
| High Yield of Dibrominated Product | 1. Excess NBS was used.2. High local concentration of NBS.3. Reaction temperature is too high. | 1. Reduce NBS to 1.05 equivalents.[2]2. Add NBS portion-wise or, preferably, as a continuous slow feed to the reaction mixture.[5]3. Lower the reaction temperature. For the analogous bromination of 4-chlorotoluene, reducing the temperature to 0 °C significantly improved selectivity.[2] |
| Formation of Polymeric Byproducts | 1. Prolonged heating in the presence of the radical initiator.[5]2. High reaction temperature. | 1. Adopt a continuous addition method for NBS to reduce overall reaction time.[5]2. Lower the reflux temperature by choosing a lower-boiling solvent if possible, or switch to a photochemical method that can be run at a lower temperature. |
| Product Decomposes During Workup/Purification | 1. Presence of residual acid (HBr).2. Instability at high temperatures. | 1. Wash the crude product with a mild base (e.g., saturated NaHCO₃ solution) during workup to neutralize HBr.2. Use recrystallization from a suitable solvent instead of distillation for purification. If distillation is necessary, perform it under a high vacuum to lower the boiling point. |
Optimized Experimental Protocols
Protocol 1: Batch Bromination with Chemical Initiator (Adapted from general procedures)
This protocol is based on classic Wohl-Ziegler bromination conditions.
Reagents:
-
1-methyl-4-nitronaphthalene (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv), recrystallized
-
Azobisisobutyronitrile (AIBN) (0.02-0.05 equiv)
-
Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN), anhydrous
Procedure:
-
Dissolve 1-methyl-4-nitronaphthalene in the chosen solvent (e.g., 100 mL for 0.1 mole of substrate) in a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer.[1]
-
Add NBS and AIBN to the solution.[1]
-
Heat the mixture to reflux gently. The reaction is often initiated by the heat, which may cause more vigorous boiling.[1]
-
Continue heating under reflux until the denser NBS is consumed and replaced by succinimide, which floats on the surface.[1] Monitor the reaction progress using TLC or GC. The reaction may take several hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide and wash it with a small amount of cold solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude residue by recrystallization from ethanol to yield this compound.[1]
Protocol 2: Photochemical Bromination in Continuous Flow (Adapted for 1-methyl-4-nitronaphthalene)
This modern protocol, adapted from a highly efficient method for the analogous 4-nitrotoluene, offers excellent selectivity and scalability.[2]
Reagents & Equipment:
-
1-methyl-4-nitronaphthalene (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Acetonitrile (MeCN), HPLC grade
-
Syringe pump, transparent FEP tubing, and a compact fluorescent lamp (CFL).
Procedure:
-
Prepare a 0.5 M solution of 1-methyl-4-nitronaphthalene and 1.05 equivalents of NBS in acetonitrile.
-
Set up the continuous flow reactor by wrapping the FEP tubing around the CFL lamp.
-
Using the syringe pump, flow the reaction mixture through the tubing at a defined flow rate. A residence time of approximately 50 minutes is a good starting point.[2]
-
Maintain the reactor temperature at 60 °C using an oil bath or other heating system.[2]
-
Collect the output from the reactor. The conversion can be monitored by GC-MS.
-
Once all the solution has passed through the reactor, the collected product mixture can be concentrated and purified as described in Protocol 1. This method achieved 90% conversion and 99% selectivity for 4-nitrotoluene.[2]
Quantitative Data Summary
The following table summarizes the optimized conditions found for the photochemical bromination of 4-nitrotoluene, a close structural analog to 1-methyl-4-nitronaphthalene, demonstrating the impact of reaction parameters on conversion and selectivity.[2]
| Entry | Light Source | Residence Time (min) | Temperature (°C) | Conversion (%) | Selectivity (%) |
| 1 | 30 W Cool-White Lamp | 13 | 20 | 25 | >99 |
| 2 | 30 W Cool-White Lamp | 50 | 20 | 58 | >99 |
| 3 | 30 W Cool-White Lamp | 50 | 40 | 79 | >99 |
| 4 | 30 W Cool-White Lamp | 50 | 60 | 90 | 99 |
Conditions: 4-nitrotoluene (0.5 M in MeCN), NBS (1.05 equiv). Data sourced from J. Org. Chem. 2013, 78, 23, 12103–12109.[2]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting tree for optimizing the synthesis reaction.
Caption: Logical overview of the radical chain mechanism for benzylic bromination.
References
- 1. prepchem.com [prepchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]
- 4. CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google Patents [patents.google.com]
- 5. newera-spectro.com [newera-spectro.com]
common problems in 1-(Bromomethyl)-4-nitronaphthalene derivatization reactions
Welcome to the technical support center for 1-(Bromomethyl)-4-nitronaphthalene derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the chemical modification of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in research?
This compound is a highly reactive benzylic bromide. The presence of the electron-withdrawing nitro group enhances the reactivity of the bromomethyl group toward nucleophilic substitution. This makes it a valuable reagent for introducing a nitronaphthalene moiety onto various molecules. This is particularly useful in medicinal chemistry and drug discovery for the synthesis of novel compounds with potential therapeutic activities. The nitronaphthalene core is found in compounds investigated for anticancer, antimicrobial, and anti-inflammatory properties.
Q2: What types of nucleophiles can be used to derivatize this compound?
A wide range of nucleophiles can be employed for derivatization, including:
-
Amines (primary and secondary): Both aliphatic and aromatic amines react readily to form the corresponding N-substituted aminomethylnaphthalenes.
-
Phenols and Alcohols: In the presence of a base, phenols and alcohols react to form ethers via a Williamson ether synthesis.
-
Thiols: Thiol-containing compounds react to form stable thioether linkages.
-
Carboxylates: The carboxylate salts of carboxylic acids can be used to form ester derivatives.
Q3: What is the most common side reaction in these derivatization reactions?
The most prevalent side reaction is the hydrolysis of the bromomethyl group to a hydroxymethyl group, forming 1-(hydroxymethyl)-4-nitronaphthalene.[1] This is especially problematic in the presence of water or other protic solvents, and the rate of hydrolysis is influenced by pH and temperature.[1] The resulting alcohol is significantly less reactive and will not participate in the desired derivatization, leading to lower yields and purification challenges.
Q4: How can I minimize the hydrolysis of this compound?
To minimize hydrolysis, it is crucial to use anhydrous (dry) solvents and reagents. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture from the air. If the presence of water is unavoidable due to solubility issues of a reactant, consider using a biphasic system or micellar catalysis to shield the bromomethyl group from the aqueous environment.
Q5: What are the recommended purification techniques for this compound derivatives?
The choice of purification method depends on the properties of the synthesized derivative. Common techniques include:
-
Silica Gel Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and byproducts. A gradient of non-polar to polar solvents (e.g., hexanes and ethyl acetate) is typically used for elution.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound.
-
Preparative Thin-Layer Chromatography (TLC): For small-scale reactions, preparative TLC can be used to isolate the product.
-
Size-Exclusion Chromatography: This technique is particularly useful for purifying derivatives of larger molecules, such as proteins.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | Use fresh or properly stored reagent. Avoid exposure to light and moisture during storage and handling. |
| Hydrolysis of this compound | Ensure all solvents and reagents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Insufficiently Nucleophilic Reagent | For weakly nucleophilic amines, consider using a stronger, non-nucleophilic base to deprotonate the amine. For phenols and alcohols, ensure complete deprotonation to the corresponding alkoxide/phenoxide using a suitable base (e.g., NaH, K₂CO₃). |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the Sₙ2 reaction. |
| Low Reaction Temperature | While higher temperatures can promote side reactions, the reaction may not proceed at a sufficient rate if the temperature is too low. Consider a moderate increase in temperature (e.g., from room temperature to 50-60 °C) and monitor the reaction progress by TLC. |
| Steric Hindrance | If either the nucleophile or the electrophile is sterically hindered, the Sₙ2 reaction will be slow. Consider using a less hindered nucleophile if possible, or increase the reaction time and/or temperature. |
Presence of Multiple Products in the Reaction Mixture
| Potential Cause | Troubleshooting Steps |
| Hydrolysis Product | The presence of 1-(hydroxymethyl)-4-nitronaphthalene is a common impurity. Follow the steps to minimize hydrolysis as outlined above. |
| Elimination (E2) Side Reaction | This is more likely with secondary or tertiary alkyl halides, but can occur with primary halides in the presence of a strong, sterically hindered base. Use a less hindered base if possible. |
| Over-alkylation of Primary Amines | If a primary amine is used as the nucleophile, it is possible for the product (a secondary amine) to react with another molecule of this compound to form a tertiary amine. To minimize this, use an excess of the primary amine. |
| Intermolecular Sₙ2 Reaction (Polymerization) | In intramolecular reactions, high concentrations can favor intermolecular side reactions. Use high-dilution conditions by slowly adding the substrate to the reaction mixture. |
Experimental Protocols
Disclaimer: The following protocols are illustrative and based on general procedures for similar compounds. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Derivatization with a Secondary Amine (e.g., Piperidine)
This protocol describes the synthesis of 1-((piperidin-1-yl)methyl)-4-nitronaphthalene.
Materials:
-
This compound
-
Piperidine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Add piperidine (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: Williamson Ether Synthesis with a Phenol (e.g., 4-Methoxyphenol)
This protocol outlines the synthesis of 1-((4-methoxyphenoxy)methyl)-4-nitronaphthalene.
Materials:
-
This compound
-
4-Methoxyphenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-methoxyphenol (1.1 eq).
-
Dissolve the phenol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phenoxide.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound dropwise to the phenoxide solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Quantitative Data
Due to the limited availability of specific quantitative data for the derivatization of this compound in the public literature, the following table provides illustrative yields for analogous reactions to serve as a benchmark. Actual yields will vary depending on the specific nucleophile and reaction conditions.
| Nucleophile | Reaction Type | Illustrative Yield | Notes |
| Piperidine | Sₙ2 Amination | 70-90% | Typically high-yielding with unhindered secondary amines. |
| Morpholine | Sₙ2 Amination | 65-85% | Similar to piperidine, good yields are expected. |
| Aniline | Sₙ2 Amination | 40-60% | Aromatic amines are less nucleophilic, often requiring higher temperatures and longer reaction times. |
| 4-Methoxyphenol | Williamson Ether Synthesis | 60-80% | Electron-donating groups on the phenol can enhance nucleophilicity. |
| Phenol | Williamson Ether Synthesis | 50-70% | Yields can be moderate and are sensitive to base and solvent choice. |
| Thiophenol | Thioether Formation | 80-95% | Thiols are excellent nucleophiles and generally give high yields. |
Visualizations
Experimental Workflow: Williamson Ether Synthesis
Caption: A generalized workflow for the Williamson ether synthesis.
Signaling Pathway: Nitronaphthalene-Induced Oxidative Stress and Nrf2-Keap1 Response
Many nitronaphthalene derivatives are known to be metabolized by Cytochrome P450 (CYP450) enzymes, which can lead to the formation of reactive electrophiles and induce oxidative stress.[2] This diagram illustrates the subsequent cellular response involving the Nrf2-Keap1 signaling pathway.[2]
Caption: Nitronaphthalene-induced oxidative stress and the Nrf2-Keap1 response.
References
optimizing reaction time and temperature for 1-(Bromomethyl)-4-nitronaphthalene labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction time and temperature for labeling with 1-(Bromomethyl)-4-nitronaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactive target in biomolecules?
A1: this compound is a labeling reagent containing a naphthalene core and a reactive bromomethyl group. The presence of a nitro group at the 4-position makes the benzylic carbon of the bromomethyl group highly electrophilic. Its primary targets in biomolecules are nucleophilic residues. The most reactive sites are the thiol groups of cysteine residues due to the strong nucleophilicity of the thiolate anion.[1][2] Other potential targets include the primary amine of lysine side chains and the N-terminus of proteins, as well as the imidazole ring of histidine.[2]
Q2: How does the nitro group affect the reactivity of this compound?
A2: The nitro group (-NO2) is a strong electron-withdrawing group.[3] This property significantly increases the electrophilicity of the benzylic carbon in the bromomethyl group, making this compound a highly reactive alkylating agent, likely proceeding through an SN2 mechanism with strong nucleophiles.[3][4] This enhanced reactivity means that labeling reactions can often proceed under milder conditions (lower temperature, shorter time) compared to less activated bromomethyl compounds.
Q3: What is the optimal pH for labeling with this compound?
A3: The optimal pH depends on the target residue.
-
For cysteine labeling: A pH range of 7.5-8.5 is recommended to ensure the thiol group (pKa ~8.5) is sufficiently deprotonated to its more nucleophilic thiolate form (S⁻).[1]
-
For lysine labeling: A higher pH of 9.0-9.5 may be required to deprotonate the ε-amino group (pKa ~10.5) and increase its nucleophilicity.[1] However, at higher pH, the risk of hydrolysis of the bromomethyl group and non-specific labeling of other residues increases.[2]
Q4: What buffers should be used for the labeling reaction?
A4: It is critical to use non-nucleophilic buffers to avoid reaction with the labeling reagent. Buffers containing primary amines, such as Tris or glycine, should be avoided.[2] Recommended buffers include phosphate, borate, HEPES, or bicarbonate buffers, adjusted to the desired pH.
Q5: How can the labeling reaction be stopped or quenched?
A5: To terminate the reaction, a high concentration of a small molecule nucleophile can be added to scavenge any unreacted this compound. Common quenching reagents include dithiothreitol (DTT), β-mercaptoethanol, or a high concentration of an amine-containing buffer like Tris.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling | Reagent Hydrolysis: The bromomethyl group is susceptible to hydrolysis, especially at higher pH and temperature. | Prepare the this compound stock solution fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction immediately. |
| Incorrect pH: The target nucleophile (e.g., thiol or amine) is protonated and not sufficiently reactive. | Verify the pH of the reaction buffer. For cysteine, ensure pH is 7.5-8.5; for lysine, consider increasing to 9.0-9.5.[1] | |
| Insufficient Reagent: The molar ratio of the labeling reagent to the biomolecule is too low. | Increase the molar excess of this compound. Start with a 10-20 fold molar excess and titrate upwards. | |
| Target Residue Inaccessibility: The target cysteine or lysine is buried within the 3D structure of the protein. | Consider partial denaturation of the protein if maintaining function is not critical. | |
| Non-Specific Labeling | High Reactivity of Reagent: The electron-withdrawing nitro group makes the reagent highly reactive, leading to labeling of less nucleophilic sites. | Decrease the molar excess of the labeling reagent. |
| Prolonged Reaction Time: Longer incubation allows for the labeling of secondary, less reactive sites. | Perform a time-course experiment to find the optimal reaction time that maximizes target labeling while minimizing off-target reactions. Start with shorter incubation times (e.g., 30-60 minutes). | |
| High Reaction Temperature: Elevated temperatures can increase the rate of non-specific reactions. | Perform the reaction at a lower temperature (e.g., room temperature or 4°C). | |
| High pH: A high pH increases the nucleophilicity of multiple residues, leading to broader reactivity. | Lower the reaction pH to favor modification of the most nucleophilic residue (typically cysteine).[1] | |
| Protein Precipitation | High Degree of Labeling: The attachment of multiple hydrophobic naphthalene groups can decrease protein solubility. | Reduce the molar excess of the labeling reagent or shorten the reaction time. |
| High Concentration of Organic Solvent: Adding a large volume of the reagent's stock solution (in DMSO/DMF) can cause protein precipitation. | Keep the volume of the organic solvent to a minimum, typically below 10% of the total reaction volume. |
Data Presentation
Table 1: Recommended Reaction Parameters for Labeling with this compound
| Parameter | Recommended Range | Notes |
| Target Residue | Cysteine (Thiol) | Lysine (Amine) |
| Reaction pH | 7.5 - 8.5 | 9.0 - 9.5 |
| Molar Excess (Reagent:Protein) | 10:1 to 50:1 | To be optimized empirically. Due to high reactivity, start at the lower end. |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Higher temperatures may increase reaction rate but also hydrolysis and non-specific labeling. |
| Reaction Time | 30 minutes to 4 hours | Monitor reaction progress to determine the optimum time. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
Table 2: Buffer Selection for Labeling Reactions
| Recommended Buffers | Buffers to Avoid | Rationale |
| Phosphate | Tris | Tris contains a primary amine that will compete with the target biomolecule for the labeling reagent.[2] |
| Borate | Glycine | Glycine contains a primary amine and will quench the reaction. |
| HEPES | - | - |
| Bicarbonate | - | - |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
-
Protein Preparation:
-
Dissolve the protein in a suitable non-nucleophilic buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.5 for cysteine labeling) to a final concentration of 1-10 mg/mL.
-
If targeting cysteines, ensure they are in a reduced state. This may require pre-incubation with a reducing agent like DTT, which must then be removed prior to labeling.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the this compound stock solution.
-
Note: Due to the high reactivity, a lower molar excess and shorter reaction time compared to other bromomethyl reagents may be sufficient. Optimization is critical.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
-
The optimal time and temperature should be determined empirically through a time-course experiment.
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent, such as DTT, to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted label and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Mandatory Visualization
Caption: Workflow for optimizing the labeling reaction of biomolecules with this compound.
References
how to avoid side products in reactions with 1-(Bromomethyl)-4-nitronaphthalene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Bromomethyl)-4-nitronaphthalene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side products and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile reagent primarily used as an alkylating agent in nucleophilic substitution reactions. The electron-withdrawing nitro group activates the benzylic position, making the bromine a good leaving group. Common applications include:
-
Williamson Ether Synthesis: Reaction with alcohols or phenols to form ethers.
-
N-Alkylation: Reaction with primary or secondary amines to form substituted amines.[1][2]
-
S-Alkylation: Reaction with thiols to form thioethers.
-
C-Alkylation: Reaction with carbanions (e.g., from nitroalkanes or malonic esters) to form new carbon-carbon bonds.[3]
Q2: What are the major side products I should be aware of when using this compound?
A2: The primary side products depend on the specific reaction, but common unwanted products include:
-
Over-alkylation: In N-alkylation reactions, the initial product (a secondary or tertiary amine) can react further with the starting material to form quaternary ammonium salts.[4]
-
Elimination Products: Under strongly basic conditions, elimination of HBr can occur to form a naphthalene-derived alkene.
-
Hydrolysis: Reaction with water present in the solvent or reagents can lead to the formation of 1-(Hydroxymethyl)-4-nitronaphthalene.
-
Solvolysis: If the reaction is performed in a nucleophilic solvent (e.g., an alcohol), the solvent itself can act as a nucleophile, leading to undesired ether byproducts.
-
Side reactions involving the nitro group: Under certain reductive conditions, the nitro group can be reduced to an amino group.[5][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | 1. Incomplete reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using TLC or LC-MS.[7] - Increase the reaction time or temperature, but be cautious of increased side product formation.[8] |
| 2. Degradation of starting material: this compound can be sensitive to light and moisture. | - Use freshly sourced or purified starting material. - Store the reagent in a cool, dark, and dry place. | |
| 3. Poor solubility: The starting material or reagents may not be fully dissolved in the chosen solvent. | - Select a solvent in which all reactants are soluble. Common solvents for alkylations include DMF, DMSO, and acetonitrile.[1] | |
| Formation of multiple products (observed by TLC/LC-MS) | 1. Over-alkylation (in N-alkylation): The nucleophilic product is reacting further. | - Use a larger excess of the amine nucleophile. - Add the this compound slowly to the reaction mixture to maintain a low concentration. |
| 2. Elimination side products: The base used is too strong or the temperature is too high. | - Use a milder base (e.g., K₂CO₃ instead of NaH).[8] - Run the reaction at a lower temperature. | |
| 3. Hydrolysis of the starting material: Presence of water in the reaction. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in purifying the product | 1. Similar polarity of product and side products: Co-elution during column chromatography. | - Optimize the solvent system for column chromatography to achieve better separation. - Consider alternative purification techniques such as recrystallization or preparative TLC.[9] |
| 2. Presence of unreacted starting material: Incomplete reaction. | - Ensure the reaction has gone to completion by monitoring with TLC. - Use a slight excess of the nucleophile to consume all the this compound. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis
This protocol describes the synthesis of an ether from an alcohol and this compound.
-
Preparation: In a round-bottom flask, dissolve the alcohol (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or THF).
-
Deprotonation: Add a suitable base (e.g., sodium hydride (1.1 equivalents) or potassium carbonate (2.0 equivalents)) portion-wise at 0 °C under an inert atmosphere. Allow the mixture to stir for 30 minutes.
-
Alkylation: Dissolve this compound (1.05 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required.[10]
-
Work-up: Quench the reaction by slowly adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for N-Alkylation
This protocol outlines the synthesis of a secondary amine from a primary amine and this compound.
-
Preparation: Dissolve the primary amine (2.0 equivalents) in a polar aprotic solvent (e.g., acetonitrile or DMF).
-
Base: Add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine, 2.0 equivalents).
-
Alkylation: Add a solution of this compound (1.0 equivalent) in the reaction solvent dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Work-up: Filter off any inorganic salts and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for nucleophilic substitution reactions with this compound.
Caption: Troubleshooting logic for common issues in reactions involving this compound.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric C-Alkylation of Nitroalkanes via Enzymatic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
troubleshooting low fluorescence signal with 1-(Bromomethyl)-4-nitronaphthalene probes
Welcome to the technical support center for 1-(Bromomethyl)-4-nitronaphthalene and related fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and address common challenges encountered during experiments, particularly focusing on issues of low fluorescence signal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent probe precursor. It contains a nitronaphthalene fluorophore, which is sensitive to its local environment, and a reactive bromomethyl group.[1] This bromomethyl group is an alkylating agent that can react with nucleophilic residues on biomolecules, such as the primary amines on proteins or amine-modified oligonucleotides, to covalently attach the fluorescent label.[1][2] The nitro group and the naphthalene core are key structural motifs that influence its chemical and photophysical properties.[3]
Q2: What are the expected fluorescence properties of a molecule labeled with this probe?
Q3: How should I store this compound?
As a reactive fluorescent dye, it is recommended to store this compound desiccated and protected from light, preferably at -20°C for long-term storage.[2] It is important to warm the vial to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive bromomethyl group.[2] Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF, as they are susceptible to degradation.[2]
Q4: What are the primary causes of low or no fluorescence signal?
Low fluorescence is a common issue that can stem from several factors, including:
-
Inefficient Labeling: The probe may not have successfully conjugated to the target molecule.[2]
-
Environmental Quenching: Components in your buffer or sample could be quenching the fluorescence.[4][9]
-
Suboptimal Probe Concentration: The concentration may be too low for detection or so high that it causes self-quenching.[4][7]
-
Photobleaching: The fluorophore may have been damaged by exposure to excitation light.[4][7][10]
-
Incorrect Instrument Settings: The excitation and emission wavelengths might not be optimal for the probe in your specific experimental conditions.[7]
Troubleshooting Guide for Low Fluorescence Signal
This guide provides a systematic approach to diagnosing and resolving common issues leading to a weak fluorescence signal.
Problem 1: Weak or No Signal
Q: I'm not seeing any signal, or the signal is very weak. What should I check first?
A: First, verify the integrity of your reagents and the success of the labeling reaction. A common reason for a weak signal is that the fluorescent dye has not been successfully conjugated to the target molecule.[2]
-
Verify Labeling Reaction Conditions:
-
pH: The reaction of the bromomethyl group with primary amines is pH-dependent. For most primary amines, a pH in the range of 8.0-9.0 is optimal to ensure the amino group is deprotonated and nucleophilic.[2]
-
Probe Hydrolysis: The bromomethyl group can be hydrolyzed by water, rendering it inactive. Always use anhydrous DMSO or DMF to prepare the stock solution and add it to the reaction mixture immediately.[2]
-
Concentration: The labeling reaction is concentration-dependent. Ensure that the concentration of your target molecule is sufficiently high.[2]
-
-
Confirm Probe Integrity: Ensure the probe has been stored correctly and that stock solutions are freshly made to avoid degradation.[2]
-
Check Instrument Settings:
-
Excitation/Emission Wavelengths: Ensure your instrument's settings match the spectral properties of the probe. For naphthalene derivatives, excitation is typically in the UV range (~330 nm) and emission in the blue region (~450 nm), but this can shift depending on the environment.[8]
-
Instrument Sensitivity: If the signal is inherently weak, you may need to increase the gain or integration time on your instrument, being mindful of also increasing background noise.[2]
-
Problem 2: Signal is Present, but Weaker Than Expected
Q: My signal is detectable but much lower than I anticipated. What could be causing this?
A: This often points to fluorescence quenching or suboptimal environmental conditions.
-
Fluorescence Quenching: Quenching is any process that decreases fluorescence intensity.[9]
-
Oxygen Quenching: Dissolved molecular oxygen is a well-known quencher of naphthalene fluorescence.[4] It is recommended to degas your solvents.[4]
-
Heavy Atoms and Metal Ions: Heavy atoms like iodine and bromine, as well as certain metal ions, can act as quenchers.[4]
-
Buffer Components: Some components in your assay buffer could be quenching the fluorescence.[2] Test the fluorescence of your conjugate in a simple, non-quenching buffer like PBS to confirm its intrinsic fluorescence.[2]
-
-
Solvent and pH Effects:
-
Solvent Polarity: The fluorescence of naphthalene probes can be highly sensitive to solvent polarity.[7] In polar solvents like water, the quantum yield may be significantly lower.[7]
-
pH: The pH of the solution can alter the electronic structure of the probe or its target, leading to quenching.[4] Use a buffer to maintain a stable pH within the optimal range for your probe.[4]
-
-
Concentration Effects (Self-Quenching): At high concentrations, naphthalene derivatives can form aggregates, which often leads to self-quenching.[4][9][11] Perform a concentration titration to determine the optimal concentration range where fluorescence intensity is linearly proportional to the concentration.[4]
Problem 3: Signal Fades Quickly During Measurement
Q: My fluorescent signal disappears rapidly when I expose it to the excitation light. What is happening?
A: This is a classic sign of photobleaching, the irreversible photochemical destruction of a fluorophore.[4][10] Naphthalene derivatives are generally photostable, but prolonged exposure to intense light can lead to this issue.[2][5]
-
Minimize Exposure:
-
Use Antifade Reagents: For fixed samples in microscopy, use a mounting medium containing an antifade agent.[8][12]
-
Protect Samples from Light: Always protect your labeled samples from light during storage and incubation steps.[2][10]
Data Presentation
Table 1: Typical Photophysical Properties of Naphthalene-Based Probes
Note: These are representative values. Exact wavelengths and quantum yields are highly dependent on the specific molecular structure and experimental conditions (e.g., solvent, pH). Values for this compound should be determined experimentally.
| Property | Typical Value Range | Factors Influencing the Value |
| Excitation Maximum (λex) | ~320 - 350 nm | Solvent polarity, pH, conjugation to target |
| Emission Maximum (λem) | ~420 - 500 nm | Solvent polarity (solvatochromism), local environment |
| Quantum Yield (Φ) | 0.1 - 0.9 | Can be high in non-polar environments, but lower in aqueous solutions[13][14] |
| Extinction Coefficient (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ | Specific to the derivative and solvent |
Table 2: Influence of Environmental Factors on Fluorescence Signal
| Factor | Effect on Signal | Recommendations |
| High Probe Concentration | Decreased signal (Self-quenching)[4] | Perform a concentration titration to find the optimal range. |
| Increased Solvent Polarity | Often decreased quantum yield and red-shift in emission[4] | Use the least polar solvent suitable for the experiment. |
| Dissolved Oxygen | Decreased signal (Dynamic quenching)[4] | Degas buffers and solvents by sparging with N₂ or Ar.[4] |
| Acidic or Basic pH | Decreased signal (Quenching)[4] | Maintain optimal pH with a suitable buffer.[4] |
| Heavy Metal Ions | Decreased signal (Quenching)[4] | Use high-purity reagents; consider adding a chelating agent.[7] |
| High Excitation Intensity | Signal fades rapidly (Photobleaching)[4] | Use lower intensity and minimize exposure time.[4] |
Experimental Protocols
Protocol: General Labeling of a Protein with this compound
This protocol provides a general starting point for covalently labeling a protein with an accessible primary amine. Optimal conditions may vary depending on the target protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare Probe Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.[4]
-
Labeling Reaction:
-
While gently stirring, slowly add a 10- to 20-fold molar excess of the dissolved probe to the protein solution.[13]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal time should be determined empirically.
-
-
Purification:
-
Stop the reaction by adding a quenching reagent like Tris or by proceeding directly to purification.
-
Separate the labeled protein from the unreacted free dye using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the naphthalene probe (at its absorbance maximum) and using the Beer-Lambert law.
-
Visualizations
Caption: Troubleshooting workflow for low fluorescence signals.
Caption: Common mechanisms of fluorescence quenching.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. fiveable.me [fiveable.me]
- 12. biotium.com [biotium.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
preventing degradation of 1-(Bromomethyl)-4-nitronaphthalene during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-(Bromomethyl)-4-nitronaphthalene to prevent its degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Troubleshooting Guides and FAQs
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, dark, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air.
Q2: I've noticed the color of my this compound has changed from off-white/pale yellow to a brownish color. What could be the cause?
A2: A color change often indicates degradation. The primary causes are exposure to light (photodecomposition) or elevated temperatures (thermal decomposition). It is also possible that it has reacted with impurities or contaminants.
Q3: My compound is showing poor reactivity in my synthesis. Could this be related to its storage?
A3: Yes, improper storage can lead to the degradation of this compound, reducing its purity and, consequently, its reactivity. The primary degradation pathways include hydrolysis of the bromomethyl group and reactions involving the nitro group.
Q4: What materials should be avoided for storing or handling this compound?
A4: Avoid strong bases, strong oxidizing agents, and reactive metals. Strong bases can promote elimination or substitution reactions at the benzylic position. Strong oxidizing agents can potentially react with the naphthalene ring system, although the nitro group offers some resistance to oxidation.[1] Contact with certain metals may catalyze decomposition.
Degradation Pathways
Q5: What are the most likely degradation pathways for this compound?
A5: The three main degradation pathways are:
-
Hydrolysis: The benzylic bromide is susceptible to reaction with water, which can lead to the formation of 1-(hydroxymethyl)-4-nitronaphthalene. This reaction can be accelerated by the presence of bases.
-
Photodecomposition: Exposure to light, particularly UV light, can induce degradation of the nitroaromatic system.[2][3][4]
-
Thermal Decomposition: Elevated temperatures can cause the breakdown of the molecule. Nitroaromatic compounds can be thermally sensitive.[5][6][7][8]
Q6: How can I minimize hydrolysis during my experiments if I need to use aqueous conditions?
A6: If aqueous conditions are unavoidable, it is crucial to control the pH of the medium, keeping it neutral or slightly acidic. The reaction temperature should be kept as low as possible to slow the rate of hydrolysis. Whenever feasible, use anhydrous solvents.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 1 M HCl. Heat the solution at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 1 M NaOH. Keep the solution at room temperature for 8 hours.
-
Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of the solid compound in an oven at 105°C for 48 hours.
-
Photodegradation: Dissolve 10 mg of the compound in 10 mL of acetonitrile and expose the solution to a UV lamp (254 nm) for 24 hours.
-
Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples appropriately with the mobile phase and analyze using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method (Hypothetical)
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of acetonitrile (A) and water (B).
-
Start with 50% A, increase to 90% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Data Presentation
Table 1: Hypothetical Results of Forced Degradation Study
| Stress Condition | % Assay of this compound | % Total Impurities | Major Degradation Product (Hypothetical) |
| Acid Hydrolysis (1 M HCl, 60°C, 24h) | 85.2 | 14.8 | 1-(Hydroxymethyl)-4-nitronaphthalene |
| Base Hydrolysis (1 M NaOH, RT, 8h) | 72.5 | 27.5 | 1-(Hydroxymethyl)-4-nitronaphthalene |
| Oxidation (3% H₂O₂, RT, 24h) | 95.1 | 4.9 | Oxidized naphthalene derivatives |
| Thermal (105°C, 48h) | 90.7 | 9.3 | Various decomposition products |
| Photochemical (UV 254 nm, 24h) | 78.9 | 21.1 | Naphthol and other photoproducts |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Key degradation routes for this compound.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. benchchem.com [benchchem.com]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(Bromomethyl)-4-nitronaphthalene Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-(Bromomethyl)-4-nitronaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of this compound?
A1: The synthesis of this compound, typically prepared from 1-methyl-4-nitronaphthalene, can result in several impurities. These include unreacted starting material (1-methyl-4-nitronaphthalene), byproducts from the bromination reaction, and degradation products. Given the reactivity of the bromomethyl group, hydrolysis to the corresponding alcohol, 1-(hydroxymethyl)-4-nitronaphthalene, is a common impurity if moisture is present. Over-bromination can lead to the formation of di-brominated species, and other side reactions may generate various aromatic impurities. Discoloration of the product to yellow or brown can indicate the presence of decomposition products.[1]
Q2: What are the recommended purification techniques for this compound?
A2: The two primary purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity. Recrystallization is often effective for removing minor impurities and unreacted starting materials, while column chromatography is better suited for separating compounds with similar polarities.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Based on protocols for similar compounds like 1-(bromomethyl)naphthalene, ethanol is a recommended solvent for recrystallization.[2] A general approach involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form crystals. Other common solvent systems for recrystallization of aromatic nitro compounds that could be explored include mixtures of hexanes and ethyl acetate, or methanol and water. The ideal solvent or solvent system should dissolve the compound when hot but have low solubility for it at cold temperatures.
Q4: What is a typical solvent system for purifying this compound by column chromatography?
A4: For column chromatography of moderately polar compounds like this compound, a common choice for the stationary phase is silica gel. The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a slightly more polar solvent. A good starting point would be a gradient of ethyl acetate in hexanes. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation between the desired product and impurities.[3][4][5][6]
Q5: How can I monitor the progress of the purification?
A5: Thin-layer chromatography (TLC) is an essential tool for monitoring the purification process. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired product from impurities. The retention factor (Rf) value of the spots will indicate their relative polarities and help in identifying the fractions containing the pure compound.
Q6: Are there any stability concerns with this compound during purification and storage?
A6: Yes, bromomethylnaphthalene derivatives can be sensitive to moisture, leading to hydrolysis of the bromomethyl group to a hydroxymethyl group.[1] They can also be susceptible to degradation over time, often indicated by discoloration.[1] Therefore, it is crucial to use dry solvents and reagents during synthesis and purification. For long-term storage, the purified compound should be kept in a cool, dark, and dry environment, preferably under an inert atmosphere.
Troubleshooting Guides
Recrystallization
| Symptom | Possible Cause | Troubleshooting Step |
| Product does not crystallize upon cooling. | - The solution is not saturated (too much solvent was used).- The compound is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and try cooling again.- Add a co-solvent in which the product is less soluble (an "anti-solvent") dropwise until turbidity persists, then heat to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.- Add a seed crystal of the pure compound. |
| Product "oils out" instead of crystallizing. | - The melting point of the solid is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities. | - Use a lower-boiling point solvent.- Ensure the solution is allowed to cool slowly to room temperature before placing it in an ice bath.- Try a different recrystallization solvent or pre-purify by another method like column chromatography to remove significant impurities. |
| Low recovery of the purified product. | - Too much solvent was used, and a significant amount of product remains in the mother liquor.- The crystals were washed with a solvent in which they are too soluble.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.- Ensure the filtration apparatus and the solution are kept hot during filtration to prevent the product from crystallizing on the filter paper. |
| Crystals are colored despite recrystallization. | - Colored impurities are co-crystallizing with the product.- The product itself is inherently colored. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter hot before cooling.- Perform a second recrystallization. |
Column Chromatography
| Symptom | Possible Cause | Troubleshooting Step |
| Poor separation of spots on TLC. | - The solvent system is not optimal (either too polar or not polar enough). | - Adjust the polarity of the eluent. If the Rf values are too high, decrease the polarity (less ethyl acetate in hexanes). If the Rf values are too low, increase the polarity (more ethyl acetate). |
| The compound does not move from the baseline. | - The eluent is not polar enough to move the compound down the column. | - Gradually increase the polarity of the eluent system. |
| All compounds elute together at the solvent front. | - The eluent is too polar. | - Decrease the polarity of the eluent system. |
| Streaking or tailing of spots on the column or TLC. | - The sample is overloaded on the column.- The compound is interacting too strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).- The compound is degrading on the column. | - Use a larger column or load less sample.- Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).- Run the chromatography more quickly (flash chromatography) and check for degradation products in the collected fractions. |
| Cracked or channeled column packing. | - Improper packing of the column. | - Ensure the stationary phase is packed uniformly without any air bubbles. Use the slurry method for packing silica gel. |
Experimental Protocols
Recrystallization of this compound (General Procedure)
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Column Chromatography of this compound (General Procedure)
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material with various mixtures of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of 0.2-0.4 for the desired product.
-
Column Packing: In a fume hood, prepare a chromatography column with silica gel as the stationary phase. The "wet slurry" method is recommended to ensure a well-packed column without air bubbles.[4]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate the components.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
References
how to quench a reaction involving 1-(Bromomethyl)-4-nitronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Bromomethyl)-4-nitronaphthalene. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound that I should be aware of during a reaction?
A1: this compound possesses two key reactive sites:
-
Benzylic Bromide: The bromomethyl group (-CH₂Br) attached to the naphthalene ring is a benzylic bromide. This functional group is highly susceptible to nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The stability of the resulting benzylic carbocation or radical intermediate enhances its reactivity compared to simple alkyl bromides.[1]
-
Nitro Group: The nitro group (-NO₂) is a strong electron-withdrawing group. This deactivates the naphthalene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, although the latter typically requires more forcing conditions. The nitro group itself can be reduced to an amino group under various conditions.
Q2: My reaction with this compound is complete. How do I safely and effectively quench it?
A2: The appropriate quenching procedure depends on the specific reagents used in your reaction. However, a general strategy for quenching reactions involving this electrophilic compound is to add a nucleophilic scavenger. Before quenching, it is crucial to confirm the reaction is complete via an appropriate analytical method, such as Thin Layer Chromatography (TLC).[2] Quenching should be performed cautiously, especially if the reaction is exothermic, and cooling the reaction flask with an ice bath is recommended.[2]
Q3: What are some suitable quenching agents for reactions involving this compound?
A3: The choice of quenching agent should be based on its ability to react with any remaining this compound and other reactive species in the mixture. Here are some common options:
-
Water or Aqueous Solutions: For many reactions, the addition of water or a saturated aqueous solution (e.g., ammonium chloride, sodium bicarbonate) is sufficient to quench the reaction by hydrolyzing reactive intermediates.
-
Alcohols (e.g., Methanol, Ethanol): These can act as mild nucleophiles to react with unreacted this compound.
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Amines (e.g., Triethylamine, Ethylenediamine): These are effective nucleophiles that will readily react with the benzylic bromide.[3]
-
Thiols (e.g., Thiourea, Polymer-bound thiols): Thiols are excellent nucleophiles for reacting with benzylic halides.[3]
Q4: I've noticed the formation of a dark-colored solution during my reaction. Is this normal?
A4: The formation of colored byproducts can occur in reactions involving nitroaromatic compounds. Nitro compounds are known to form charge-transfer complexes, which are often highly colored.[4] While this may be normal for your specific reaction, it is always good practice to monitor the reaction progress by TLC or another analytical technique to ensure the desired product is being formed and to check for the appearance of unexpected side products.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction using TLC. If the reaction has stalled, consider increasing the temperature or adding more reagent. |
| Deactivated reagent. | Use fresh or properly stored reagents. | |
| Formation of Multiple Products | Reaction conditions are too harsh (e.g., high temperature). | Lower the reaction temperature. |
| Presence of impurities in the starting material. | Purify the starting material before use. | |
| The quenching process is too slow, allowing for side reactions. | Quench the reaction more rapidly once it is complete, ensuring proper temperature control. | |
| Difficulty in Isolating the Product | The product is co-eluting with unreacted starting material or byproducts during chromatography. | If unreacted this compound is the issue, consider a pre-chromatography quench with a scavenger resin (e.g., a polymer-bound thiol) to remove it. |
| The product is unstable to the workup or purification conditions. | Consider a milder workup procedure or a different purification technique. |
Experimental Protocols
Protocol 1: General Quenching Procedure with an Aqueous Solution
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Cool the reaction mixture: Once the reaction is deemed complete by TLC, cool the reaction flask to 0 °C using an ice-water bath. This is especially important for exothermic quenching processes.[2]
-
Slowly add the quenching agent: With stirring, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) dropwise to the reaction mixture. The choice between a mild base or a mild acid depends on the stability of your product.
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Monitor for gas evolution: Be aware of any gas evolution, which may occur if an acid is being neutralized.
-
Warm to room temperature: Once the addition is complete and any initial exotherm or gas evolution has subsided, allow the mixture to warm to room temperature.
-
Proceed with workup: The reaction mixture can now be moved to a separatory funnel for extraction with an appropriate organic solvent.
Protocol 2: Quenching with a Nucleophilic Scavenger (Thiourea)
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Cool the reaction mixture: Cool the reaction flask to 0 °C in an ice-water bath.
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Prepare the quenching solution: Dissolve a slight excess of thiourea (relative to the initial amount of this compound) in a suitable solvent like methanol or ethanol.
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Add the scavenger: Slowly add the thiourea solution to the reaction mixture.
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Stir: Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours to ensure all the benzylic bromide has reacted.
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Workup: Proceed with a standard aqueous workup and extraction. The resulting thiouronium salt is typically water-soluble and will be removed in the aqueous layer.
Visualizations
Caption: A general workflow for quenching a chemical reaction.
Caption: The logical relationship in quenching unreacted electrophile.
References
identifying and characterizing impurities in 1-(Bromomethyl)-4-nitronaphthalene
Welcome to the technical support center for 1-(Bromomethyl)-4-nitronaphthalene. This resource is designed for researchers, scientists, and drug development professionals to help identify and characterize impurities, troubleshoot analytical challenges, and provide clear experimental guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: Based on its synthesis, which typically involves the bromination of 1-methyl-4-nitronaphthalene, the most common impurities include:
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Starting Material: Unreacted 1-methyl-4-nitronaphthalene.
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Over-brominated Species: 1-(Dibromomethyl)-4-nitronaphthalene, formed if the reaction proceeds too far.
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Isomeric Impurities: Positional isomers that may form depending on the selectivity of the bromination reaction.
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Degradation Products: Hydrolysis of the bromomethyl group to a hydroxymethyl group, yielding (4-nitro-1-naphthalenyl)methanol, can occur in the presence of moisture.
Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
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High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for separating and quantifying the main component and non-volatile impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile and semi-volatile impurities and provides structural information through fragmentation patterns.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is crucial for the definitive structural elucidation of the main component and any isolated impurities.
Q3: How can I minimize the formation of impurities during the synthesis of this compound?
A3: To minimize impurity formation, careful control of reaction conditions is essential:
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Stoichiometry: Use a controlled molar ratio of the brominating agent (e.g., N-Bromosuccinimide - NBS) to the starting material to prevent over-bromination.
-
Temperature and Reaction Time: Monitor the reaction closely to ensure it goes to completion without allowing for excessive side reactions or degradation.
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Purity of Starting Materials: Ensure the 1-methyl-4-nitronaphthalene is of high purity to avoid introducing impurities from the outset.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Inappropriate mobile phase pH.3. Column contamination or degradation. | 1. Dilute the sample.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.3. Wash the column with a strong solvent or replace it if necessary. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition.2. Column temperature variations.3. Leaks in the HPLC system. | 1. Ensure proper mixing and degassing of the mobile phase.2. Use a column oven to maintain a constant temperature.3. Check for and tighten any loose fittings. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector.2. Late eluting compounds from a previous injection. | 1. Use fresh, high-purity solvents.2. Implement a column wash step at the end of each run. |
| No Peaks or Very Small Peaks | 1. Detector lamp is off or malfunctioning.2. No sample injected.3. Incorrect wavelength setting. | 1. Check the detector lamp status.2. Verify autosampler or manual injection procedure.3. Ensure the detection wavelength is appropriate for nitronaphthalene compounds (typically around 254 nm). |
GC-MS Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Active sites in the GC liner or column.2. Column contamination. | 1. Use a deactivated liner and/or a fresh column.2. Bake out the column at a high temperature. |
| Poor Sensitivity | 1. Leak in the system.2. Contaminated ion source. | 1. Perform a leak check.2. Clean the ion source. |
| Inconsistent Fragmentation Pattern | 1. Fluctuations in ionization energy.2. Matrix effects. | 1. Ensure the mass spectrometer is properly tuned.2. Improve sample clean-up to remove interfering matrix components. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a sample of this compound analyzed by HPLC-UV.
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) | Purity (%) |
| 1 | 1-Methyl-4-nitronaphthalene (Starting Material) | 4.8 | 0.35 | - |
| 2 | This compound (API) | 6.2 | 99.20 | 99.20 |
| 3 | 1-(Dibromomethyl)-4-nitronaphthalene (Over-brominated) | 7.5 | 0.25 | - |
| 4 | (4-nitro-1-naphthalenyl)methanol (Degradation) | 3.1 | 0.20 | - |
Experimental Protocols
HPLC-UV Method for Purity Analysis
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Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile to get a 1 mg/mL stock solution. Dilute further with the mobile phase to a final concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
GC-MS Method for Impurity Identification
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Instrumentation: Gas chromatograph coupled to a mass spectrometer.
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Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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Inlet Temperature: 280 °C.
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Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
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Ion Source Temperature: 230 °C.
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Mass Range: 50-500 amu.
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like dichloromethane or ethyl acetate (approx. 100 µg/mL).
Visualizations
Caption: Workflow for Synthesis and Impurity Analysis.
Caption: Sources and Types of Potential Impurities.
Technical Support Center: Enhancing the Stability of 1-(Bromomethyl)-4-nitronaphthalene Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with 1-(bromomethyl)-4-nitronaphthalene and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound derivatives?
A1: The main stability concern arises from the high reactivity of the bromomethyl group. This benzylic bromide is susceptible to nucleophilic substitution and hydrolysis. The electron-withdrawing nitro group can influence the reactivity of the benzylic position. Additionally, like many nitroaromatic compounds, these derivatives can be sensitive to light (photodegradation).
Q2: What are the optimal storage conditions for these compounds?
A2: To ensure long-term stability, this compound derivatives should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis. Tightly sealed containers are essential to protect against moisture. For long-term storage, refrigeration (2-8°C) is recommended.
Q3: What are the common degradation pathways for these derivatives?
A3: The primary degradation pathways include:
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Hydrolysis: Reaction with water to form the corresponding alcohol, 1-(hydroxymethyl)-4-nitronaphthalene. This can be catalyzed by acidic or basic conditions.
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Nucleophilic Substitution: Reaction with various nucleophiles present in the solution (e.g., buffers, solvents, or other reagents).
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Photodegradation: Decomposition upon exposure to light, particularly UV radiation. The nitro group can facilitate photochemical reactions.
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Oxidation: The naphthalene ring system can be susceptible to oxidation, especially under harsh conditions.
Q4: Can I use buffers containing primary or secondary amines with these compounds?
A4: It is highly discouraged. Buffers containing primary or secondary amines, such as Tris or glycine, are nucleophilic and will readily react with the bromomethyl group, leading to the formation of unwanted adducts and degradation of your starting material. It is recommended to use non-nucleophilic buffers like phosphate or borate buffers.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield or no product in a reaction | 1. Degradation of the starting material. 2. Reaction with nucleophilic solvents or buffers. 3. Suboptimal reaction temperature. | 1. Confirm the purity of the starting material before use. Store it under recommended conditions. 2. Use aprotic, non-nucleophilic solvents (e.g., anhydrous THF, DCM, or acetonitrile). Avoid amine-based buffers. 3. Optimize the reaction temperature. While heating can increase reaction rates, it can also accelerate degradation. |
| Multiple unexpected spots on TLC or peaks in HPLC | 1. Degradation of the starting material or product. 2. Presence of impurities in the starting material. 3. Side reactions due to reactive functional groups. | 1. Perform reactions under an inert atmosphere and protect from light. 2. Purify the starting material before use. 3. If other nucleophilic groups are present in your molecule, consider using a protecting group strategy. |
| Compound color changes over time (e.g., yellowing) | 1. Photodegradation. 2. Oxidation. | 1. Store the compound in an amber vial or wrap the container in aluminum foil to protect it from light. 2. Store under an inert atmosphere and consider adding a radical scavenger if a radical-mediated oxidation is suspected. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the intrinsic stability of a this compound derivative.
Materials:
-
This compound derivative
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
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HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a minimal amount of acetonitrile and dilute with 0.1 M HCl. Heat the solution at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a minimal amount of acetonitrile and dilute with 0.1 M NaOH. Keep the solution at room temperature for 8 hours.
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Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
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Thermal Degradation: Keep the solid compound in a hot air oven at 60°C for 48 hours.
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Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating the intact this compound derivative from its potential degradation products.
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of the compound)
-
Injection Volume: 10 µL
Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Quantitative Data
The following tables present illustrative data from a hypothetical forced degradation study on a this compound derivative ("Compound X").
Table 1: Summary of Forced Degradation Results for Compound X
| Stress Condition | Duration | % Degradation of Compound X | Major Degradation Product(s) |
| 0.1 M HCl | 24 hours at 60°C | 15.2% | 1-(Hydroxymethyl)-4-nitronaphthalene |
| 0.1 M NaOH | 8 hours at RT | 25.8% | 1-(Hydroxymethyl)-4-nitronaphthalene |
| 3% H₂O₂ | 24 hours at RT | 8.5% | Oxidized naphthalene derivatives |
| Thermal (Solid) | 48 hours at 60°C | 3.1% | Minor unidentified products |
| Photolytic (Solution) | 1.2 million lux hours | 35.4% | Multiple photoproducts |
Table 2: Stability of Compound X in Different Solvents at Room Temperature (Protected from Light)
| Solvent | Storage Time (days) | % Purity of Compound X |
| Acetonitrile | 7 | 99.5% |
| Dichloromethane | 7 | 99.2% |
| Methanol | 7 | 92.1% (solvolysis) |
| Water (buffered at pH 7) | 7 | 85.6% (hydrolysis) |
Visualizations
Below are diagrams illustrating key concepts and workflows related to the stability of this compound derivatives.
Caption: Key degradation pathways for this compound derivatives.
Caption: A typical experimental workflow for forced degradation studies.
Caption: A hypothetical mechanism of action via covalent modification of cellular proteins.
Technical Support Center: HPLC Analysis of 1-(Bromomethyl)-4-nitronaphthalene Labeled Compounds
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1-(Bromomethyl)-4-nitronaphthalene for the derivatization and subsequent HPLC analysis of target compounds. This resource provides detailed troubleshooting, frequently asked questions (FAQs), and standardized protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in HPLC?
A1: this compound is a derivatization reagent used to attach a nitronaphthalene moiety to target analytes. This process, known as pre-column derivatization, is employed for molecules that lack a native chromophore or fluorophore, or exhibit poor ionization efficiency. The introduced nitronaphthalene group allows for sensitive detection using UV or fluorescence detectors.
Q2: Which functional groups are targeted by this labeling reagent?
A2: This reagent primarily reacts with nucleophilic functional groups under mildly basic conditions. It is particularly effective for labeling carboxylic acids, phenols, and thiols, converting them into their corresponding esters or ethers, which are highly fluorescent.
Q3: What are the optimal excitation and emission wavelengths for detecting the labeled compounds?
A3: The naphthalene core of the label is responsible for its fluorescence. For naphthalene dissolved in cyclohexane, the excitation wavelength is approximately 270 nm, with an emission spectrum showing peaks around 320-350 nm.[1] It is crucial to experimentally determine the optimal wavelengths for the specific derivative and solvent system being used, but these values provide a good starting point for method development.
Q4: What are the most critical parameters to control during the derivatization reaction?
A4: Key parameters for a successful derivatization include reaction temperature, time, pH, and the molar ratio of the reagent to the analyte. The reaction is typically facilitated by a weak base and a phase-transfer catalyst (e.g., 18-crown-6) in an aprotic solvent.[2][3] Insufficient reaction time or temperature can lead to incomplete derivatization, while excessive conditions may cause degradation of the analyte or reagent.
Troubleshooting Guide
Common chromatographic issues encountered during the analysis of labeled compounds are summarized below. A systematic approach to problem-solving is recommended to efficiently identify and resolve issues.[4]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Low Signal Intensity | 1. Incomplete or failed derivatization reaction. 2. Incorrect fluorescence detector settings (excitation/emission wavelengths). 3. Sample degradation during preparation or storage.[5] 4. Low concentration of the analyte in the sample. | 1. Optimize derivatization conditions (temperature, time, pH). Verify the integrity of the reagent. 2. Scan the derivative to determine optimal excitation and emission maxima. Increase detector gain if necessary. 3. Use an internal standard and ensure proper sample storage conditions.[5] 4. Concentrate the sample or increase the injection volume. |
| Ghost Peaks or Extraneous Peaks | 1. Excess derivatization reagent or by-products from the reaction. 2. Contaminated mobile phase, glassware, or sample solvent.[6] 3. Air dissolved in the mobile phase.[5] 4. "Bleed" from a contaminated guard or analytical column.[5] | 1. Quench the reaction or perform a sample cleanup step (e.g., Solid Phase Extraction - SPE) after derivatization to remove excess reagent.[7] 2. Use fresh, HPLC-grade solvents and meticulously clean all equipment.[6] 3. Ensure mobile phases are properly degassed. 4. Flush the column with a strong solvent; if the problem persists, replace the guard column or the analytical column.[5] |
| Poor Peak Shape (Tailing or Fronting) | 1. Interaction of basic analytes with acidic silanol groups on the column packing.[8] 2. Column overload due to high sample concentration.[8] 3. Mismatch between the sample solvent and the mobile phase.[6][9] 4. Presence of a column void or partially blocked frit.[4][6] | 1. Add a mobile phase modifier (e.g., triethylamine) or use a base-deactivated column. Adjusting the mobile phase pH can also help.[8] 2. Dilute the sample or reduce the injection volume.[8] 3. Dissolve the sample in the initial mobile phase whenever possible.[9] 4. Try back-flushing the column. If this fails, replace the column.[4][5] |
| Shifting or Drifting Retention Times | 1. Inconsistent mobile phase composition or pump malfunction.[7] 2. Fluctuations in column temperature.[7] 3. Insufficient column equilibration time, especially after a gradient run or mobile phase changeover.[6] 4. Changes in mobile phase pH. | 1. Prepare fresh mobile phase daily and ensure proper mixing and degassing.[7] 2. Use a column oven to maintain a constant temperature. A 1°C change can alter retention times by 1-2%.[7] 3. Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injection.[6] 4. Use a buffered mobile phase to maintain a constant pH.[8] |
Experimental Protocols
Protocol 1: Derivatization of Carboxylic Acids
This protocol provides a general procedure for the derivatization of carboxylic acids using this compound. Optimization may be required for specific analytes.
Materials:
-
Carboxylic acid sample or standard
-
This compound solution (in acetone or acetonitrile)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
18-Crown-6 solution (in acetone or acetonitrile)
-
Aprotic solvent (e.g., HPLC-grade acetone or acetonitrile)
Procedure:
-
Sample Preparation: Dissolve a known quantity of the carboxylic acid sample in the chosen aprotic solvent.
-
Reagent Addition: In a reaction vial, add an excess of the this compound solution to the sample.
-
Catalysis: Add a catalytic amount of 18-Crown-6 and a small amount of anhydrous potassium carbonate. The crown ether acts as a phase-transfer catalyst.[2][3]
-
Reaction: Tightly seal the vial, vortex briefly, and heat the mixture at 60-70°C for 30-60 minutes.[2][3]
-
Completion: After the reaction, cool the vial to room temperature.
-
Dilution: Dilute the reaction mixture with the initial mobile phase before injection into the HPLC system. If necessary, filter or centrifuge the sample to remove particulate matter.[3]
Protocol 2: Representative HPLC Method
The following are typical starting conditions for the analysis of nitronaphthalene-labeled compounds. Method development and validation are essential for each specific application.[10][11]
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: ~270 nm, Emission: ~340 nm (Verify for specific derivative) |
Visualized Workflows and Relationships
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow from sample derivatization to HPLC analysis.
Caption: Troubleshooting logic for low signal or absence of peaks.
References
- 1. omlc.org [omlc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. realab.ua [realab.ua]
- 5. scribd.com [scribd.com]
- 6. pharmahealthsciences.net [pharmahealthsciences.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. hplc.eu [hplc.eu]
- 9. web.vscht.cz [web.vscht.cz]
- 10. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa [mdpi.com]
- 11. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Thiol-Reactive Fluorescent Labeling Agents: 1-(Bromomethyl)-4-nitronaphthalene vs. Market Leaders
For Researchers, Scientists, and Drug Development Professionals
The covalent labeling of biomolecules with fluorescent probes is a cornerstone of modern biological research, enabling the precise visualization and quantification of cellular processes. The choice of a fluorescent label is critical and is dictated by its photophysical properties, reactivity, and the specifics of the experimental system. This guide provides a detailed comparison of the thiol-reactive compound 1-(Bromomethyl)-4-nitronaphthalene with three widely used fluorescent labeling agents: Fluorescein-5-maleimide, Alexa Fluor™ 488 C5 Maleimide, and Cyanine3 (Cy3) Maleimide.
Performance Comparison of Thiol-Reactive Fluorescent Probes
The selection of an appropriate fluorescent probe hinges on a balance between brightness, photostability, and environmental sensitivity. The following table summarizes the key photophysical properties of the compared labeling agents.
| Property | This compound (Conjugate) | Fluorescein-5-maleimide (Conjugate) | Alexa Fluor™ 488 C5 Maleimide (Conjugate) | Cyanine3 (Cy3) Maleimide (Conjugate) |
| Excitation Max (nm) | ~330-350 (Estimated) | ~494[1] | ~494[2] | ~555[3] |
| Emission Max (nm) | ~420-450 (Estimated) | ~519[1][4] | ~517[2] | ~570[3][5] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Not Reported | ~83,000 at pH 9 | ~71,000[6] | ~150,000[3] |
| Fluorescence Quantum Yield (Φ) | <0.01 (Estimated)[7][8][9] | ~0.3-0.9 | ~0.92[10] | ~0.31[3][5] |
| Reactive Group | Bromomethyl | Maleimide | Maleimide | Maleimide |
| Target Residue | Cysteine, Histidine, Lysine | Cysteine[1][11] | Cysteine[2] | Cysteine[5][12] |
| Photostability | Low (Expected) | Low[13][14] | High[13] | Moderate to High[15] |
| pH Sensitivity | Moderate (Expected) | High | Low (pH 4-10)[2][16] | Low |
In-Depth Analysis of Labeling Agents
This compound: This compound belongs to the class of naphthalene-based probes. The bromomethyl group is a reactive alkylating agent that readily reacts with nucleophilic residues on proteins, with a high reactivity towards the thiol group of cysteine.[19] While the naphthalene core is intrinsically fluorescent, the presence of the nitro group is expected to lead to significant fluorescence quenching.[7][8][9][17][18] This makes it a poor choice for applications requiring bright fluorescence. It might find utility in studies where its specific reactivity is desired and fluorescence is not the primary readout, or potentially as a quenching agent itself.
Fluorescein-5-maleimide: As one of the most widely used thiol-reactive fluorescent dyes, fluorescein offers bright green fluorescence.[20][11] The maleimide group provides high specificity for cysteine residues.[1][11] However, fluorescein's fluorescence is known to be pH-sensitive and it is highly susceptible to photobleaching, which can be a major limitation for long-term imaging experiments.[13][14]
Alexa Fluor™ 488 C5 Maleimide: Part of the Alexa Fluor family, this dye is a significant improvement over fluorescein. It exhibits bright green fluorescence that is largely insensitive to pH variations between 4 and 10.[2][16] Its most notable advantage is its exceptional photostability, making it a preferred choice for demanding imaging applications like confocal microscopy and single-molecule studies.[13][21]
Cyanine3 (Cy3) Maleimide: Cy3 is a member of the cyanine dye family and provides a bright orange-red fluorescence.[15] It possesses a high molar extinction coefficient and good quantum yield.[3][5] Cy3 is also known for its good photostability, which is generally better than fluorescein but may be slightly lower than some Alexa Fluor dyes.[15] Its distinct spectral properties make it an excellent candidate for multiplexing experiments with green fluorescent probes.
Experimental Protocols
Protocol 1: Labeling of a Cysteine-Containing Peptide with a Thiol-Reactive Dye (e.g., Maleimide Dyes)
This protocol outlines a general procedure for the fluorescent labeling of a peptide containing a cysteine residue.
Materials:
-
Cysteine-containing peptide
-
Thiol-reactive fluorescent dye (e.g., Fluorescein-5-maleimide, Alexa Fluor™ 488 C5 Maleimide, or Cy3 Maleimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 20 mM phosphate buffer, 150 mM NaCl, pH 7.0-7.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification column (e.g., size-exclusion chromatography or reversed-phase HPLC)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the Labeling Buffer to a final concentration of 1-5 mg/mL. If the peptide contains disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce them.
-
Dye Preparation: Immediately before use, dissolve the thiol-reactive dye in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved dye to the peptide solution. Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled peptide from unreacted dye using size-exclusion chromatography or reversed-phase HPLC. The first colored fraction to elute will typically be the fluorescently labeled peptide.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling by measuring the absorbance of the purified conjugate at the excitation maximum of the dye and at 280 nm (for the peptide).
Protocol 2: Labeling of a Protein with this compound
This protocol is based on the general reactivity of bromomethylnaphthalene derivatives with proteins.
Materials:
-
Protein of interest (containing accessible cysteine, histidine, or lysine residues)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5-9.0 (for targeting amines) or 20 mM phosphate buffer, 150 mM NaCl, pH 7.5-8.0 (for targeting thiols).
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the appropriate Labeling Buffer to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines if targeting other residues.
-
Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the labeling reagent to the protein solution while gently mixing. Incubate for 4-6 hours at 37-50°C, protected from light.[22]
-
Quenching: Stop the reaction by adding the Quenching Reagent to a final concentration of 50-100 mM and incubate for an additional hour at room temperature.[22]
-
Purification: Separate the labeled protein from the unreacted reagent using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute in the void volume.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in fluorescently labeling a protein and a typical signaling pathway where such labeled proteins are utilized.
Caption: A generalized workflow for the fluorescent labeling of a cysteine-containing protein.
Caption: A simplified signaling pathway illustrating the use of a fluorescently labeled kinase.
References
- 1. caymanchem.com [caymanchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Cyanine 3 maleimide (A270145) | Antibodies.com [antibodies.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. XFD488 C5 Maleimide | AAT Bioquest [aatbio.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Making Nitronaphthalene Fluoresce - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Fluorescein-5-maleimide - 25 mg [anaspec.com]
- 12. Cy3 maleimide HCl salt, 1838643-41-6 | BroadPharm [broadpharm.com]
- 13. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. nathan.instras.com [nathan.instras.com]
- 18. edinst.com [edinst.com]
- 19. benchchem.com [benchchem.com]
- 20. biotium.com [biotium.com]
- 21. Invitrogen Alexa Fluor 488 C5 Maleimide 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 22. benchchem.com [benchchem.com]
A Comparative Guide to Amine Derivatization: Dansyl Chloride vs. 1-(Bromomethyl)-4-nitronaphthalene
For researchers, scientists, and drug development professionals, the accurate quantification of amines is a critical task. High-performance liquid chromatography (HPLC) is a frequently employed technique for this purpose, often requiring a derivatization step to enhance the detectability of amine-containing compounds. This guide provides a comprehensive comparison of two fluorescent labeling agents for the derivatization of primary and secondary amines: the well-established Dansyl chloride and the less-documented 1-(Bromomethyl)-4-nitronaphthalene.
While Dansyl chloride is a widely utilized reagent with a wealth of supporting experimental data, this compound is not commonly used for this application, and as such, direct comparative performance data is unavailable in the current scientific literature. This guide will present the known characteristics and performance of Dansyl chloride and provide a hypothetical reaction mechanism and experimental protocol for this compound based on the known reactivity of its functional groups.
Performance Comparison
A summary of the key performance parameters for Dansyl chloride in the derivatization of amines for HPLC analysis is presented below. Due to the lack of available experimental data, a direct quantitative comparison with this compound cannot be made. Instead, a qualitative and hypothetical comparison is provided for the latter.
| Parameter | Dansyl Chloride | This compound (Hypothetical) |
| Principle | Reacts with primary and secondary amines to form highly fluorescent and UV-absorbent sulfonamide adducts.[1] | Expected to react with primary and secondary amines via nucleophilic substitution to form a fluorescent derivative. |
| Reaction Time | 30 - 120 minutes.[2] | Data not available; likely to be in a similar range, potentially 30-60 minutes. |
| Reaction Temperature | Room temperature to 80°C.[1][3] | Data not available; a range of room temperature to 60°C is a plausible starting point for optimization. |
| Derivative Stability | Stable, can be stored for extended periods.[1] | Data not available; stability would need to be determined experimentally. |
| Detection Methods | Fluorescence Detection (FLD), UV-Visible Spectroscopy, Mass Spectrometry (MS).[1] | Primarily Fluorescence Detection (FLD) and UV-Visible Spectroscopy. |
| Detection Limits (HPLC-FLD) | In the range of ng/mL to µg/mL; picomole to femtomole range depending on the analyte.[1] | Data not available; would depend on the quantum yield of the derivative. Naphthalene derivatives are known for high quantum yields.[4] |
| Reactivity | Reacts with primary and secondary amines.[5] | Hypothetically reacts with primary and secondary amines. |
| Excitation Wavelength (λex) | ~335 nm. | Data not available; would need to be determined experimentally, but likely in the UV or near-UV range. |
| Emission Wavelength (λem) | ~520 nm.[2] | Data not available; would need to be determined experimentally. |
Reaction Mechanisms
dot
Caption: Reaction of Dansyl Chloride with a Primary Amine.
dot
Caption: Hypothetical Reaction of this compound.
Experimental Protocols
Protocol 1: Derivatization of Amines using Dansyl Chloride
This protocol is a general guideline for the pre-column derivatization of primary and secondary amines with Dansyl chloride for HPLC analysis.
Materials:
-
Dansyl Chloride solution (e.g., 10 mg/mL in acetone or acetonitrile, prepare fresh and protect from light).[6]
-
Amine standard or sample solution.
-
Derivatization Buffer (e.g., 0.1 M Sodium Bicarbonate or Sodium Carbonate buffer, pH 9.5-10.5).[1]
-
Quenching solution (e.g., 10% (v/v) Ammonium Hydroxide or 10% Methylamine solution in water).[7]
-
HPLC grade solvents (e.g., acetonitrile, methanol, water).
-
Microcentrifuge tubes.
-
Vortex mixer.
-
Heating block or water bath.
-
Centrifuge.
Procedure:
-
In a microcentrifuge tube, add 100 µL of the amine standard or sample solution.
-
Add 100 µL of the Derivatization Buffer (pH 9.5-10.5).[6]
-
Add 200 µL of the Dansyl Chloride solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block or water bath at a temperature between room temperature and 80°C for 30-60 minutes.[1][3] The incubation should be performed in the dark.
-
After incubation, cool the mixture to room temperature.
-
Add 50 µL of the Quenching Solution to consume excess Dansyl chloride. Vortex and let it stand for at least 5 minutes at room temperature.[8]
-
Centrifuge the mixture to pellet any precipitate.
-
The supernatant is ready for injection into the HPLC system.
dot
Caption: Workflow for Dansyl Chloride Derivatization.
Protocol 2: Hypothetical Derivatization of Amines using this compound
Disclaimer: The following protocol is theoretical and intended to serve as a starting point for method development. Optimization and validation are essential before implementation.
Principle: This hypothetical protocol is based on the nucleophilic substitution reaction between the amine and the reactive bromomethyl group of this compound. The reaction is expected to proceed under basic conditions to deprotonate the amine, increasing its nucleophilicity.
Materials:
-
This compound solution (e.g., 5 mM in acetonitrile, prepare fresh and protect from light).
-
Amine standard or sample solution.
-
Reaction Buffer (e.g., 0.1 M Borate buffer, pH 9.0-10.0).
-
HPLC grade solvents (e.g., acetonitrile, water).
-
Microcentrifuge tubes.
-
Vortex mixer.
-
Heating block or water bath.
Procedure:
-
In a microcentrifuge tube, add 100 µL of the amine standard or sample solution.
-
Add 100 µL of the Reaction Buffer (pH 9.0-10.0).
-
Add 100 µL of the this compound solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block or water bath. A starting point for optimization could be 50-60°C for 30-60 minutes. The reaction should be protected from light.
-
After incubation, cool the mixture to room temperature.
-
The sample is now ready for direct injection into the HPLC system. A quenching step may not be necessary if the reagent itself is not fluorescent or does not interfere with the detection of the product. This would need to be determined experimentally.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Unveiling the Advantages of 1-(Bromomethyl)-4-nitronaphthalene in Chemical Derivatization
For researchers, scientists, and drug development professionals seeking highly reactive and readily detectable derivatizing agents, 1-(Bromomethyl)-4-nitronaphthalene emerges as a superior choice over many conventional bromomethyl reagents. Its distinct chemical properties, stemming from the presence of a nitro group on the naphthalene ring, offer significant advantages in terms of reactivity, derivative stability, and analytical sensitivity, particularly in the derivatization of phenols and carboxylic acids for high-performance liquid chromatography (HPLC) analysis.
The primary advantage of this compound lies in its enhanced reactivity. The electron-withdrawing nature of the nitro group significantly increases the electrophilicity of the benzylic carbon, making the bromine atom a better leaving group. This heightened reactivity translates to faster reaction times and milder reaction conditions compared to less activated reagents like benzyl bromide.
Furthermore, the resulting naphthalene-based derivatives often exhibit favorable properties for analytical applications. The nitronaphthalene moiety can act as a chromophore for UV detection in HPLC. While direct comparative data on the fluorescence quantum yield of its derivatives is not extensively documented, naphthalene derivatives are generally known for their potential as fluorescent probes.[1] The introduction of the nitro group can, however, influence these fluorescent properties.[2]
This guide provides a comparative overview of this compound against other common bromomethylating agents, supported by available data and detailed experimental protocols to aid in the selection of the optimal reagent for specific research needs.
Performance Comparison with Alternative Reagents
To illustrate the advantages of this compound, a comparison with other frequently used bromomethyl reagents is presented. While direct side-by-side comparative studies are limited in the published literature, we can infer performance based on established chemical principles and data from individual studies. The key parameters for comparison include reaction efficiency (yield and time), stability of the resulting derivative, and ease of detection.
For the derivatization of phenols, the increased reactivity of this compound is a key differentiator. The reaction of bromine with phenolic compounds is known to be rapid, and the electronic effects of the nitronaphthalene core are expected to further accelerate this process compared to simpler benzyl bromides.[3][4]
| Reagent | Target Analyte | Typical Reaction Conditions | Reported Yield (%) | Key Advantages | Key Disadvantages |
| This compound | Phenols, Carboxylic Acids | Mild base (e.g., K₂CO₃), organic solvent (e.g., Acetone), room temperature to mild heating. | Data not extensively available in comparative studies. | High reactivity, potential for UV and fluorescence detection. | Limited commercially available comparative data. |
| p-Nitrobenzyl bromide | Phenols, Carboxylic Acids | Similar to this compound. | High | Good reactivity, UV-active derivatives. | Potentially less reactive than the naphthalene analog. |
| Benzyl bromide | Phenols, Carboxylic Acids | Requires stronger base or higher temperatures. | Variable | Readily available, well-established procedures. | Lower reactivity, derivatives lack a strong chromophore. |
| 4-Bromomethyl-7-methoxycoumarin | Carboxylic Acids | Phase-transfer catalyst often required. | High | Forms highly fluorescent derivatives. | May require more specialized reaction conditions. |
Experimental Protocols
Detailed and optimized experimental protocols are essential for achieving reliable and reproducible results. Below are representative methodologies for the derivatization of phenols and carboxylic acids. While a specific, validated protocol for this compound is not widely published in comparative studies, a general procedure can be adapted from protocols for similar reagents.
General Protocol for Derivatization of Phenols with this compound
This protocol is a generalized procedure based on common practices for the alkylation of phenols.
Materials:
-
Phenolic compound
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (anhydrous)
-
HPLC system with UV or fluorescence detector
-
C18 reverse-phase HPLC column
Procedure:
-
Dissolve the phenolic compound (1.0 eq) in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Add a solution of this compound (1.1 eq) in anhydrous acetone dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until completion as monitored by TLC.
-
Filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Redissolve the residue in a suitable solvent (e.g., acetonitrile/water) for HPLC analysis.
General Protocol for Derivatization of Carboxylic Acids with this compound for HPLC Analysis
This protocol is adapted from established methods for the esterification of carboxylic acids using bromomethyl reagents.[6][7][8][9]
Materials:
-
Carboxylic acid sample
-
This compound
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
HPLC system with UV or fluorescence detector
-
C18 reverse-phase HPLC column
Procedure:
-
Dissolve the carboxylic acid sample (1.0 eq) in anhydrous acetonitrile.
-
Add TEA or DIPEA (1.2 eq) to the solution.
-
Add a solution of this compound (1.1 eq) in anhydrous acetonitrile.
-
Heat the reaction mixture at 60°C for 30-60 minutes, monitoring the reaction progress by TLC or a pilot HPLC run.
-
Cool the reaction mixture to room temperature.
-
The reaction mixture can be directly injected into the HPLC system or diluted with the mobile phase prior to analysis.
Visualizing the Derivatization Process
To better understand the chemical transformations and analytical workflows, the following diagrams are provided.
Experimental workflow for derivatization and analysis.
Simplified reaction of a carboxylic acid.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making Nitronaphthalene Fluoresce - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bromination kinetics of phenolic compounds in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cerealsgrains.org [cerealsgrains.org]
- 8. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 9. diva-portal.org [diva-portal.org]
performance comparison of naphthalene-based probes in fluorescence microscopy
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes, the naphthalene-based family offers a versatile toolkit for elucidating cellular structures and molecular interactions. This guide provides an objective comparison of four prominent naphthalene-derived probes: Naphthalene-2,3-dicarboxaldehyde (NDA), Dansyl Chloride, Prodan, and Acrylodan, supported by experimental data to inform probe selection for specific fluorescence microscopy applications.
Naphthalene-based fluorescent probes are characterized by their sensitivity to the local molecular environment, a property that makes them powerful tools for investigating cellular processes.[1] Their fluorescence characteristics, including emission spectra and quantum yield, can shift significantly in response to changes in solvent polarity, providing insights into the hydrophobicity of their binding sites.[2][3] This guide delves into the performance of four key naphthalene-based probes, offering a comparative analysis of their photophysical properties and functional reactivity.
Performance Comparison of Naphthalene-Based Probes
The selection of an appropriate fluorescent probe is critical for the success of fluorescence microscopy experiments. The following table summarizes the key photophysical and reactive properties of NDA, Dansyl Chloride, Prodan, and Acrylodan to facilitate an informed choice.
| Feature | Naphthalene-2,3-dicarboxaldehyde (NDA) | Dansyl Chloride | Prodan | Acrylodan |
| Primary Reactivity | Primary amines | Primary and secondary amines | Non-covalent | Primarily thiol-reactive |
| Excitation Max (λex) | ~420-440 nm (derivatized)[4][5] | ~340 nm (in acetone)[6] | ~361 nm (in methanol)[7] | ~390 nm[3] |
| Emission Max (λem) | ~480-484 nm (derivatized)[4][5] | ~535 nm (in acetone)[6] | 498 nm (in methanol), 520 nm (in water)[7] | Varies with environment |
| Quantum Yield (Φ) | High[8] | Environment-dependent, enhanced in non-polar environments[2] | 0.95 (in Ethanol), 0.03 (in Cyclohexane)[9] | Enhanced after reaction with thiols[10] |
| Key Applications | Derivatization of primary amines, amino acids[4][11] | Protein labeling, N-terminal amino acid analysis, FRET[2][12] | Membrane studies, polarity sensing[7][13] | Site-specific protein labeling (cysteine), conformational changes[3][10] |
In-Depth Probe Analysis
Naphthalene-2,3-dicarboxaldehyde (NDA) is a derivatizing agent that reacts with primary amines in the presence of a nucleophile like cyanide to form highly fluorescent and stable isoindole derivatives.[5][11] This reaction makes it an excellent tool for the quantification of amino acids and small peptides.[4]
Dansyl Chloride reacts with primary and secondary amines to form stable sulfonamide adducts with blue or blue-green fluorescence.[12][14] Its fluorescence is highly sensitive to the polarity of the local environment, making it a valuable probe for studying protein conformation and hydrophobic binding sites.[2]
Prodan and its derivatives are well-known for their sensitivity to solvent polarity, a property known as solvatochromism.[7][15] This makes them excellent probes for studying the properties of cell membranes, as their emission spectrum shifts in response to the different polarity of the lipid bilayer compared to the aqueous environment.[13]
Acrylodan , an acryloyl derivative of Prodan, is a thiol-reactive probe that preferentially labels cysteine residues in proteins.[3][10] This specificity allows for site-directed labeling to study protein structure and dynamics.[16] Similar to Prodan, its fluorescence is sensitive to the polarity of its microenvironment.[3]
Signaling Pathways and Experimental Workflows
To effectively utilize these probes, it is essential to understand their mechanism of action and the experimental procedures for their characterization.
The diagram above illustrates the fundamental reaction mechanisms for NDA, Dansyl Chloride, and Acrylodan, showcasing their specific reactivity towards different functional groups on target biomolecules.
This workflow outlines the comparative method for determining the fluorescence quantum yield, a critical parameter for assessing the brightness of a fluorescent probe.[17][18]
The photostability of a probe is crucial for long-term imaging experiments. The diagram above illustrates a typical workflow to quantify the rate of photobleaching.[19]
Experimental Protocols
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) of a sample can be determined relative to a well-characterized standard with a known quantum yield.[17]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
Fluorescent standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Naphthalene-based probe of interest
-
Spectroscopic grade solvents
Procedure:
-
Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the standard and the sample.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
Determine the slope of the resulting linear plots (Gradient).
-
Calculate the quantum yield of the sample (Φx) using the following equation:[17] Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots for the sample and standard, respectively.
-
ηx and ηst are the refractive indices of the solvents used for the sample and standard, respectively (if different).
-
Assessment of Photostability
This protocol outlines a method to compare the photostability of different fluorescent probes under a fluorescence microscope.
Materials:
-
Fluorescence microscope with a camera and time-lapse imaging capability
-
Naphthalene-based probes for comparison
-
Microscope slides and coverslips
-
Mounting medium
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Prepare samples by mounting the fluorescent probes in a suitable medium on a microscope slide. It is crucial to ensure that the concentration and mounting conditions are identical for all probes being compared.
-
Place the slide on the microscope stage and focus on the sample.
-
Set the imaging parameters (excitation intensity, exposure time, gain) to obtain a good initial signal without saturating the detector. These parameters must be kept constant throughout the experiment for all probes.
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample with the excitation light.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 30 seconds) for a defined period.
-
Analyze the images using software like ImageJ. For each time point, measure the mean fluorescence intensity of a defined region of interest (ROI).
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time. The resulting curve represents the photobleaching profile of the probe. A slower decay indicates higher photostability.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. Dansyl chloride | 605-65-2 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cenmed.com [cenmed.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Prodan (dye) - Wikipedia [en.wikipedia.org]
- 8. 2,3-Naphthalenedicarboxaldehyde NDA For Amines [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, spectral properties, and use of 6-acryloyl-2-dimethylaminonaphthalene (Acrylodan). A thiol-selective, polarity-sensitive fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative study of naphthalene-2,3-dicarboxaldehyde and o-phthalaldehyde fluorogenic reagents for chromatographic detection of sphingoid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 13. Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 15. caymanchem.com [caymanchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Comprehensive Guide to the Validation of Analytical Methods Utilizing 1-(Bromomethyl)-4-nitronaphthalene as a Derivatization Reagent
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical process to ensure the reliability, consistency, and accuracy of experimental data.[1][2][3] This guide provides a comparative framework for the validation of an analytical method using 1-(Bromomethyl)-4-nitronaphthalene, a derivatizing agent employed to enhance the detection of analytes in techniques like High-Performance Liquid Chromatography (HPLC).
Derivatization is a technique used to chemically modify an analyte to produce a new compound with properties that are more suitable for analysis.[4][5] Reagents like this compound are used to improve the detectability of target molecules by attaching a chromophore or fluorophore, making them easily detectable by UV-visible or fluorescence detectors.[4][5]
While specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages data from analogous bromomethyl-containing derivatizing agents and established principles of analytical method validation to provide a robust template for its application.
Comparison of Analytical Techniques
The choice of analytical instrumentation is pivotal and depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of potential analytical methods for the quantification of analytes derivatized with this compound, with performance characteristics estimated based on similar compounds.
| Parameter | HPLC-UV | HPLC-Fluorescence | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance of the nitronaphthalene moiety. | Separation based on polarity, detection via fluorescence of the naphthalene ring. | Separation by polarity, detection by mass-to-charge ratio, offering high specificity. |
| Specificity | Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra. | High, as fewer compounds naturally fluoresce, reducing background interference. | Very High, provides structural confirmation and can distinguish between isobaric compounds. |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 3.0% | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL | ~0.3 µg/mL | ~0.05 µg/mL |
| Key Advantage | Widespread availability and cost-effective. | High sensitivity and selectivity. | Highest sensitivity and specificity, suitable for complex matrices.[6] |
| Key Disadvantage | Moderate sensitivity. | Requires a fluorescent derivatizing agent. | Higher cost and complexity.[6] |
Experimental Protocols
A thorough validation of an analytical method involves assessing several key parameters to ensure it is fit for its intended purpose.[1][7] The following are detailed protocols for the essential validation experiments.
Specificity and Selectivity
The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradants, matrix components) is crucial.
Protocol:
-
Analyze a blank sample (matrix without the analyte) to demonstrate that no interferences are present at the retention time of the analyte.
-
Analyze a sample spiked with the analyte and potential interfering substances (e.g., known impurities, related compounds).
-
Perform forced degradation studies by subjecting the analyte to stress conditions (acid, base, oxidation, heat, and light) to demonstrate that the method can separate the analyte from its degradation products.
Linearity
Linearity establishes the relationship between the concentration of the analyte and the analytical signal.
Protocol:
-
Prepare a series of at least five calibration standards of the derivatized analyte at different concentrations, spanning the expected range of the samples.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.998.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare samples with known concentrations of the analyte (e.g., by spiking a blank matrix at three different concentration levels: low, medium, and high).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.[2]
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.[2]
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, and on different instruments.
-
The relative standard deviation (%RSD) for the replicate measurements should be less than 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
-
Based on the Standard Deviation of the Response and the Slope:
-
Determine the slope (S) of the calibration curve.
-
Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of y-intercepts of regression lines.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Signal-to-Noise Ratio:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Introduce small variations to the method parameters, such as:
-
Mobile phase composition (e.g., ±2%)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
pH of the mobile phase
-
-
Analyze samples under these modified conditions and evaluate the impact on the results (e.g., peak area, retention time). The results should remain within acceptable limits.
Visualizing the Workflow and Logic
Diagrams created using Graphviz can effectively illustrate the logical flow of the analytical method validation process and the derivatization reaction.
Caption: Workflow of analyte derivatization and quantification.
Caption: Key parameters in analytical method validation.
References
- 1. wjarr.com [wjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. AN OVERVIEW OF ANALYTICAL METHOD VALIDATION | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ajrconline.org [ajrconline.org]
A Researcher's Guide to Inter-laboratory Comparison of Fatty Acid Analysis with 1-(Bromomethyl)-4-nitronaphthalene
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is crucial for metabolic studies, disease biomarker discovery, and the development of therapeutics. The inherent chemical properties of fatty acids, such as low volatility and the lack of a strong chromophore, necessitate a derivatization step prior to chromatographic analysis to enhance detection and separation. This guide provides an objective comparison of fatty acid analysis using the UV-active labeling agent 1-(Bromomethyl)-4-nitronaphthalene for High-Performance Liquid Chromatography (HPLC) with other established derivatization methods. The comparison is supported by experimental data from various studies to aid in the selection of an appropriate analytical strategy.
Performance Comparison of Fatty Acid Derivatization Methods
The choice of a derivatization strategy is a critical determinant of the sensitivity, accuracy, and reproducibility of fatty acid analysis. This section compares the performance of this compound with two widely used alternative methods: the formation of Fatty Acid Methyl Esters (FAMEs) for Gas Chromatography with Flame Ionization Detection (GC-FID) and derivatization with p-bromophenacyl bromide for HPLC with UV detection.
| Derivatization Agent | Principle & Detection Method | Advantages | Disadvantages |
| This compound | Esterification of the carboxylic acid group to form a UV-active naphthalene derivative. Analysis by HPLC with UV Detection. | Good sensitivity for HPLC-UV analysis. Naphthalene moiety provides a strong chromophore. Allows for analysis at ambient temperature, preserving thermally labile fatty acids.[1] | Limited published data on comprehensive inter-laboratory validation. May require optimization of reaction conditions for different fatty acid profiles. Potential for reagent interference if not completely removed. |
| Boron Trifluoride (BF₃)/Methanol | Transesterification of fatty acids to their corresponding methyl esters (FAMEs). Analysis by GC-FID.[2][3] | Well-established and robust method with extensive literature support.[2] Excellent resolution of a wide range of fatty acids.[4] Good quantitative accuracy and precision.[3] | Requires higher temperatures, which can lead to the degradation of thermally labile polyunsaturated fatty acids.[1] Not suitable for non-volatile fatty acids. |
| p-Bromophenacyl Bromide | Esterification of the carboxylic acid group to form a UV-active phenacyl derivative. Analysis by HPLC with UV Detection.[5] | High sensitivity with a detection limit of approximately 2 pmol.[5] Well-documented method for HPLC analysis of fatty acids.[5] | Derivatization reaction can be time-consuming and requires careful control of conditions to avoid by-products.[6] |
Quantitative Performance Data
| Parameter | This compound (HPLC-UV) (Expected) | BF₃/Methanol (GC-FID) | p-Bromophenacyl Bromide (HPLC-UV) |
| Limit of Detection (LOD) | pmol range | 0.01–0.06 mg/mL | ~2 pmol[5] |
| Limit of Quantification (LOQ) | pmol range | 0.03% | Not widely reported |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Precision (RSD) | <15% | <6% (repeatability), <11% (reproducibility) | Not widely reported |
| Recovery | 85-115% | 80-115% | Not widely reported |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and reliable fatty acid analysis. Below are representative methodologies for the derivatization techniques discussed.
Protocol 1: Derivatization with this compound for HPLC-UV Analysis
This protocol is a representative procedure for the derivatization of fatty acids using a naphthalene-based reagent for subsequent HPLC-UV analysis.
Materials:
-
Fatty acid sample (free fatty acids or hydrolyzed lipid extract)
-
This compound solution (e.g., 1 mg/mL in acetonitrile)
-
Crown ether (e.g., 18-crown-6)
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Reaction vials with PTFE-lined caps
Procedure:
-
Sample Preparation: Ensure the fatty acid sample is dry. If the sample is in a solvent, evaporate to dryness under a stream of nitrogen.
-
Derivatization Reaction:
-
To the dried fatty acid residue in a reaction vial, add 200 µL of the this compound solution.
-
Add a catalytic amount of 18-crown-6 and approximately 2 mg of anhydrous potassium carbonate.
-
Cap the vial tightly, vortex for 30 seconds, and heat at 70-80°C for 30-60 minutes with occasional vortexing.
-
-
Sample Work-up:
-
Cool the reaction vial to room temperature.
-
The derivatization mixture can be directly injected into the HPLC system or diluted with the mobile phase if necessary.
-
Protocol 2: Formation of Fatty Acid Methyl Esters (FAMEs) with BF₃-Methanol for GC-FID Analysis
This is a widely used protocol for the preparation of FAMEs from both free and esterified fatty acids.[7]
Materials:
-
Lipid sample (1-25 mg) or dried lipid extract
-
BF₃-Methanol reagent (12-14% w/v)
-
Hexane or Heptane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Screw-capped glass tubes with PTFE liners
Procedure:
-
Sample Preparation: Place the lipid sample into a screw-capped glass tube. If the sample is in an aqueous solution, it must be evaporated to dryness first.
-
Derivatization:
-
Add 2 mL of BF₃-Methanol reagent to the sample.
-
Cap the tube tightly and heat at 60-100°C for 5-60 minutes. Optimal time and temperature may need to be determined for specific sample types.
-
-
Extraction:
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 1-2 mL of hexane or heptane.
-
Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the organic layer.
-
Centrifuge at approximately 1,500 x g for 10 minutes to separate the layers.
-
-
Sample Collection: Carefully transfer the upper organic (hexane/heptane) layer containing the FAMEs to a clean vial. The sample can be dried over anhydrous sodium sulfate before GC-FID analysis.
Protocol 3: Derivatization with p-Bromophenacyl Bromide for HPLC-UV Analysis
This protocol describes the derivatization of fatty acids using p-bromophenacyl bromide for sensitive HPLC-UV detection.[5]
Materials:
-
Fatty acid sample
-
p-Bromophenacyl bromide solution in acetonitrile
-
18-crown-6
-
Potassium hydroxide (0.05N in methanol)
-
Phenolphthalein solution (0.1%)
-
Chloroform/methanol (2:1, v/v)
Procedure:
-
Sample Preparation: Dissolve the lipid sample in chloroform/methanol (2:1) to a potential fatty acid concentration of about 0.5 to 2.5 µmol per 2 mL.
-
Saponification:
-
Add potassium hydroxide solution in at least a 9:1 mole ratio of base to potential fatty acid.
-
Add one drop of phenolphthalein solution.
-
Evaporate the solvent on a rotary evaporator at 45-55°C until the pink color disappears.
-
-
Derivatization:
-
Add the p-bromophenacyl bromide/crown ether solution in acetonitrile at a concentration at least 25 times that of the potential fatty acid content.
-
Heat the sample at 75-80°C for 30 minutes.
-
-
Analysis: Cool the sample and inject directly into the HPLC system.
Visualizations
Experimental Workflow for Fatty Acid Derivatization and Analysis
The following diagram illustrates the general experimental workflow for preparing fatty acid samples for chromatographic analysis.
Caption: General workflow for fatty acid analysis via derivatization and HPLC.
Signaling Pathway of Fatty Acid Derivatization
The following diagram illustrates the chemical reaction pathway for the esterification of a fatty acid with this compound.
Caption: Esterification of a fatty acid with this compound.
References
- 1. digscholarship.unco.edu [digscholarship.unco.edu]
- 2. benchchem.com [benchchem.com]
- 3. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. cerealsgrains.org [cerealsgrains.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity of 1-(Bromomethyl)-4-nitronaphthalene with other functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1-(bromomethyl)-4-nitronaphthalene with various functional groups. As a versatile fluorescent labeling reagent, understanding its cross-reactivity is crucial for designing specific and efficient conjugation strategies in biological research and drug development. This document summarizes available experimental data and provides detailed protocols to aid in the effective application of this reagent.
Introduction
This compound is a fluorescent labeling reagent that combines the environmentally sensitive fluorophore of a nitronaphthalene moiety with a reactive bromomethyl group. The electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, making the bromomethyl group susceptible to nucleophilic attack by various functional groups present in biomolecules. This reactivity allows for the covalent attachment of the fluorescent tag to proteins, peptides, and other targets of interest.
Reactivity Profile: A Comparative Analysis
The reactivity of this compound is primarily governed by the principles of nucleophilic substitution (SN2 reaction). The rate and extent of the reaction are influenced by the nucleophilicity of the target functional group, steric hindrance, reaction pH, and solvent polarity. While direct comparative kinetic data for this compound across a range of functional groups is limited in the literature, the reactivity can be reasonably inferred from studies on the analogous compound, p-nitrobenzyl bromide.
The general order of reactivity for common biological nucleophiles with benzylic bromides is:
Thiols > Amines > Hydroxyls > Carboxylic Acids
This hierarchy is based on the inherent nucleophilicity and pKa of these functional groups under typical reaction conditions.
Data Presentation: Quantitative Reactivity Comparison
The following table summarizes the relative reactivity and typical reaction conditions for the cross-reactivity of this compound with key functional groups. The quantitative data is estimated based on the known reactivity of p-nitrobenzyl bromide and general principles of organic chemistry.
| Functional Group | Nucleophile | Relative Reactivity | Optimal pH | Typical Reaction Conditions | Resulting Linkage | Stability of Linkage |
| Thiol | Cysteine (R-SH) | Very High | 6.5 - 7.5 | Room temperature, 1-2 hours | Thioether | Very Stable |
| Amine (Primary) | Lysine (R-NH₂) | High | 8.0 - 9.5 | Room temperature, 2-4 hours | Secondary Amine | Stable |
| Amine (Aromatic) | Aniline derivatives | Moderate | 8.0 - 9.0 | Elevated temperature (40-60°C), 4-8 hours | Secondary Amine | Stable |
| Hydroxyl (Phenolic) | Tyrosine (Ar-OH) | Moderate | > 9.0 | Elevated temperature (40-60°C), phase-transfer catalyst may be required | Ether | Stable |
| Hydroxyl (Aliphatic) | Serine, Threonine (R-OH) | Low | > 10.0 | Harsh conditions (strong base, high temperature), generally not reactive under physiological conditions | Ether | Stable |
| Carboxylic Acid | Aspartate, Glutamate (R-COOH) | Very Low | > 5.0 (with catalyst) | Elevated temperature (60-80°C), requires catalyst (e.g., crown ether) | Ester | Susceptible to hydrolysis |
Comparison with Alternative Labeling Reagents
This compound offers a broad reactivity profile. However, for applications requiring high specificity, other classes of reagents may be more suitable.
| Reagent Class | Target Functional Group | Key Advantages | Key Disadvantages |
| This compound | Thiols, Amines, Phenols | Broad reactivity, environmentally sensitive fluorescence | Potential for cross-reactivity, requiring careful optimization for selectivity |
| Maleimides | Thiols | Highly selective for thiols at pH 6.5-7.5 | Potential for retro-Michael addition (reversibility), hydrolysis of maleimide group at high pH |
| N-Hydroxysuccinimide (NHS) Esters | Primary Amines | Highly selective for primary amines at pH 7.2-8.5 | Susceptible to hydrolysis, especially at higher pH |
| Isothiocyanates (e.g., FITC) | Primary Amines | Forms stable thiourea linkage | Slower reaction rates compared to NHS esters |
Experimental Protocols
The following are detailed protocols for the derivatization of different functional groups with this compound. Note: These are general protocols and may require optimization for specific applications.
Protocol 1: Labeling of Protein Thiols (Cysteine Residues)
Objective: To selectively label cysteine residues in a protein.
Materials:
-
Protein sample containing reduced cysteine residues
-
This compound (10 mM stock in DMF or DMSO)
-
Reaction Buffer: 50 mM Phosphate buffer, 150 mM NaCl, pH 7.0
-
Quenching Reagent: 1 M β-mercaptoethanol or DTT
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds with a suitable reducing agent (e.g., TCEP) and remove the reducing agent prior to labeling.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Add the Quenching Reagent to a final concentration of 10-50 mM to stop the reaction by consuming excess labeling reagent. Incubate for 30 minutes.
-
Purification: Separate the labeled protein from unreacted reagent and by-products using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
Protocol 2: Labeling of Protein Primary Amines (Lysine Residues)
Objective: To label accessible primary amine groups in a protein.
Materials:
-
Protein sample
-
This compound (10 mM stock in DMF or DMSO)
-
Reaction Buffer: 50 mM Borate buffer, 150 mM NaCl, pH 8.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Labeling Reaction: Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
Quenching: Add the Quenching Reagent to a final concentration of 50-100 mM to stop the reaction. Incubate for 1 hour.
-
Purification: Purify the labeled protein as described in Protocol 1.
Protocol 3: Derivatization of Carboxylic Acids for HPLC Analysis
Objective: To derivatize small molecule carboxylic acids for fluorescent detection by HPLC.
Materials:
-
Carboxylic acid sample
-
This compound (10 mM in acetonitrile)
-
Catalyst: 18-Crown-6 (10 mM in acetonitrile)
-
Base: Anhydrous potassium carbonate (K₂CO₃)
-
Reaction Solvent: Acetonitrile
Procedure:
-
Sample Preparation: Dissolve the carboxylic acid sample in acetonitrile.
-
Derivatization Reaction: In a reaction vial, combine the carboxylic acid solution, a 2-fold molar excess of the this compound solution, a 0.1-fold molar excess of the 18-crown-6 solution, and a 2-fold molar excess of anhydrous K₂CO₃.
-
Incubation: Seal the vial and heat the reaction mixture at 70°C for 60 minutes.
-
Analysis: After cooling to room temperature, centrifuge the mixture to pellet the K₂CO₃. The supernatant can be directly injected into an HPLC system with a fluorescence detector.
Mandatory Visualizations
The following diagrams illustrate the key reaction pathways and a general experimental workflow.
Caption: Reaction pathways of this compound.
Caption: A generalized workflow for fluorescent protein labeling.
Assessing the Specificity of 1-(Bromomethyl)-4-nitronaphthalene as a Labeling Agent: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise covalent labeling of proteins is a cornerstone of modern biological research. The choice of a labeling agent is critical, as its specificity directly impacts the reliability of experimental outcomes. This guide provides an objective comparison of 1-(Bromomethyl)-4-nitronaphthalene with other common labeling agents, focusing on its specificity for thiol groups and providing supporting experimental context.
Performance Comparison of Labeling Agents
This compound belongs to the class of alkylating agents. Its reactivity stems from the electrophilic benzylic carbon of the bromomethyl group, which readily reacts with strong nucleophiles.[1] In the context of protein labeling, the primary targets are the nucleophilic side chains of amino acids. The specificity of such agents is determined by the relative reaction rates with different functional groups within the protein.
Table 1: Quantitative Comparison of Thiol-Reactive Labeling Agents
| Labeling Agent | Reactive Group | Primary Target | Relative Reactivity with Cysteine (pH 7.4) | Known Off-Target Reactivity |
| This compound | Bromomethyl | Thiol (Cysteine) | High (estimated) | Methionine, Histidine, Lysine |
| Iodoacetamide | Iodoacetyl | Thiol (Cysteine) | High | Methionine, Histidine, Lysine, N-terminus[3] |
| N-Ethylmaleimide (NEM) | Maleimide | Thiol (Cysteine) | Very High | Lysine (at higher pH) |
Note: The reactivity of this compound is expected to be high towards the highly nucleophilic thiolate anion of cysteine. However, like other benzyl halide derivatives, it can also react with other nucleophilic residues, particularly the thioether of methionine and the imidazole ring of histidine.[1][4] The nitro group on the naphthalene ring is an electron-withdrawing group, which can increase the electrophilicity of the benzylic carbon and thus enhance its reactivity.
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol outlines a general procedure for labeling proteins with this compound. Optimization of pH, temperature, and reagent concentrations is recommended for specific applications.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., DTT or TCEP)
-
Quenching reagent (e.g., 2-mercaptoethanol or L-cysteine)
-
Size-exclusion chromatography column
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If targeting cysteine residues that may be involved in disulfide bonds, reduce the protein by adding a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at 37°C. Remove the reducing agent using a desalting column.
-
Labeling Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., 2-mercaptoethanol) to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess labeling reagent and byproducts by size-exclusion chromatography.
Protocol 2: Cysteine-Specific Labeling for 2D-DIGE Analysis
Two-Dimensional Difference Gel Electrophoresis (2D-DIGE) is a powerful technique for comparative proteomics.[5][6][7] This protocol is adapted for labeling protein samples with a fluorescent bromomethylnaphthalene derivative for subsequent 2D-DIGE analysis.
Materials:
-
Protein samples (e.g., cell lysates) in a suitable lysis buffer
-
Fluorescent this compound analog
-
Urea, Thiourea, CHAPS
-
IPG strips and 2D gel electrophoresis system
Procedure:
-
Sample Preparation: Solubilize protein samples in a buffer containing urea, thiourea, and CHAPS. Determine the protein concentration.
-
Reduction: Reduce the disulfide bonds in the protein samples by adding DTT to a final concentration of 5 mM and incubating for 1 hour at room temperature.
-
Labeling: Add the fluorescent this compound analog to each sample at a specific protein-to-dye ratio (e.g., 50 µg of protein to 400 pmol of dye). Incubate on ice in the dark for 30 minutes.
-
Quenching: Quench the labeling reaction by adding an excess of a thiol-containing compound like L-cysteine.
-
First Dimension (IEF): Combine the labeled samples and apply to an IPG strip for isoelectric focusing.
-
Second Dimension (SDS-PAGE): After IEF, equilibrate the IPG strip and place it on top of an SDS-PAGE gel for the second dimension separation.
-
Image Analysis: Scan the gel using a fluorescence scanner at the appropriate wavelengths for the chosen fluorophore. Analyze the resulting images to identify differences in protein expression.
Visualizations
Quantitative Proteomics Workflow using Cysteine Labeling
The following diagram illustrates a typical workflow for a quantitative proteomics experiment using a cysteine-reactive labeling agent like this compound, followed by 2D-DIGE and mass spectrometry for protein identification.[5][6]
Caption: Workflow for 2D-DIGE based quantitative proteomics.
Reaction Mechanism of this compound with Cysteine
The primary reaction of this compound with proteins is the S-alkylation of cysteine residues. This diagram illustrates the nucleophilic attack of the cysteine thiolate on the benzylic carbon of the labeling agent.
Caption: S-alkylation of a cysteine residue.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Proteomic Analysis of Redox-Dependent Changes Using Cysteine-Labeling 2D DIGE | Springer Nature Experiments [experiments.springernature.com]
- 6. DIGE - Technique, advantages and application in Melanie [2d-gel-analysis.com]
- 7. azurebiosystems.com [azurebiosystems.com]
A Comparative Guide to 1-(Bromomethyl)-4-nitronaphthalene for Carboxylic Acid Derivatization in HPLC Analysis
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of carboxylic acids, such as fatty acids, is a common analytical challenge. Due to their frequent lack of a strong chromophore, direct detection of these molecules via High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors is often impractical. A widely adopted solution is the pre-column derivatization of the carboxylic acid group with a fluorescent labeling agent. This guide provides a comprehensive comparison of 1-(Bromomethyl)-4-nitronaphthalene as a derivatization reagent against other common alternatives, supported by experimental data and detailed protocols to inform your selection of an optimal analytical strategy.
This compound is a reagent that covalently attaches a nitronaphthalene fluorophore to carboxylic acids through the formation of an ester bond. The naphthalene moiety provides the fluorescence necessary for sensitive detection. However, the performance of this reagent must be carefully evaluated against other available options.
Performance Comparison of Fluorescent Derivatization Reagents
The choice of a derivatization reagent is critical and depends on factors such as reactivity, the stability of the resulting derivative, the fluorescence properties of the adduct, and the complexity of the analytical method. Below is a comparison of this compound with several alternative reagents.
Table 1: Performance Characteristics of Fluorescent Derivatization Reagents for Carboxylic Acids
| Reagent | Derivative Formed | Excitation Max (nm) | Emission Max (nm) | Reported Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| This compound | 4-Nitro-1-naphthylmethyl ester | ~340-360 (Estimated) | ~420-450 (Estimated) | Data not available | Naphthalene core offers good photostability. | Nitro group may quench fluorescence; limited published data. |
| 7-(Bromomethyl)naphthalen-2-amine | 2-Amino-7-naphthylmethyl ester | Not specified | Not specified | 0.02 - 0.04 µg/mL for various fatty acids[1] | High sensitivity demonstrated for fatty acids.[1] | Potential for interference from biological amines. |
| 4-Bromomethyl-6,7-dimethoxycoumarin | 6,7-Dimethoxycoumarin-4-ylmethyl ester | ~350 | ~450 | Data not readily available | Coumarin derivatives are known for high fluorescence quantum yields. | May require optimization for different carboxylic acids. |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | 9-Fluorenylmethyl ester | ~265 | ~315 | 0.01-0.05 µg/mL for fatty acids[2] | Well-established reagent with good sensitivity.[2] | Shorter excitation and emission wavelengths may lead to higher background from biological matrices. |
| 4-Bromo-N-methylbenzylamine (4-BNMA) | N-methyl-4-bromobenzylamide | Not applicable (LC-MS) | Not applicable (LC-MS) | 0.2 - 44 µg/L for TCA cycle intermediates[3] | Suitable for LC-MS analysis with good sensitivity.[3] | Derivatization is for MS detection, not fluorescence. |
| 9-Anthryldiazomethane (ADAM) | 9-Anthrylmethyl ester | ~365 | ~412 | ~20-30 femtomoles | High sensitivity. | Reagent is not very stable. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful derivatization and analysis. Below are detailed methodologies for the use of this compound and a common alternative.
Protocol 1: Derivatization of Carboxylic Acids with this compound
This protocol is based on established methods for similar bromomethylated aromatic derivatizing agents.
Materials:
-
This compound
-
Carboxylic acid standards or sample extract
-
Acetonitrile (HPLC grade)
-
18-Crown-6
-
Potassium carbonate (anhydrous)
-
Vortex mixer
-
Heating block or water bath
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: For biological samples, perform a lipid extraction (e.g., Folch or Bligh-Dyer method). If analyzing total fatty acids, hydrolyze the lipid extract to free the fatty acids. Dry the sample or standard under a stream of nitrogen.
-
Reagent Preparation:
-
Labeling Reagent Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Catalyst Solution: Prepare a 1 mg/mL solution of 18-crown-6 in acetonitrile.
-
-
Derivatization Reaction:
-
To the dried sample or standard in a reaction vial, add 100 µL of the this compound solution.
-
Add 50 µL of the 18-crown-6 catalyst solution.
-
Add a small amount (spatula tip) of anhydrous potassium carbonate.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 70°C for 30 minutes in a heating block or water bath.[4]
-
After incubation, cool the reaction mixture to room temperature.
-
The solution containing the fluorescently labeled carboxylic acid derivatives is now ready for HPLC analysis.
-
Protocol 2: Derivatization of Carboxylic Acids with 4-Bromomethyl-6,7-dimethoxycoumarin
Materials:
-
4-Bromomethyl-6,7-dimethoxycoumarin (Br-DMC)
-
Carboxylic acid standards or sample extract
-
Acetone (HPLC grade)
-
18-Crown-6
-
Potassium carbonate (anhydrous)
-
Vortex mixer
-
Heating block or water bath
-
HPLC system with a fluorescence detector
Procedure:
-
Sample and Standard Preparation: Dissolve the carboxylic acid sample or standard in acetone to a concentration of approximately 0.1 mg/mL.[4]
-
Reagent Preparation:
-
Derivatization Reaction:
-
In a reaction vial, mix the sample or standard solution with a molar excess of the Br-DMC solution.
-
Add a catalytic amount of the 18-crown-6 solution and a small amount of anhydrous potassium carbonate.
-
Cap the vial, vortex the mixture, and incubate at 70°C for 30 minutes.[4]
-
After cooling to room temperature, the derivatized sample is ready for HPLC injection.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for carboxylic acid analysis using fluorescent derivatization and the derivatization reaction itself.
References
A Cost-Benefit Analysis of 1-(Bromomethyl)-4-nitronaphthalene for Routine Fatty Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is a critical aspect of routine analysis. Due to their general lack of strong chromophores, direct analysis of fatty acids by High-Performance Liquid Chromatography (HPLC) with common detectors is often challenging. Pre-column derivatization is a widely adopted strategy to introduce a fluorescent or UV-absorbing tag, thereby enhancing detection sensitivity and selectivity. This guide provides a comprehensive cost-benefit analysis of using 1-(Bromomethyl)-4-nitronaphthalene as a derivatizing agent for fatty acids, comparing its potential performance and cost-effectiveness against other common analytical methodologies.
Executive Summary
This compound is a naphthalene-based derivatizing reagent that reacts with carboxylic acids to form fluorescent esters, enabling their detection by HPLC with fluorescence detection (HPLC-FLD). While specific performance data for this compound in fatty acid analysis is not extensively available in peer-reviewed literature, its utility can be inferred from its chemical structure and the performance of similar reagents. This guide compares it with well-established alternatives: other fluorescent labeling agents for HPLC, such as 9-anthryldiazomethane (ADAM) and 4-Bromomethyl-6,7-dimethoxycoumarin (Br-DMC), and the traditional Gas Chromatography with Flame Ionization Detection (GC-FID) of Fatty Acid Methyl Esters (FAMEs).
The primary benefit of using a fluorescent labeling agent like this compound is the potential for high sensitivity, allowing for the analysis of low-abundance fatty acids. However, this is balanced against the costs of the reagent, sample preparation time, and the need for specialized fluorescence detectors. In contrast, the GC-FAMEs method is a robust, well-established, and often more cost-effective approach for analyzing a broad range of fatty acids, though it may be less suitable for thermally labile compounds.
Performance Comparison of Derivatization Methods
The choice of a derivatization strategy is a critical decision in the analytical workflow for fatty acids. The ideal reagent should offer high reactivity, stability of the derivatives, and strong detector response, all while being cost-effective for routine analysis.
| Derivatization Agent/Method | Principle & Detection | Advantages | Disadvantages |
| This compound | Esterification of the carboxylic acid to form a fluorescent naphthylmethyl ester. Analysis by HPLC-FLD. | - Potential for high sensitivity due to the fluorescent naphthalene tag.- Likely good reactivity of the bromomethyl group. | - Limited published data on performance for fatty acid analysis.- Lack of established, optimized protocols.- Potential for interference from the nitro group in certain applications.- Cost may be higher than traditional methods. |
| 9-Anthryldiazomethane (ADAM) | Esterification of the carboxylic acid to form a highly fluorescent 9-anthrylmethyl ester. Analysis by HPLC-FLD.[1][2] | - High sensitivity, with detection in the picomole range.[1][3]- Mild reaction conditions (room temperature, no catalyst required).[1][2]- High specificity for carboxylic acids.[1] | - The reagent can be unstable.- Higher reagent cost. |
| 4-Bromomethyl-6,7-dimethoxycoumarin (Br-DMC) | Esterification of the carboxylic acid to form a highly fluorescent coumarin derivative. Analysis by HPLC-FLD.[4] | - High sensitivity due to the strong fluorescence of the coumarin moiety.[4]- Good selectivity for carboxylic acids.[4] | - Requires heating and a catalyst for the derivatization reaction.[4]- Limited published inter-laboratory validation data.[4] |
| Fatty Acid Methyl Esters (FAMEs) | Transesterification of fatty acids to their corresponding methyl esters. Analysis by GC-FID. | - Well-established and robust method with extensive literature support.- Excellent resolution for a wide range of fatty acids.- Good quantitative accuracy and precision.- Generally lower cost per sample. | - Requires higher temperatures, which can lead to the degradation of thermally labile polyunsaturated fatty acids.- Not suitable for non-volatile fatty acids. |
Cost-Benefit Analysis
The decision to use this compound in a routine analytical setting requires a careful consideration of both the direct costs and the performance benefits.
| Parameter | This compound | HPLC-FLD Alternatives (ADAM, Br-DMC) | GC-FAMEs |
| Reagent Cost | Moderate | High (ADAM), Moderate to High (Br-DMC) | Low (e.g., BF3/Methanol) |
| Instrumentation Cost | High (HPLC with Fluorescence Detector) | High (HPLC with Fluorescence Detector) | Moderate (Gas Chromatograph with FID) |
| Sample Throughput | Moderate (derivatization step required) | Moderate (derivatization step required) | High (well-established, often automated methods) |
| Sensitivity | Potentially High (inferred) | High to Very High | Moderate to High |
| Method Robustness | Not well-established | Moderately to well-established | Very well-established |
| Ease of Use | Requires optimization | Established protocols available | Standardized and routine protocols |
Analysis:
-
This compound presents a potential option for sensitive fatty acid analysis, but its adoption for routine use is hampered by a lack of documented performance and optimized protocols. The cost of the reagent is moderate, but the primary investment is in the HPLC-FLD system. The key risk is the time and resources required to develop and validate a robust analytical method from scratch.
-
Alternative HPLC-FLD reagents like ADAM and Br-DMC offer a more established path to high-sensitivity analysis. While the reagent costs, particularly for ADAM, can be high, the availability of proven protocols reduces method development time and risk. These are suitable for applications where the utmost sensitivity is required and the higher cost per sample is justifiable.
-
The GC-FAMEs method remains the workhorse for routine, high-throughput fatty acid analysis. Its low cost per sample, robustness, and extensive validation make it the most cost-effective option for many applications. The primary limitation is its suitability for thermally sensitive or non-volatile fatty acids.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for derivatization using a bromomethyl-containing fluorescent tag (based on similar compounds to this compound) and the classic GC-FAMEs method.
Protocol 1: Fluorescent Labeling of Fatty Acids with a Bromomethyl-Naphthalene Reagent (General Protocol)
This protocol is a generalized procedure based on the reactivity of bromomethyl-aromatic compounds with carboxylic acids and would require optimization for this compound.
Materials:
-
This compound
-
Fatty acid standards or extracted sample
-
Anhydrous acetonitrile
-
Anhydrous potassium carbonate
-
18-Crown-6
-
Vortex mixer
-
Heating block or water bath
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: If starting with a lipid extract, hydrolyze the lipids to free fatty acids. Evaporate the solvent from the fatty acid sample to dryness under a stream of nitrogen.
-
Derivatization Reaction:
-
To the dried fatty acid residue in a reaction vial, add 200 µL of a 1 mg/mL solution of this compound in anhydrous acetonitrile.
-
Add approximately 2 mg of anhydrous potassium carbonate and a catalytic amount of 18-crown-6.
-
Seal the vial tightly, vortex for 30 seconds, and heat at 70°C for 60 minutes.
-
-
Sample Work-up:
-
After cooling to room temperature, centrifuge the vial to pellet the potassium carbonate.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Fluorescence Detector: Excitation and emission wavelengths will need to be determined empirically for the 4-nitro-1-naphthylmethyl esters. Based on the naphthalene structure, excitation would likely be in the UV range (e.g., ~280-330 nm) and emission at a longer wavelength.
-
Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis
This is a standard and widely used protocol for the analysis of total fatty acids.
Materials:
-
Lipid sample
-
Boron trifluoride-methanol solution (12-14% BF₃ in methanol)
-
Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Heating block or water bath
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Transesterification:
-
Extraction:
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
-
Sample Clean-up:
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-FID Analysis:
-
Column: A polar capillary column (e.g., biscyanopropyl polysiloxane).
-
Injector Temperature: 225-250°C.
-
Oven Program: A temperature gradient is typically used, for example, starting at 100°C and ramping to 240°C.
-
Detector Temperature: 250-300°C.
-
Visualizing the Analytical Workflow
To better understand the processes involved, the following diagrams illustrate the key steps in the derivatization and analysis of fatty acids.
References
Navigating the Complexities of Fluorescent Probes: A Comparative Guide to 1-(Bromomethyl)-4-nitronaphthalene
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical step in ensuring the accuracy and sensitivity of experimental results. This guide provides a comprehensive comparison of 1-(Bromomethyl)-4-nitronaphthalene as a fluorescent probe for derivatizing carboxylic acids, objectively evaluating its performance against more effective alternatives and providing the necessary experimental context for informed decision-making.
The derivatization of non-fluorescent molecules, such as carboxylic acids, with a fluorescent tag is a common strategy to enable their detection in complex biological matrices. This compound belongs to the class of alkyl halide derivatizing agents. However, its utility as a fluorescent probe is severely hampered by a fundamental photophysical limitation: the presence of the nitro group.
The Inherent Limitation: Fluorescence Quenching
Nitroaromatic compounds, including nitronaphthalenes, are notoriously poor fluorophores. The nitro group is a strong electron-withdrawing group that typically quenches fluorescence through efficient intersystem crossing, leading to the formation of a non-emissive triplet state.[1][2] This results in extremely low fluorescence quantum yields (Φ), often less than 10⁻⁴, and very short singlet-excited-state lifetimes, rendering them practically non-fluorescent for most analytical purposes.[2] While chemical modifications, such as the addition of a strong electron-donating group on the naphthalene ring system, can sometimes enhance fluorescence, this compound lacks such a feature.[1]
This inherent lack of significant fluorescence is the primary drawback of using this compound as a fluorescent labeling agent. For sensitive applications requiring robust signal detection, alternative probes with superior photophysical properties are strongly recommended.
Performance Comparison with Alternative Probes
To illustrate the limitations of this compound, this guide compares its expected performance with two widely used and highly fluorescent derivatization reagents for carboxylic acids: 4-Bromomethyl-7-methoxycoumarin and 5-Bromomethylfluorescein.
| Feature | This compound | 4-Bromomethyl-7-methoxycoumarin | 5-Bromomethylfluorescein |
| Fluorophore Class | Nitronaphthalene | Coumarin | Fluorescein |
| Excitation Max (λex) | Not Reported (Expected UV) | ~322 nm (for acetic acid derivative) | ~500 nm |
| Emission Max (λem) | Not Reported (Expected weak) | ~395 nm (for acetic acid derivative) | ~523 nm |
| Quantum Yield (Φ) | < 0.0001 (Estimated)[2] | Not widely reported, but coumarins are known to be highly fluorescent. | 0.82 |
| Molar Extinction Coefficient (ε) | Not Reported | Not Reported | 128,832 M⁻¹cm⁻¹ |
| Key Advantages | - | High sensitivity, strong blue fluorescence. | Very high quantum yield and molar absorptivity, intense green fluorescence. |
| Key Disadvantages | Extremely low to no fluorescence.[1][2] | Requires optimization of reaction conditions. | pH-sensitive fluorescence. |
Experimental Protocols
The following are generalized protocols for the derivatization of carboxylic acids using these probes. It is crucial to optimize the reaction conditions for each specific analyte and experimental setup.
Derivatization with this compound (General Protocol)
Materials:
-
Carboxylic acid sample
-
This compound solution (e.g., in acetone or acetonitrile)
-
Anhydrous potassium carbonate (K₂CO₃)
-
18-Crown-6 (phase-transfer catalyst)
-
Anhydrous aprotic solvent (e.g., acetone or acetonitrile)
Procedure:
-
Dissolve the carboxylic acid sample in the chosen anhydrous aprotic solvent.
-
Add a molar excess of the this compound solution.
-
Add a catalytic amount of 18-Crown-6 and a molar excess of anhydrous potassium carbonate.
-
Heat the reaction mixture at an elevated temperature (e.g., 60-80°C) for 1-2 hours.
-
After cooling, filter the solution to remove the potassium carbonate.
-
The resulting solution containing the derivatized carboxylic acid can be analyzed by HPLC.
Derivatization with 4-Bromomethyl-7-methoxycoumarin
Materials:
-
Carboxylic acid sample
-
4-Bromomethyl-7-methoxycoumarin solution (e.g., 1 mg/mL in acetone)
-
Anhydrous potassium carbonate (K₂CO₃)
-
18-Crown-6
-
Acetone (HPLC grade)
Procedure:
-
To the dried carboxylic acid sample, add 200 µL of the 4-Bromomethyl-7-methoxycoumarin solution in acetone.
-
Add approximately 2 mg of anhydrous potassium carbonate and a catalytic amount of 18-crown-6.
-
Seal the reaction vial and heat at 70°C for 60 minutes, with occasional vortexing.
-
After cooling, the reaction mixture can be directly injected into the HPLC system or subjected to further cleanup if necessary.
Derivatization with 5-Bromomethylfluorescein
Materials:
-
Carboxylic acid sample (e.g., palmitic acid)
-
5-Bromomethylfluorescein (5-BMF)
-
Anhydrous potassium carbonate (K₂CO₃)
-
18-Crown-6
-
Reaction solvent (e.g., acetone)
Procedure:
-
A mixture of 5-BMF, the carboxylic acid, 18-crown-6, and potassium carbonate is prepared in the reaction solvent.
-
The reaction is carried out at an elevated temperature (e.g., 76°C) for one hour.
-
The resulting solution containing the fluorescently labeled carboxylic acid is then analyzed.
Experimental Workflow and Signaling Pathway Visualization
The general workflow for utilizing these fluorescent probes in the analysis of carboxylic acids, such as fatty acids from a biological sample, is depicted below. This process typically involves extraction of the analyte, derivatization to attach the fluorescent tag, and subsequent analysis by a separation technique like HPLC coupled with a fluorescence detector.
Caption: General workflow for the analysis of carboxylic acids using fluorescent derivatization.
While these probes are chemical tools for analysis and do not directly participate in biological signaling pathways, they are instrumental in quantifying molecules that are key components of such pathways. For example, fluorescently labeled fatty acids can be used to trace their uptake and metabolism, providing insights into lipid signaling and metabolic pathways.
Conclusion
References
Safety Operating Guide
Proper Disposal of 1-(Bromomethyl)-4-nitronaphthalene: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel handling 1-(Bromomethyl)-4-nitronaphthalene must adhere to strict disposal protocols to ensure environmental safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe management and disposal of this hazardous chemical. As a brominated and nitrated aromatic compound, this compound is classified as hazardous waste and is subject to stringent disposal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility, typically involving high-temperature incineration with flue gas scrubbing.[1] Under no circumstances should this chemical or its containers be disposed of in regular trash or discharged into the sewer system.[1]
1. Waste Segregation:
-
All materials contaminated with this compound, including personal protective equipment (PPE), weighing papers, and absorbent materials, must be treated as hazardous waste.
-
It is crucial to segregate halogenated organic waste, such as this compound, from non-halogenated waste streams to prevent complications during the disposal process.
2. Containerization:
-
Use only designated, chemically compatible, and leak-proof containers for collecting waste. High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated organic compounds.
-
Ensure the container is properly sealed to prevent the escape of vapors. Do not overfill containers; it is recommended to fill them to no more than 75% capacity to allow for vapor expansion.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
3. On-Site Accumulation and Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated, and the container should be placed in secondary containment to mitigate any potential leaks or spills.
-
Keep the storage area away from incompatible materials.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including its chemical composition and quantity.
Regulatory Framework and Waste Classification
This compound falls under the Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste.[2][3] As a halogenated organic compound, it is subject to Land Disposal Restrictions (LDRs), which mandate that the waste must be treated to meet specific standards before it can be landfilled.[1][4]
While a specific EPA hazardous waste code for this compound is not explicitly listed, it would likely be classified based on its characteristics as a halogenated organic compound. Consultation with your institution's EHS professionals is mandatory to determine the precise waste code.
Quantitative Data Summary
| Parameter | Guideline/Value | Source/Regulation |
| Primary Disposal Method | High-Temperature Incineration | Safety Data Sheet |
| Typical Incineration Temperature | 850°C to 1200°C | General Hazardous Waste Incineration Guidelines[5] |
| Land Disposal | Prohibited without prior treatment | RCRA Land Disposal Restrictions[1][4] |
| Container Fill Level | ≤ 75% of capacity | General Laboratory Safety Guidelines |
Experimental Protocols
The recommended disposal method for this compound is high-temperature incineration . This process is conducted in specialized facilities and is not a laboratory procedure. The high temperatures, typically ranging from 850°C to 1200°C, are designed to ensure the complete destruction of the organic molecule.[5] The process also includes scrubbing of the flue gases to remove any hazardous byproducts of combustion, such as hydrogen bromide.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-(Bromomethyl)-4-nitronaphthalene
Essential Safety and Handling Guide for 1-(Bromomethyl)-4-nitronaphthalene
This guide provides critical safety, operational, and disposal protocols for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and minimize environmental impact. The information is synthesized from available safety data sheets and guidelines for handling similar chemical compounds.
Hazard Identification and Personal Protective Equipment
This compound is a hazardous chemical that requires stringent safety measures. While comprehensive toxicological data is not always available for specific research chemicals, the structural motifs—a nitronaphthalene core and a bromomethyl group—suggest potential for toxicity, skin and eye irritation, and possible mutagenic properties. Therefore, a multi-layered approach to safety, combining engineering controls with appropriate Personal Protective Equipment (PPE), is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Must be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Face Shield | Recommended when there is a significant risk of splashing or dust generation.[2][3] | |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are suitable. Butyl gloves offer excellent protection against nitro compounds. Always inspect gloves before use and change immediately if contaminated. Double gloving may be necessary for added protection.[4][5] |
| Body Protection | Laboratory Coat | A flame-resistant and impervious lab coat should be worn and kept fully buttoned.[1][2] |
| Respiratory Protection | Full-face Respirator or Dust Mask | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation is experienced, or if dust formation is likely outside of a fume hood.[1][2][6] |
Operational Plan for Safe Handling
A systematic workflow is crucial when working with this compound to minimize exposure and prevent accidents.
Experimental Workflow
Caption: Workflow for safely handling this compound.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Weighing and Transfer :
-
During the Experiment :
-
Storage :
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Store away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure environmental protection and regulatory compliance.
Table 2: Chemical Waste Disposal
| Waste Type | Disposal Method |
| Solid Chemical Waste | Collect in a labeled, sealed, and chemically resistant container. Dispose of as hazardous waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] |
| Contaminated Labware (e.g., gloves, wipes) | Place in a designated, sealed hazardous waste container for incineration. Do not dispose of in regular trash.[8] |
| Contaminated Glassware | Triple rinse with a suitable solvent. The rinsate must be collected as hazardous waste. The cleaned glassware can then be washed and reused or disposed of according to institutional protocols. |
Disposal Decision Pathway
Caption: Step-by-step process for the disposal of chemical waste.
Spill Management Protocol
In the event of a spill, prompt and appropriate action is essential.
-
Minor Spill (within a fume hood) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand or vermiculite).[7]
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.[7]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood or a large volume) :
-
Evacuate the immediate area and alert others.
-
If it is safe to do so, turn off any ignition sources.
-
Close the laboratory doors and prevent entry.
-
Immediately contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[7]
-
Provide them with the details of the spilled substance and its location.
-
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
